2-Methoxyethanol
Description
2-methoxyethanol is a hydroxyether that is ethanol substituted by a methoxy group at position 2. It has a role as a protic solvent and a solvent.
This compound is a natural product found in Solanum lycopersicum with data available.
Ethylene Glycol Monomethyl Ether can cause developmental toxicity and male reproductive toxicity according to an independent committee of scientific and health experts.
Methyl cellosolve, is a clear and colorless liquid at room temperature mainly used as a solvent. It is used for many purposes including varnishes, dyes, resins, printing, finishing textile, and semiconductor manufacturing. It is a central nervous system toxicant and has been shown to damage the lungs and kidneys in animal testing.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFRZJHXBZDAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2, Array | |
| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3415 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9004-74-4, Array | |
| Record name | Polyethylene glycol monomethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methoxyethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5024182 | |
| Record name | 2-Methoxyethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene glycol monomethyl ether appears as a clear colorless liquid. Flash point of 110 °F. Less dense than water. Vapors are heavier than air., Liquid, Colorless liquid with a mild, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor. | |
| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3415 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ethanol, 2-methoxy- | |
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| Record name | 2-Methoxyethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/103 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl Cellosolve | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
257 °F at 768 mmHg (NTP, 1992), 124.1 °C, 125 °C, 256 °F | |
| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3415 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Methoxyethanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02806 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-METHOXYETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/103 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl Cellosolve | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
107 °F (NTP, 1992), 41.7 °C, 42 °C closed cup, 120 °C open cup, Flash point 40 °C (104 °F) - closed cup, 39 °C c.c., 102 °F | |
| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3415 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Methoxyethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/133 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-METHOXYETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/103 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl Cellosolve | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with water, Miscible with alcohol, ether, acetone, dimethylformamide, Miscible with hydrocarbons, alcohols, ketones, glycols, Solubility in water: miscible, Miscible | |
| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3415 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Methoxyethanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02806 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-METHOXYETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methyl Cellosolve | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.966 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9647 g/cu cm at 20 °C, Bulk density: 8.0 lb/gal, Relative density (water = 1): 0.96, 0.96 | |
| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3415 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-METHOXYETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/103 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl Cellosolve | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.62 (Air = 1), Relative vapor density (air = 1): 2.6 | |
| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3415 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-METHOXYETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
6.2 mmHg at 68 °F ; 10 mmHg at 71.6 °F (NTP, 1992), 9.5 [mmHg], 9.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.83, 6 mmHg | |
| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3415 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Methoxyethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/133 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-METHOXYETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/103 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl Cellosolve | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Color/Form |
Colorless liquid | |
CAS No. |
109-86-4, 32718-54-0 | |
| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
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| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
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| Record name | 2-METHOXYETHANOL | |
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| Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |
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Melting Point |
-121.2 °F (NTP, 1992), -85.1 °C, -85 °C, -121 °F | |
| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
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| Record name | 2-Methoxyethanol | |
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| Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |
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| Record name | Methyl Cellosolve | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxyethanol
Introduction: Understanding a Versatile Glycol Ether
2-Methoxyethanol (CAS No. 109-86-4), commonly known by trade names such as Methyl Cellosolve or Dowanol EM, is a bifunctional organic compound, possessing both an ether and a primary alcohol functional group.[1][2] This structure imparts a unique set of properties, most notably its miscibility with water and a wide range of organic solvents.[3] Historically, its excellent solvency for resins, dyes, and lacquers made it a staple in industrial applications, from protective coatings to printing inks.[4]
However, a deeper understanding of its metabolic pathway and associated toxicological profile has necessitated stringent handling protocols and has led to its substitution in many consumer products.[5][6] For the research and drug development professional, a comprehensive grasp of this compound's physical and chemical characteristics is not merely academic; it is a prerequisite for its safe handling, effective use in synthesis, and the interpretation of experimental outcomes. This guide provides a detailed examination of these properties, grounded in authoritative data, to support its appropriate and safe application in a laboratory setting.
Compound Identification and Molecular Structure
Correctly identifying a chemical reagent is the foundational step of any scientific protocol. This compound is classified as a hydroxyether, specifically ethanol substituted by a methoxy group at the 2-position.[1][7]
-
IUPAC Name: this compound[1]
-
CAS Number: 109-86-4[1]
-
Molecular Formula: C₃H₈O₂[1]
-
Molecular Weight: 76.09 g/mol [1]
-
Synonyms: Ethylene glycol monomethyl ether (EGME), Methyl Cellosolve, Methyl glycol, Methyl oxitol.[1][8]
Caption: Molecular structure of this compound (C₃H₈O₂).
Core Physical and Chemical Properties
The utility of this compound as a solvent and reactant is defined by its physical and chemical characteristics. These properties are summarized in the table below, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1][9] |
| Odor | Mild, ether-like | [7][9] |
| Melting Point | -85 °C / -121 °F | [7][10] |
| Boiling Point | 124-125 °C / 255-257 °F | [7][10] |
| Density | 0.965 g/mL at 25 °C | [7][10] |
| Vapor Density | 2.62 (vs air) | [7] |
| Vapor Pressure | 6.17 mmHg at 20 °C | [7] |
| Water Solubility | Miscible | [2] |
| Solubility (Organic) | Miscible with acetone, ethanol, ether, DMF, and most organic solvents. | [7][11] |
| Refractive Index (n20/D) | 1.402 | [7] |
| Flash Point | 37-46 °C / 102-115 °F | [7][9][12] |
| Autoignition Temp. | 287 °C / 548 °F | [10] |
| Explosive Limits (in air) | 2.5% - 24.5% by volume | [7] |
| log K_ow (Octanol/Water) | -0.77 | [13][14] |
| pKa | 15.7 at 25 °C | [7] |
Spectroscopic Profile for Compound Verification
Spectroscopic analysis is essential for confirming the identity and purity of a substance.
-
¹H NMR: The proton NMR spectrum provides a clear signature. Key expected peaks include a singlet for the methoxy (–OCH₃) protons, and two triplets for the methylene (–CH₂–) protons, reflecting their coupling.[1]
-
¹³C NMR: The carbon spectrum will show three distinct signals corresponding to the three unique carbon environments: the methoxy carbon, the carbon adjacent to the ether oxygen, and the carbon adjacent to the hydroxyl group.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3400 cm⁻¹ due to the O-H stretching of the alcohol group. A strong C-O stretching band for the ether linkage appears around 1100 cm⁻¹.[15][16]
-
Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum of this compound typically shows a prominent fragment ion at m/z 45, corresponding to the [CH₂OCH₃]⁺ ion, which is a characteristic fragmentation pattern.[1][17]
Chemical Properties and Reactivity Profile
The dual functionality of this compound governs its chemical behavior.
Stability and Reactivity
This compound is generally stable under normal conditions.[7] However, its ether linkage makes it susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[7][18] This is a critical safety consideration, particularly before any distillation process, as concentrating the peroxides can lead to a violent explosion.[18]
The compound is highly reactive with strong oxidizers and strong bases.[3] It is incompatible with acid chlorides and acid anhydrides.[18] Contact with 70% perchloric acid can lead to a violent decomposition.[19]
Thermal Decomposition
Computational studies on the thermal degradation of this compound indicate that pyrolysis involves multiple complex fission and simple bond scission reactions. The C-O and C-C bonds are identified as the weakest, suggesting they are the most likely points of initial fragmentation under high-temperature conditions.[20] Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO₂).[19]
Role in Synthesis
In organometallic chemistry, the alcohol group can act as a source of hydride and carbon monoxide, a property utilized in the synthesis of catalysts like Vaska's complex.[6] The hydroxyl group can also undergo standard alcohol reactions, such as esterification and etherification, making it a useful chemical intermediate.[4]
Essential Experimental Protocols for Laboratory Use
Adherence to validated protocols is paramount for both safety and experimental reproducibility.
Protocol: Boiling Point Determination
The boiling point is a fundamental physical constant used to assess purity.
Objective: To determine the atmospheric boiling point of a this compound sample.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus in a fume hood. Use a heating mantle with a magnetic stirrer for uniform heating.
-
Sample Preparation: Place 15-20 mL of the this compound sample and a few boiling chips into the distillation flask.
-
Thermometer Placement: Position a calibrated thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Heating: Begin heating the flask gently. Observe the liquid for the onset of boiling and the subsequent condensation on the thermometer bulb.
-
Data Recording: Record the temperature at which the vapor condensation is stable on the thermometer bulb and the first drop of distillate is collected. This stable temperature is the boiling point.
-
Correction: If necessary, correct the observed boiling point to standard pressure using a nomograph.
Protocol: Qualitative Peroxide Test for Ethers
This is a non-negotiable safety check before heating or distilling any stored ether.
Objective: To detect the presence of potentially explosive peroxides in a this compound sample.
Caption: Experimental workflow for the qualitative peroxide test.
Methodology:
-
Reagent Preparation: Prepare a fresh 10% (w/v) aqueous solution of potassium iodide (KI).
-
Sample Testing: In a clean glass test tube, add approximately 1-2 mL of the this compound to be tested.
-
Reaction: Add an equal volume of the 10% KI solution. Stopper the tube and shake vigorously for one minute.
-
Observation: Allow the layers to separate. The formation of a yellow to dark brown color in the aqueous layer indicates the presence of peroxides. The iodine (I₂) released from the oxidation of iodide (I⁻) by peroxides causes the color change.
-
Interpretation: A colorless or pale yellow result indicates that peroxides are not present at a dangerous level. A dark yellow or brown color indicates a hazardous level of peroxides, and the solvent must not be heated or distilled. It should be decontaminated or disposed of according to institutional safety protocols.
Safety and Toxicological Profile
A thorough understanding of the toxicology of this compound is critical for minimizing exposure and ensuring personnel safety.
Major Health Hazards
This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[21][22] It is a reproductive toxicant, with evidence showing it may damage fertility and the unborn child.[21][22] Chronic exposure is toxic to the bone marrow and testicles, with risks of granulocytopenia, anemia, oligospermia (low sperm count), and azoospermia (absence of sperm).[6][23]
-
Acute Effects: Short-term exposure can cause irritation to the eyes, nose, and throat.[3] High levels of exposure may lead to dizziness, weakness, and drowsiness.[3]
-
Chronic Effects: Repeated exposure can lead to damage to the blood, kidneys, and testes in males. Neurological effects such as headaches, personality changes, and tremors have also been reported.
Metabolic Pathway and Mechanism of Toxicity
The toxicity of this compound is primarily due to its metabolite, 2-methoxyacetic acid (MAA).[6] The parent compound is metabolized in the body by alcohol dehydrogenase. This metabolic activation is the key causal step leading to its harmful effects.[6]
Caption: Metabolic activation of this compound to its toxic metabolite.
Handling and Exposure Control
Given its hazards, strict engineering and administrative controls are required.
-
Ventilation: Always handle this compound in a well-ventilated area or, preferably, within a certified chemical fume hood.[13][21]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[21][22]
-
Fire Safety: It is a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[21][22] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[13][22]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][22] Storage under a nitrogen atmosphere is recommended to minimize peroxide formation.[19]
Applications in Research and Industry
Despite its hazards, this compound's unique properties make it valuable in specific, controlled applications:
-
Solvent: It is an effective solvent for cellulose acetate, nitrocellulose, various resins, dyes, and inks.[4][5]
-
Chemical Synthesis: It serves as a reactant and solvent in the synthesis of other organic molecules and organometallic complexes.[4][6]
-
Industrial Additive: It has been used as a jet fuel de-icing additive and in brake fluids.[3]
The trend in many industries has been to replace this compound with less hazardous glycol ethers where possible.[5]
Conclusion
This compound is a compound of significant utility, characterized by its excellent solvency and dual chemical functionality. However, these benefits are coupled with substantial health hazards, primarily reproductive and hematological toxicity, driven by its metabolic conversion to 2-methoxyacetic acid. For the scientific community, its use demands a rigorous understanding of its properties, strict adherence to safety protocols—especially regarding peroxide formation and personal exposure—and a commitment to using it only when its specific properties are required and cannot be met by a safer alternative.
References
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- 9. This compound (METHYL CELLOSOLVE) | Occupational Safety and Health Administration [osha.gov]
- 10. This compound Meets ACS Specifications GR ACS 109-86-4 [sigmaaldrich.com]
- 11. This compound [sitem.herts.ac.uk]
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- 18. This compound CAS#: 109-86-4 [m.chemicalbook.com]
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- 22. chemos.de [chemos.de]
- 23. This compound [chemeurope.com]
2-Methoxyethanol synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of 2-Methoxyethanol
Authored by: Gemini, Senior Application Scientist
Foreword: This guide provides a comprehensive overview of the synthesis and purification of this compound (Ethylene Glycol Monomethyl Ether, EGME), a versatile solvent and chemical intermediate. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development and chemical manufacturing. The focus is on the underlying chemical principles, practical process optimization, and stringent safety protocols required for handling this compound. We will explore the dominant industrial synthesis route, robust purification strategies to achieve high-purity grades, and the analytical techniques essential for quality assurance.
Introduction to this compound (EGME)
This compound (CAS No. 109-86-4) is a glycol ether, a class of solvents prized for their ability to dissolve a wide range of chemical compounds.[1] It is a clear, colorless liquid with a characteristic ether-like odor, and it is miscible with both water and many organic solvents.[1][2][3] This amphipathic nature makes it an effective solvent for resins, dyes, varnishes, and lacquers.[3][4][5] Beyond its solvent properties, this compound serves as a crucial chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers.[5][6]
Despite its utility, this compound is associated with significant health risks, including reproductive and developmental toxicity.[1][2][7] It is toxic to bone marrow and the testicles, necessitating strict adherence to safety protocols during its handling, synthesis, and purification.[1]
Synthesis of this compound
The industrial production of this compound is dominated by the reaction of methanol with ethylene oxide. Alternative pathways exist but are generally reserved for smaller-scale or specialized applications.
Primary Industrial Synthesis: Reaction of Ethylene Oxide with Methanol
The most economically viable and widely practiced method for synthesizing this compound is the base-catalyzed addition of methanol to ethylene oxide.[4][7]
Reaction Mechanism: The synthesis proceeds via a nucleophilic ring-opening of the ethylene oxide molecule.[1][2]
-
Initiation: A basic catalyst (e.g., sodium methoxide) deprotonates methanol to form the highly nucleophilic methoxide ion (CH₃O⁻).
-
Nucleophilic Attack: The methoxide ion attacks one of the carbon atoms of the ethylene oxide ring, causing the strained three-membered ring to open.
-
Proton Transfer: The resulting alkoxide intermediate is protonated by a methanol molecule, regenerating the methoxide catalyst and yielding the this compound product.
This process can continue, with the newly formed hydroxyl group of this compound reacting with another molecule of ethylene oxide to form higher-order glycol ethers like diethylene glycol monomethyl ether (DEGME).[8][9] Controlling the molar ratio of methanol to ethylene oxide is therefore critical to maximize the yield of the desired mono-ether product.
Caption: Synthesis pathway of this compound from Methanol and Ethylene Oxide.
Alternative Synthesis Route: Hydrogenation of Dimethyl Oxalate
A more recent and highly selective method involves the one-pot continuous hydrogenation of dimethyl oxalate (DMO) over copper-based zirconia catalysts.[10] This process offers the advantage of controlling the distribution between this compound and ethylene glycol by tuning the surface acidity of the catalyst. A synergistic effect between the surface acid sites and active copper sites can lead to high yields of this compound, reaching up to 68%.[10] This route represents a significant advancement in producing this compound through a different chemical pathway, potentially offering environmental or efficiency benefits over the traditional ethylene oxide process.
Generalized Laboratory Synthesis Protocol (Ethylene Oxide Route)
Disclaimer: This protocol is a generalized representation and must be adapted and performed with a thorough risk assessment in a controlled laboratory setting by trained personnel. Ethylene oxide is a toxic, flammable, and carcinogenic gas.
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, temperature probe, pressure gauge, and inlet/outlet valves is required. Ensure the system is leak-tested and purged with an inert gas (e.g., nitrogen).
-
Charging Reactants: Charge the autoclave with anhydrous methanol. The amount of catalyst (e.g., sodium methoxide, typically <1% by weight) is then added.
-
Inerting: Seal the reactor and purge it several times with dry nitrogen to remove all oxygen.
-
Heating: Heat the stirred methanol solution to the desired reaction temperature (typically 100-150°C).
-
Ethylene Oxide Addition: Introduce a pre-weighed amount of liquid ethylene oxide into the reactor under pressure. The addition should be slow and controlled to manage the exothermic reaction and maintain a stable temperature and pressure. The molar ratio of methanol to ethylene oxide should be high to favor the formation of the mono-ether.
-
Reaction: Maintain the reaction mixture at the set temperature and pressure with continuous stirring for several hours until the pressure drop ceases, indicating the consumption of ethylene oxide.
-
Cooling and Depressurization: Cool the reactor to room temperature. Slowly vent any unreacted ethylene oxide through a suitable scrubbing system.
-
Neutralization: Neutralize the basic catalyst in the crude product mixture by adding a stoichiometric amount of a weak acid (e.g., acetic acid).
-
Initial Workup: The resulting crude product contains this compound, unreacted methanol, the neutralized catalyst (salt), and higher glycol ether byproducts. The salt can be removed by filtration.
Purification of this compound
Achieving high purity is critical for most applications of this compound. The purification strategy must address unreacted starting materials, water, byproducts, and degradation products like peroxides.
Common Impurities and Purification Challenges
-
Water: Forms a minimum boiling azeotrope with this compound, making simple distillation ineffective for complete dehydration.[11][12]
-
Methanol: Lower boiling point than this compound, generally removable by fractional distillation.
-
Higher Glycol Ethers: Higher boiling points, can be separated as distillation bottoms.
-
Peroxides: Form upon exposure to air and light.[4] These are highly unstable and pose a severe explosion hazard, especially during distillation when they can become concentrated.[13][14]
Purification Workflow
A multi-step approach is required for effective purification.
Caption: Multi-step purification workflow for this compound.
Detailed Purification Protocols
3.3.1 Peroxide Removal (Mandatory Pre-treatment before Distillation)
Peroxides must be removed before any heating or distillation step.[13][14]
-
Method 1: Activated Alumina Column: Pass the solvent through a column packed with basic activated alumina.[13][15][16] This method is effective for removing hydroperoxides and does not introduce water. The alumina can be regenerated or must be safely disposed of by treating with a ferrous sulfate solution.[13]
-
Method 2: Ferrous Sulfate Wash: For water-insoluble solvents, shake with a freshly prepared acidic solution of ferrous sulfate (FeSO₄).[14][16] This reduces peroxides to the corresponding alcohols. A common recipe involves dissolving 60g of FeSO₄·7H₂O in 110 mL of water and adding 6 mL of concentrated sulfuric acid.[14]
-
Method 3: Stannous Chloride Reflux: Refluxing the solvent with stannous chloride (SnCl₂) is another effective method for peroxide removal.[4]
3.3.2 Dehydration and Separation
-
Extractive Distillation: This is the preferred industrial method to break the water-2-methoxyethanol azeotrope.[11] A high-boiling, miscible solvent (an entrainer) is added to the mixture, which alters the relative volatility of the components, allowing water to be removed as the distillate.
-
Drying Agents: For laboratory scale, after initial distillation to remove methanol, the product can be dried using agents like anhydrous potassium carbonate (K₂CO₃), calcium sulfate (CaSO₄), or magnesium sulfate (MgSO₄) before the final distillation.[4]
Data Summary: Purification Techniques
| Technique | Target Impurity | Principle of Separation | Advantages | Key Considerations |
| Fractional Distillation | Methanol, Higher Glycol Ethers | Difference in boiling points | Simple, effective for large boiling point differences | Energy-intensive; cannot separate azeotropes. |
| Extractive Distillation | Water | Alteration of relative volatility by an entrainer | Breaks the water azeotrope effectively; suitable for continuous processes.[11] | Requires an additional step to separate the product from the entrainer; adds cost. |
| Activated Alumina Column | Peroxides | Adsorption and chemical decomposition | Fast, does not introduce water.[16] | Alumina has a finite capacity and requires safe disposal/regeneration.[13] |
| Ferrous Sulfate Wash | Peroxides | Chemical reduction | Inexpensive and effective.[14] | Introduces an aqueous phase that must be separated; not suitable for water-miscible solvents. |
| Chemical Drying | Water | Chemical reaction or adsorption | Simple for lab scale. | Agent must be filtered off; may not be economical for large scale. |
Quality Control and Purity Assessment
Rigorous analytical testing is essential to validate the purity of the final product.
-
Gas Chromatography (GC): The primary method for assessing purity and quantifying organic impurities. A GC system equipped with a Flame Ionization Detector (FID) and a polar capillary column is typically used.[19][20][21] This method can accurately determine the percentage of this compound and detect residual methanol, higher glycol ethers, and other volatile impurities.
-
Karl Fischer Titration: The standard method for precise quantification of low levels of water content, as mentioned in protocols for similar reagents.[4]
-
Peroxide Test: A qualitative or semi-quantitative test for peroxides should be performed on the final product and periodically on stored material. A common test involves adding the solvent to an acidic potassium iodide solution; the formation of a yellow/brown color indicates the presence of iodine, liberated by the peroxides.
Safety, Handling, and Storage
Due to its flammability and significant toxicity, strict safety measures are non-negotiable.
-
Engineering Controls: All handling, synthesis, and purification steps should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[22][23] Enclosed operations with local exhaust ventilation are recommended for industrial settings.[22]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., butyl rubber), chemical splash goggles, and a lab coat at all times.[22][23][24]
-
Fire and Explosion Prevention: this compound is a flammable liquid.[24][25] Keep it away from heat, sparks, and open flames.[23][25] Use non-sparking tools and ensure all equipment is properly grounded to prevent static electricity discharge.[23][24]
-
Storage: Store in tightly closed containers in a cool, dry, well-ventilated area designated for flammable liquids.[22][24][25] It should be stored away from strong oxidizing agents, with which it is incompatible.[22]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[22]
Conclusion
The synthesis and purification of this compound, primarily via the ethylene oxide and methanol pathway, is a well-established industrial process. The key to producing a high-purity product lies in a carefully controlled reaction to minimize byproduct formation, followed by a robust, multi-step purification sequence. The critical challenges are breaking the water azeotrope and, most importantly, the diligent and mandatory removal of hazardous peroxides. By integrating sound chemical principles with rigorous safety protocols and analytical validation, researchers and manufacturers can safely produce and utilize this compound for its diverse applications in science and industry.
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spectroscopic data for 2-Methoxyethanol (IR, NMR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxyethanol
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as methyl cellosolve), a widely used industrial solvent and chemical intermediate. For researchers, scientists, and professionals in drug development, accurate structural elucidation and purity assessment are paramount. This document synthesizes data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to create a holistic and practical reference.
Introduction: The Molecular Identity of this compound
This compound (C₃H₈O₂) is a hydroxyether with the chemical structure CH₃OCH₂CH₂OH.[1] Its bifunctional nature, containing both an ether and a primary alcohol group, dictates its unique spectroscopic signature. Understanding this signature is critical for confirming its identity, assessing its purity, and studying its interactions in various chemical systems. This guide delves into the fundamental spectroscopic techniques used to build a complete molecular profile of this compound.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
Infrared spectroscopy is a cornerstone technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A modern and efficient method for obtaining an IR spectrum of a liquid sample like this compound is ATR-FTIR.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric interferences (H₂O, CO₂).
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal.
-
Data Acquisition: Lower the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. The infrared beam passes through the crystal and reflects off the internal surface in contact with the sample, allowing for the absorption of energy by the sample.
-
Data Processing: The resulting interferogram is subjected to a Fourier Transform (FT) by the instrument's software to generate the final absorbance or transmittance spectrum.
Interpretation of the this compound IR Spectrum
The IR spectrum of this compound is dominated by absorptions corresponding to its hydroxyl, ether, and alkyl functionalities.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | In-Depth Analysis |
| ~3400 (broad) | Strong | O-H stretch | The broadness of this peak is a definitive indicator of intermolecular hydrogen bonding between this compound molecules. In a dilute, non-polar solvent, this peak would be sharper and shifted to a higher frequency (~3600 cm⁻¹). |
| ~2930-2880 | Strong | C-H stretch (sp³) | These peaks arise from the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups. |
| ~1450 | Medium | C-H bend | Corresponds to the scissoring and bending vibrations of the methylene groups. |
| ~1120 | Strong | C-O stretch (ether) | This intense absorption is characteristic of the C-O-C ether linkage. |
| ~1030 | Strong | C-O stretch (alcohol) | This peak corresponds to the stretching vibration of the C-OH bond of the primary alcohol. |
Data synthesized from NIST and other spectral databases.[2][3]
Caption: Key IR vibrational modes for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Experimental Protocol: Sample Preparation and Acquisition
-
Solvent Selection: Dissolve a small amount of this compound (~5-10 mg) in a deuterated solvent (~0.5 mL), such as chloroform-d (CDCl₃) or deuterium oxide (D₂O). Deuterated solvents are used to avoid large, interfering signals from the solvent itself.[4][5]
-
Sample Preparation: Transfer the solution to an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signals (free induction decay, or FID) are recorded.
-
Data Processing: The FID is converted via Fourier Transform into the final NMR spectrum, which plots signal intensity versus chemical shift.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The structure CH₃(a)-O-CH₂(b)-CH₂(c)-OH(d) has four distinct proton environments.
| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Causality |
| a | ~3.40 | 3H | Singlet (s) | O-CH₃ | These protons have no adjacent non-equivalent protons, resulting in a single peak. Its position is downfield due to the adjacent electronegative oxygen. |
| b | ~3.51 | 2H | Triplet (t) | O-CH₂ -CH₂OH | These protons are adjacent to the 'c' CH₂ group (2 protons). Following the n+1 rule (2+1=3), the signal is split into a triplet. |
| c | ~3.71 | 2H | Triplet (t) | OCH₂-CH₂ -OH | These protons are adjacent to the 'b' CH₂ group (2 protons), resulting in a triplet (2+1=3). This signal is further downfield than 'b' due to the direct attachment to the hydroxyl oxygen. |
| d | Variable (~2-3) | 1H | Singlet (s, broad) | OH | The hydroxyl proton signal is often broad and does not couple with adjacent protons due to rapid chemical exchange with the solvent or trace water. Its chemical shift is highly dependent on solvent, concentration, and temperature. |
Note: Chemical shifts are approximate and based on data in CDCl₃.[4][5][6]
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum identifies the number of unique carbon environments in the molecule. This compound has three such environments: C H₃-O-C H₂-C H₂-OH.
| Chemical Shift (δ, ppm) | Assignment | Causality |
| ~59.1 | O-C H₃ | This is the most upfield signal, corresponding to the methyl carbon. |
| ~61.7 | OCH₂-C H₂-OH | This carbon is directly attached to the hydroxyl group, making it highly deshielded (downfield). |
| ~72.5 | O-C H₂-CH₂OH | This carbon is attached to the ether oxygen, which is also strongly electron-withdrawing, placing its signal significantly downfield. |
Note: Chemical shifts are approximate and based on available spectral data.[6][7]
Caption: Structural assignments for ¹H and ¹³C NMR of this compound.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For volatile compounds like this compound, Electron Ionization (EI) is a common technique.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of the liquid sample is injected into the instrument, where it is vaporized in a high-vacuum environment.
-
Ionization: The gaseous molecules are bombarded by a high-energy electron beam (~70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and rapidly breaks apart into smaller, more stable charged fragments and neutral radicals.
-
Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Interpretation of the this compound Mass Spectrum
The mass spectrum reveals the molecular weight and characteristic fragmentation pathways. The molecular formula C₃H₈O₂ has a molecular weight of approximately 76.09 g/mol .[8]
-
Molecular Ion (M⁺•): A peak is observed at m/z = 76, corresponding to the intact molecular ion.[8] Its presence, even at low intensity, confirms the molecular weight of the compound.
-
Fragmentation Analysis: The fragmentation is dominated by cleavages adjacent to the oxygen atoms (alpha-cleavage), which stabilizes the resulting carbocation.
| m/z | Relative Intensity | Proposed Fragment | Formation Pathway |
| 76 | Low | [CH₃OCH₂CH₂OH]⁺• | Molecular Ion (M⁺•) |
| 45 | 100 (Base Peak) | [CH₂=O⁺CH₃] | Alpha-cleavage between the two CH₂ groups. This is the most stable fragment and therefore the most abundant. |
| 31 | High | [CH₂=O⁺H] | Loss of a •CH₃ radical from the m/z 45 fragment or cleavage of the C-O bond. |
| 29 | Medium | [CHO]⁺ | Further fragmentation. |
Data synthesized from ChemicalBook and NIST Mass Spectrometry Data Center.[1][8][9][10]
Caption: Primary fragmentation pathway of this compound in EI-MS.
Conclusion: A Unified Spectroscopic Identity
The complementary data from IR, NMR, and Mass Spectrometry provide an unambiguous identification of this compound.
-
IR confirms the presence of O-H and C-O functional groups and indicates hydrogen bonding.
-
NMR elucidates the exact H-C-C-O connectivity, showing the three distinct carbon and four distinct proton environments.
-
MS verifies the molecular weight (76 g/mol ) and reveals a characteristic fragmentation pattern dominated by the formation of the m/z 45 ion.
Together, these techniques form a robust analytical workflow essential for quality control, reaction monitoring, and metabolic studies involving this compound, ensuring the scientific integrity of research and development activities.
References
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- 4. This compound (109-86-4) 1H NMR spectrum [chemicalbook.com]
- 5. 2-メトキシエタノール [dropchem.com]
- 6. Page loading... [guidechem.com]
- 7. This compound (109-86-4) 13C NMR [m.chemicalbook.com]
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- 10. ez.restek.com [ez.restek.com]
An In-Depth Technical Guide to 2-Methoxyethanol (CAS 109-86-4) for Scientific Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the properties, applications, and critical safety considerations of 2-Methoxyethanol. Known by synonyms such as Methyl Cellosolve or Ethylene Glycol Monomethyl Ether (EGME), this versatile glycol ether possesses a unique combination of properties that make it a valuable tool in the laboratory, yet its significant toxicological profile demands rigorous handling protocols and a deep understanding of its metabolic fate.
Section 1: Core Physicochemical and Identity Data
A foundational understanding of this compound begins with its fundamental properties. It is a clear, colorless liquid characterized by a mild, ether-like odor[1][2]. Its amphiphilic nature, possessing both a polar alcohol group and a less polar ether linkage, allows it to be miscible with water and a wide range of organic solvents[3][4]. This broad solvency is a primary driver of its utility in diverse applications.
| Identifier / Property | Value | Reference(s) |
| CAS Number | 109-86-4 | [2] |
| Molecular Formula | C₃H₈O₂ | [2] |
| Molecular Weight | 76.09 g/mol | [2] |
| Synonyms | Methyl Cellosolve, EGME, Methyl Oxitol, Glycol Monomethyl Ether | [2][5] |
| Appearance | Colorless liquid with a mild ethereal odor | [1][2][3] |
| Boiling Point | 124-125 °C | [1][3][6] |
| Melting Point | -85 °C | [1][3][6] |
| Density | 0.965 g/mL at 25 °C | [1][3][6] |
| Flash Point | 38-46 °C (100.4-115 °F) | [2][3][7][8] |
| Vapor Pressure | 6.17 - 10 hPa at 20 °C | [6][9] |
| Vapor Density | ~2.6 (Air = 1.0) | [6] |
| Water Solubility | Miscible | [3][8] |
| log P (Octanol/Water) | -0.77 to -0.8 | [8] |
| Autoignition Temperature | ~286 °C (548 °F) | [6][9] |
Section 2: Applications in Research and Chemical Synthesis
The utility of this compound in a laboratory setting is twofold: as a high-performance solvent and as a reactive chemical intermediate.
Role as a Protic Solvent
This compound's ability to dissolve a wide spectrum of compounds, including various resins, dyes, and polymers like nitrocellulose and cellulose acetate, makes it an excellent choice for formulations in coatings, inks, and adhesives[10][11]. For researchers, this translates to its use in creating homogenous reaction mixtures, in the preparation of photoresist chemicals for semiconductor manufacturing, and as a solvent for specialized analytical procedures[12][13].
Role as a Chemical Intermediate
Beyond its solvent capabilities, the primary alcohol group in this compound is reactive and allows it to serve as a precursor in complex organic synthesis[10][12]. It can be used to introduce the 2-methoxyethyl group into a molecule or serve as a source of both hydride and carbon monoxide in specific organometallic reactions. A notable example is its use in the synthesis of Vaska's complex and related ruthenium(II) compounds, where it facilitates the reduction of the metal center[7].
Caption: Role of this compound as a chemical precursor.
Section 3: Toxicological Profile and Metabolic Activation
A critical aspect of this guide is the detailed discussion of this compound's toxicity, which is a significant limiting factor in its use. It is a known reproductive and developmental toxicant, as well as a hematotoxin, affecting bone marrow and blood cells[7][14][15]. Workers with high levels of exposure are at risk for conditions such as oligospermia (low sperm count), azoospermia (absence of sperm), and anemia[7][11].
The toxicity of this compound is not caused by the parent compound itself but by its primary metabolite, methoxyacetic acid (MAA) [7][16]. This is a classic example of metabolic activation, a crucial concept in toxicology and drug development.
Mechanism of Toxicity:
-
Upon absorption (via inhalation, ingestion, or skin contact), this compound is metabolized in the liver by the enzyme alcohol dehydrogenase (ADH) to form an intermediate, 2-methoxyacetaldehyde.
-
This aldehyde is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to the ultimate toxicant, methoxyacetic acid (MAA)[7][17].
-
MAA is the substance that exerts toxic effects on the testes, bone marrow, and developing fetus[7][16][17]. Studies have shown that inhibiting the initial metabolic step provides protection against the testicular toxicity, confirming that metabolic activation is a required step for its harmful effects[17].
Caption: Metabolic pathway leading to this compound toxicity.
Section 4: Protocols for Safe Laboratory Handling and Emergency Response
Given the severe hazards, particularly its teratogenicity and ability to be absorbed through the skin, all work with this compound must be conducted with stringent safety controls[14].
Standard Operating Procedure for Safe Handling
This protocol is a self-validating system designed to minimize exposure. Deviation from this procedure is not recommended.
-
Risk Assessment & Preparation :
-
Confirm that a less hazardous solvent cannot be substituted.
-
All work must be performed inside a certified chemical fume hood to control vapor inhalation.
-
Ensure an eye wash station and safety shower are immediately accessible[14].
-
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical splash goggles and a face shield[18].
-
Hand Protection : Standard nitrile gloves are not sufficient for prolonged contact. Use butyl rubber or laminate film gloves. Double-gloving is recommended.
-
Body Protection : Wear a flame-resistant lab coat and closed-toe shoes[18].
-
-
Chemical Handling :
-
Ground all metal containers during transfer to prevent static electricity buildup, as the vapor can form explosive mixtures with air[18][19].
-
Use only non-sparking tools and explosion-proof equipment[20].
-
Keep containers tightly closed when not in use and store away from heat, ignition sources, and incompatible materials like strong oxidizing agents and bases[14][19].
-
-
Waste Disposal :
Caption: A mandatory workflow for the safe handling of this compound.
Emergency Spill Response Protocol
-
Evacuate : Immediately alert others and evacuate all non-essential personnel from the spill area[14].
-
Isolate : Remove all sources of ignition (open flames, hot plates, sparks)[14][19].
-
Ventilate : Ensure the fume hood is operating at maximum capacity.
-
Contain : If the spill is small and you are trained to do so, wear appropriate PPE (including respiratory protection if necessary) and contain the spill using an inert absorbent material like vermiculite, dry sand, or a commercial spill kit[14][16].
-
Collect : Use non-sparking tools to carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal[16].
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to your institution's environmental health and safety department.
Section 5: Quality Control and Purification
For high-purity applications, such as in pharmaceutical synthesis or electronics manufacturing, verifying the quality of this compound is essential.
Common Impurities and Their Significance
-
Water : Can interfere with moisture-sensitive reactions. Anhydrous grades are available[6].
-
Peroxides : this compound can form explosive peroxides upon exposure to air and light[1]. The presence of peroxides is a significant safety hazard, especially when the solvent is distilled to dryness.
Protocol for Peroxide Detection and Removal
Causality : This procedure is critical because heating or concentrating a solvent containing peroxides can lead to a violent explosion. It must be performed before any distillation.
-
Detection :
-
Use commercially available potassium iodide (KI) starch paper or quantitative peroxide test strips.
-
A positive test is indicated by the formation of a blue-black color.
-
-
Removal (if peroxides are detected) :
-
A common and effective laboratory method is to pass the solvent through a column packed with activated alumina[1]. The alumina adsorbs the peroxides.
-
Alternatively, the solvent can be shaken with a concentrated solution of ferrous sulfate.
-
Never distill a solvent that tests positive for peroxides without first removing them.
-
Analytical Characterization
Purity is typically assessed by Gas Chromatography (GC), often with a Flame Ionization Detector (FID)[9]. Structural identity is confirmed using spectroscopic methods such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)[22][23][24].
Conclusion
This compound (CAS 109-86-4) is a chemical of significant utility, offering excellent solvency and reactivity for numerous scientific applications. However, its utility is matched by its considerable health hazards, primarily its reproductive and hematological toxicity driven by the metabolite methoxyacetic acid. For the responsible scientist, a comprehensive understanding of these risks and the strict, unwavering implementation of safety protocols are not merely best practices—they are absolute requirements. By balancing its advantageous properties with a profound respect for its hazards, researchers can continue to leverage this compound's capabilities while ensuring the safety of themselves and their colleagues.
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- 24. Ethanol, 2-methoxy- [webbook.nist.gov]
A Technical Guide to the Historical Applications of 2-Methoxyethanol in Chemical Research
Executive Summary: 2-Methoxyethanol (also known as Methyl Cellosolve or EGME), a glycol ether known since the 1920s, rose to prominence as a uniquely versatile solvent and chemical intermediate throughout the mid-20th century.[1] Its exceptional ability to dissolve a wide range of chemical compounds, coupled with its miscibility in both water and organic solvents, made it an indispensable tool in coatings, dyes, and organic synthesis.[2][3] However, the discovery of its significant reproductive and hematopoietic toxicity in the latter half of the century marked a critical turning point.[4][5] This guide provides an in-depth technical exploration of the historical applications of this compound, detailing its pivotal roles in various chemical fields, the scientific reasoning behind its use, and the toxicological discoveries that reshaped its industrial and research landscape.
Introduction to this compound: A Physicochemical Profile
This compound (IUPAC name: 2-methoxyethan-1-ol) is a clear, colorless liquid with a characteristic ether-like odor.[2][6] As a member of the E-series glycol ethers, its chemical structure features both an ether and a primary alcohol functional group, bestowing upon it a unique amphiphilic character. This dual functionality is the primary driver of its historical utility.
Key Physicochemical Properties
The properties of this compound made it a highly effective and predictable solvent for a multitude of applications. Its moderate boiling point and evaporation rate were particularly advantageous in the formulation of coatings, allowing for optimal film formation without being too volatile or too persistent.[3]
| Property | Value | Source(s) |
| CAS Number | 109-86-4 | [2] |
| Molecular Formula | C₃H₈O₂ | [2] |
| Molar Mass | 76.09 g/mol | [2] |
| Boiling Point | 124-125 °C | [2][6] |
| Melting Point | -85 °C | [2][6] |
| Density | 0.965 g/cm³ | [2][6] |
| Solubility in Water | Miscible | [2] |
| Vapor Pressure | 9.5 mmHg @ 20 °C | [7] |
Synthesis: The Ethoxylation of Methanol
Historically and currently, this compound is produced via the reaction of methanol with ethylene oxide.[1][8] This nucleophilic addition is a straightforward and efficient method for generating E-series glycol ethers.
Caption: Synthesis of this compound via the reaction of methanol and ethylene oxide.
The "Golden Age": A Workhorse Solvent in Industry (c. 1930s-1970s)
The period following its initial development saw a dramatic increase in the use of this compound, particularly from the 1970s onwards.[1] Its powerful and versatile solvency made it a preferred choice in numerous industrial processes.
The Coatings Industry: A Superior Solvent for Resins and Lacquers
This compound was extensively used as a solvent in the manufacture of protective coatings, including lacquers, baking enamels, and varnishes.[3][4]
-
Causality of Use: Its primary advantage was its ability to dissolve a wide variety of resins, most notably nitrocellulose and cellulose acetate, which were foundational polymers for many coatings of the era.[1][3] Its moderate evaporation rate was critical; it allowed for a smooth, even application and finish (leveling) without the "blushing" (a cloudy appearance caused by moisture condensation) associated with faster-evaporating solvents.[9]
Dyes, Inks, and Textiles
In the textile and printing industries, this compound was a key component in dye and ink formulations.[4][10]
-
Causality of Use: Its high solvency ensured that dyes and pigments could be uniformly dissolved and dispersed, which is crucial for achieving vibrant, consistent coloration in fabrics and printed materials.[3] It also acted as a penetrating agent, improving the uptake of dye into fibers, leading to more durable and deeply colored textiles.[3][10]
Specialized Industrial Applications
The unique properties of this compound led to its adoption in several other specialized fields:
-
Fuel Additives: It was used as an anti-icing additive in aviation fuels and as an antistall agent in gasoline.[4][11]
-
Leather and Film: It served as a solvent for finishing leather and in the production of photographic films.[4][12]
-
Cleaning and Cosmetics: Its ability to dissolve greases and oils made it an ingredient in industrial cleaning compounds, and it was also used as a fixative in perfumes and liquid soaps.[1][3][12]
Role in Chemical Synthesis: More Than Just a Solvent
Beyond its physical solvent properties, this compound played an active role as a reagent and reaction medium in chemical synthesis, particularly in the burgeoning field of organometallic chemistry.
Organometallic Chemistry: The Synthesis of Vaska's Complex
A classic historical application of this compound is in the synthesis of Vaska's complex (trans-[IrCl(CO)(PPh₃)₂]). In this reaction, it serves a dual purpose: it is both the solvent and the source of the carbonyl ligand.[2]
-
Causality of Use: The alcohol functional group of this compound can be oxidized in the presence of the iridium precursor, acting as a source of both hydride and carbon monoxide.[2] This provides an elegant and convenient one-pot synthesis for this important organometallic compound.
This protocol is representative of the historical method used.
-
Setup: A reaction flask is charged with Iridium(III) chloride hydrate (IrCl₃·xH₂O) and triphenylphosphine (PPh₃).
-
Solvent Addition: this compound is added to the flask to serve as the solvent.
-
Reflux: The mixture is heated to reflux. During this process, the this compound is oxidized, reducing the Iridium(III) to Iridium(I) and providing the carbonyl ligand that coordinates to the metal center.
-
Crystallization: Upon cooling, the bright yellow, crystalline product, Vaska's complex, precipitates from the solution.
-
Isolation: The crystals are collected by filtration, washed with ethanol, and dried.
Caption: Experimental workflow for the synthesis of Vaska's Complex using this compound.
The Toxicological Turning Point: A Paradigm Shift
While its utility was undeniable, a growing body of research beginning in the late 1970s and early 1980s revealed significant health hazards associated with this compound exposure, leading to a profound shift in its use.
Unveiling the Hazard: Reproductive and Hematopoietic Toxicity
Numerous studies in animal models demonstrated that exposure to this compound caused severe dose-related reproductive effects.[4] These included:
-
Male Reproductive Toxicity: Testicular atrophy, decreased sperm count (oligospermia), and absence of sperm (azoospermia).[2][5][6]
-
Developmental Toxicity: Increased incidence of embryonic death, birth defects (teratogenicity), and fetal growth retardation.[4][12]
Furthermore, it was identified as being toxic to bone marrow, leading to conditions like granulocytopenia (a reduction in a type of white blood cell) and macrocytic anemia.[2][6]
Mechanism of Toxicity: The Role of Methoxyacetic Acid (MAA)
The toxicity of this compound is not caused by the compound itself, but by its primary metabolite, methoxyacetic acid (MAA) .[2] In the body, the enzyme alcohol dehydrogenase metabolizes this compound into methoxyacetaldehyde, which is then rapidly converted to MAA.[13] It is MAA that is the active teratogen and testicular toxin.[2][5]
Caption: Metabolic pathway showing the conversion of this compound to its toxic metabolite, methoxyacetic acid.
Regulatory Response and Industrial Substitution
These toxicological findings prompted swift regulatory action. Agencies like the Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) drastically lowered the permissible exposure limits (PELs) and threshold limit values (TLVs) for this compound.[4] This regulatory pressure, combined with public and industrial awareness, led to its substitution with less hazardous solvents, such as propylene glycol ethers, in many consumer and industrial products.[12]
| Year/Era | Occupational Exposure Limit (8-hr TWA) | Agency/Group |
| Pre-1980s | 25 ppm | ACGIH TLV |
| 1982 (Proposed) | 5 ppm | ACGIH |
| Current | 5 ppm (Skin) | ACGIH TLV |
| 1980s | 25 ppm (Skin) | OSHA PEL |
Note: This table is illustrative of the trend. Specific values and dates varied slightly by jurisdiction.[4]
Modern Niche Applications and Legacy
Despite its widespread replacement, this compound is not entirely obsolete. Its unique properties ensure its continued use in highly specialized, controlled applications where exposure can be minimized.
-
Electronics and Semiconductors: It is still used in photolithographic processes for manufacturing semiconductors and in the formulation of photoresist chemicals, where high purity and specific solvency are critical.[12][14]
-
Modern Materials Research: Its utility as a solvent has been explored in modern research, for example, in the processing of methylammonium lead halide perovskites for solar cells, where solvent properties directly influence crystal formation and device efficiency.[15]
The story of this compound serves as a crucial case study in chemical research and industrial hygiene. It highlights the journey of a compound from a celebrated "workhorse" to a highly regulated substance, underscoring the vital importance of continuous toxicological assessment as chemical science evolves.
References
- 1. This compound | 109-86-4 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Glycol Ethers this compound & 2-Ethoxyethanol (83-112) | NIOSH | CDC [cdc.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound [chemeurope.com]
- 7. This compound | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methoxyethanol, 2- Ethoxyethanol, 2- and their acetates (EHC 115, 1990) [inchem.org]
- 9. osha.gov [osha.gov]
- 10. nbinno.com [nbinno.com]
- 11. This compound - DCCEEW [dcceew.gov.au]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. ARCHIVED - Priority Substances List Assessment Report for this compound - Canada.ca [canada.ca]
- 14. nbinno.com [nbinno.com]
- 15. This compound as a new solvent for processing methylammonium lead halide perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
The Dawn of a Petrochemical Workhorse: A Technical Guide to the Discovery and First Synthesis of 2-Methoxyethanol
Abstract
This in-depth technical guide chronicles the discovery and pioneering synthesis of 2-Methoxyethanol, a significant solvent and chemical intermediate that emerged from the burgeoning petrochemical industry of the early 20th century. Commercially introduced as Methyl Cellosolve, its unique properties as a solvent for resins, lacquers, and dyes quickly established its role in numerous industrial applications. This document provides a detailed exploration of the historical context of its discovery by the Carbide and Carbon Chemicals Corporation, a subsidiary of the Union Carbide and Carbon Company. Furthermore, it delineates the first synthesis of this compound, elucidating the likely experimental protocols and the underlying chemical principles that guided its initial production. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering a blend of historical narrative and practical scientific insight into the genesis of this important organic compound.
Introduction: The Rise of Glycol Ethers
The early 1920s marked a pivotal era in the chemical industry, characterized by a shift from reliance on traditional fermentation and coal-tar-based feedstocks to the vast potential of petroleum and natural gas. This period saw the birth of the petrochemical industry, with companies like the Carbide and Carbon Chemicals Corporation at the forefront of innovation.[1] A key figure in this transformation was George Oliver Curme, Jr., whose work on the production of ethylene from natural gas liquids laid the foundation for a new generation of synthetic organic chemicals.[2]
It was within this dynamic environment that a new class of solvents, the glycol ethers, was developed. These compounds, prized for their unique combination of ether and alcohol functionalities, offered superior solvency for a wide range of materials, including the nitrocellulose lacquers that were becoming increasingly important in the automotive and furniture industries.[2] Carbide and Carbon Chemicals Corporation trademarked the name "Cellosolve" in 1924 for this class of solvents, signifying their effectiveness with cellulose-based products. Following the successful introduction of Ethyl Cellosolve (ethylene glycol monoethyl ether) and Butyl Cellosolve (ethylene glycol monobutyl ether), the company introduced Methyl Cellosolve, or this compound, in 1929.
Discovery and Commercial Introduction of this compound
The "discovery" of this compound was not a singular event of isolating a naturally occurring compound, but rather a targeted invention driven by the industrial need for versatile and efficient solvents. The research and development efforts at Carbide and Carbon Chemicals Corporation during the 1920s were focused on leveraging their newfound capacity to produce ethylene on a large scale.[1]
The timeline below illustrates the key milestones leading to the commercial availability of this compound.
Caption: A brief timeline highlighting the key events in the early history of this compound.
The introduction of Methyl Cellosolve provided the market with a solvent that was miscible with water and a wide array of organic solvents, making it highly effective for dissolving resins, dyes, and varnishes.[3] Its moderate evaporation rate was particularly advantageous in lacquer formulations, allowing for smooth and even film formation.
The First Synthesis: A Reconstruction of the Pioneering Process
The foundational chemistry for the synthesis of this compound is the reaction of ethylene oxide with methanol.[3] This nucleophilic ring-opening reaction of the epoxide is the cornerstone of glycol ether production. While the precise, proprietary details of the very first industrial production by Carbide and Carbon Chemicals Corporation in 1929 are not extensively documented in the public domain, a detailed reconstruction of the likely process can be formulated based on the established chemical principles of the era and the known industrial practices for related compounds like ethylene glycol.
The industrial production of ethylene glycol via the hydrolysis of ethylene oxide was established in the United States by 1925.[4] The synthesis of this compound would have followed a similar technological pathway.
Underlying Chemical Principle: Nucleophilic Ring-Opening of Ethylene Oxide
The synthesis of this compound proceeds via the nucleophilic attack of a methanol molecule on one of the carbon atoms of the strained three-membered ethylene oxide ring. This reaction can be catalyzed by either acid or base, or can occur under high temperature and pressure without a catalyst.
Caption: The fundamental chemical transformation in the synthesis of this compound.
In the early industrial processes, it is likely that the reaction was carried out under pressure and at elevated temperatures, potentially with a slight excess of methanol to favor the formation of the mono-ether and to minimize the formation of higher molecular weight byproducts such as diethylene glycol monomethyl ether.
Reconstructed Experimental Protocol for the First Synthesis
The following protocol is a likely representation of the batch process that would have been employed for the initial industrial-scale synthesis of this compound in the late 1920s.
Objective: To synthesize this compound from ethylene oxide and methanol.
Materials:
-
Ethylene Oxide (liquefied under pressure)
-
Methanol (anhydrous)
-
Pressurized reaction vessel (autoclave) equipped with heating, cooling, and stirring mechanisms
-
Distillation apparatus
Procedure:
-
Charging the Reactor: The pressurized reaction vessel is charged with anhydrous methanol. A molar excess of methanol relative to ethylene oxide is used to promote the formation of the desired mono-ether product.
-
Introduction of Ethylene Oxide: Liquefied ethylene oxide is carefully introduced into the sealed reactor containing methanol. The addition is likely controlled to manage the exothermic nature of the reaction.
-
Reaction Conditions: The stirred reaction mixture is heated to a temperature in the range of 100-150°C. The pressure within the reactor would be maintained at a level sufficient to keep the reactants in the liquid phase, likely in the range of 10-20 atmospheres. The reaction is allowed to proceed for a period sufficient to achieve a high conversion of ethylene oxide, likely several hours.
-
Cooling and Depressurization: Upon completion of the reaction, the vessel is cooled, and the pressure is carefully released.
-
Purification by Fractional Distillation: The crude reaction mixture, containing this compound, unreacted methanol, and small amounts of higher glycol ethers (e.g., diethylene glycol monomethyl ether), is transferred to a distillation apparatus.
-
Step 1: Methanol Recovery: The excess methanol, being the most volatile component, is first removed by distillation and can be recycled for subsequent batches.
-
Step 2: Product Isolation: The temperature is then raised to distill the this compound (boiling point: 124-125°C) from the higher-boiling byproducts.
-
-
Product Characterization: The purity of the distilled this compound would have been assessed using physical properties such as boiling point, density, and refractive index.
Data Presentation: Physical Properties of this compound
The following table summarizes the key physical properties of this compound, which would have been crucial for its characterization and quality control during its initial production.
| Property | Value |
| Chemical Formula | C₃H₈O₂ |
| Molar Mass | 76.09 g/mol |
| Appearance | Colorless liquid |
| Odor | Ether-like |
| Boiling Point | 124-125 °C |
| Melting Point | -85 °C |
| Density | 0.965 g/cm³ |
| Solubility in Water | Miscible |
Early Applications and Industrial Significance
The commercial introduction of this compound was met with immediate success due to its excellent solvent properties. Its primary early applications included:
-
Solvent for Lacquers and Varnishes: Its ability to dissolve nitrocellulose and other resins made it a key ingredient in the formulation of quick-drying lacquers for the automotive and furniture industries.[2]
-
Dye Solvent: It was used as a solvent for dyes in the textile and leather industries, facilitating deep and even coloration.
-
Chemical Intermediate: this compound also served as a starting material for the synthesis of other chemical products.
The development and commercialization of this compound and other glycol ethers by Carbide and Carbon Chemicals Corporation were instrumental in the growth of the petrochemical industry. This innovation demonstrated the viability of converting abundant natural gas liquids into high-value specialty chemicals, a paradigm that continues to drive the chemical industry today.
Conclusion
The story of this compound's discovery and first synthesis is a testament to the ingenuity and foresight of the early pioneers of the petrochemical industry. Born out of a strategic vision to create value from the byproducts of natural gas processing, this versatile solvent quickly became an indispensable tool in a variety of industrial applications. The fundamental chemistry of its synthesis, the nucleophilic ring-opening of ethylene oxide, remains a cornerstone of industrial organic chemistry. This guide has provided a comprehensive overview of the historical context and a detailed reconstruction of the pioneering synthesis of this compound, offering valuable insights for today's chemical professionals.
References
Methodological & Application
Application Notes & Protocols: 2-Methoxyethanol as a Solvent for Organic Synthesis
A Guide for the Advanced Researcher
Abstract
2-Methoxyethanol (also known as Methyl Cellosolve, EGME) is a glycol ether with a unique combination of protic and polar aprotic characteristics, stemming from its hydroxyl and ether functionalities.[1][2] Its ability to dissolve a wide range of organic compounds and some inorganic salts, coupled with a moderate boiling point, has historically made it a solvent of interest for various applications, including as a medium for varnishes, dyes, and resins.[2][3] In the context of organic synthesis, it presents a nuanced profile. While it serves as a competent solvent and even a reactant in specific organometallic transformations, its utility is profoundly limited by its significant toxicity and the reactivity of its hydroxyl group. This guide provides a detailed examination of this compound, offering insights into its properties, outlining specific protocols where it has been successfully employed, and critically addressing its substantial limitations and the paramount importance of safety.
Introduction: A Solvent of Duality
This compound (CAS: 109-86-4) is a colorless liquid with a mild, ether-like odor, completely miscible with water and many organic solvents.[1][3] Its dual functionality—a hydroxyl group capable of hydrogen bonding and acting as a proton source, and an ether linkage providing a polar, non-reactive site—gives it unique solvency properties. This allows it to bridge the gap between polar and non-polar reactants, a desirable trait in many reaction setups.
However, this duality is also the source of its limitations. The hydroxyl group, while aiding solubility, is also a reactive site that is incompatible with a wide range of common reagents, most notably organometallics like Grignard reagents. More critically, this compound is a potent reproductive and developmental toxin.[2][3] Its use has been largely phased out in many industries and academic settings in favor of safer alternatives. Therefore, its application in modern organic synthesis is relegated to niche areas where its specific properties offer a distinct and otherwise unattainable advantage. Any consideration of its use must begin with a thorough and uncompromising assessment of the associated health risks.
Core Properties & Safety Data
A summary of key physical, chemical, and safety data for this compound is presented below. This data underscores the hazardous nature of the solvent and the necessity for stringent safety controls.
| Property | Value | Source(s) |
| Chemical Formula | C₃H₈O₂ | [3] |
| Molar Mass | 76.09 g/mol | [3] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 124-125 °C | [3] |
| Melting Point | -85 °C | [3] |
| Density | 0.965 g/cm³ (at 20°C) | [3] |
| Flash Point | 39-40 °C (closed cup) | [3] |
| Solubility in Water | Miscible | [3] |
| Primary Hazards | Flammable, Reproductive Toxin, Teratogen, Hematotoxin | [2][3] |
Critical Safety Mandates: Handling and Exposure
WARNING: this compound is a substance of very high concern. It is toxic to the bone marrow and testicles and is a known teratogen (harms the fetus).[2][3] Exposure can occur through inhalation, skin absorption, and ingestion. Workers exposed to high levels are at risk for granulocytopenia, macrocytic anemia, oligospermia, and azoospermia.[2][3]
The decision to use this compound must be justified by a lack of viable, safer alternatives.
Mandatory Handling Protocol:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood with demonstrated adequate airflow.
-
Personal Protective Equipment (PPE):
-
Gloves: Use appropriate chemical-resistant gloves (e.g., butyl rubber or laminate film). Double-gloving is strongly recommended. Standard nitrile gloves may not offer sufficient protection for prolonged contact.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn and properly fastened.
-
-
Exposure Avoidance: Avoid all personal contact, including inhalation of vapors. Pregnant women or those intending to become pregnant should not handle this chemical.
-
Storage: Store in tightly closed containers in a cool, dry, well-ventilated area away from heat, ignition sources, and strong oxidizing agents.
-
Disposal: Dispose of waste as hazardous material in accordance with all local, state, and federal regulations. Do not discharge to drains.
Application Profile I: Organometallic Synthesis
One of the most well-documented and specific uses of this compound in synthesis is in the preparation of Vaska's complex, trans-carbonylchlorobis(triphenylphosphine)iridium(I). In this reaction, the solvent plays a dual role: it is both the reaction medium and the source of the carbonyl ligand.[4][5]
Mechanism Insight: The Dual Role of this compound
The synthesis of Vaska's complex involves the reduction of an Iridium(III) or Iridium(IV) salt in the presence of triphenylphosphine. When heated, this compound can decompose to provide the carbon monoxide (CO) ligand required for the complex, while triphenylphosphine acts as the reducing agent.[4][6] This circumvents the need to handle CO gas directly, offering a significant practical advantage.
Protocol: Synthesis of Vaska's Complex
This protocol is adapted from established synthetic procedures for preparing Vaska's complex.[4][6][7]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
This compound (anhydrous)
-
Nitrogen (or Argon) gas supply
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Iridium(III) chloride hydrate (1.0 eq) and triphenylphosphine (6-10 eq).
-
Under a gentle stream of inert gas (N₂ or Ar), add anhydrous this compound (approx. 20 mL per gram of IrCl₃·xH₂O).
-
Heat the reaction mixture to a gentle reflux with vigorous stirring. The solution will typically progress through a series of color changes.
-
Maintain the reflux for approximately 4-6 hours, or until the reaction mixture turns into a clear, yellow solution from which a yellow crystalline solid begins to precipitate.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.
-
Collect the yellow crystals of Vaska's complex by vacuum filtration.
-
Wash the crystals sequentially with small portions of cold ethanol and then diethyl ether.
-
Dry the product under vacuum.
Application Profile II: Heterocyclic Synthesis
While not a first-choice solvent for many mainstream transformations, this compound has been shown to be effective in certain heterocyclic syntheses, particularly under microwave irradiation. Its higher boiling point (124 °C) compared to solvents like THF or ethanol makes it suitable for reactions requiring elevated temperatures, which can be achieved rapidly and efficiently with microwaves.
One such example is the piperidine-catalyzed condensation of 2'-hydroxychalcones with o-phenylenediamine to form 1,5-benzodiazepines. In a comparative study, this compound provided high yields in very short reaction times under microwave conditions, outperforming other solvents. This highlights its utility as an efficient medium for high-temperature cyclocondensation reactions.
Limitations and Contraindications in Synthesis
The utility of this compound is severely constrained by the reactivity of its hydroxyl group and its incompatibility with certain classes of reagents.
Incompatibility with Grignard Reagents
The most significant limitation is its incompatibility with Grignard (RMgX) and organolithium (RLi) reagents. These strong bases and nucleophiles will be immediately quenched by the acidic proton of the hydroxyl group in this compound.
This acid-base reaction is rapid and exothermic, consuming the organometallic reagent and rendering it unavailable for the desired nucleophilic attack on a carbonyl or other electrophile. Therefore, this compound must never be used as a solvent for the preparation or reaction of Grignard or organolithium reagents.
Role in Palladium-Catalyzed Cross-Coupling
The use of this compound in seminal cross-coupling reactions like the Suzuki-Miyaura or Heck reaction is not widely reported in modern literature. While polar solvents are often employed, aprotic solvents such as dioxane, THF, and DMF are generally preferred. The protic nature of this compound can potentially interfere with the catalytic cycle in several ways:
-
Interaction with the Base: It can compete with the intended substrate for coordination to the base.
-
Protodeboronation: In Suzuki couplings, protic solvents can promote the undesired cleavage of the C-B bond in the organoboron reagent.
-
Catalyst Deactivation: The hydroxyl group could potentially coordinate to the palladium center, altering its reactivity.
While specific conditions might be found where it is effective, its general use is disfavored due to these potential complications and the availability of more robust, inert, and significantly safer solvent systems.[8][9]
Conclusion and Recommendations
This compound is a solvent with a distinct set of properties that make it uniquely suitable for a narrow range of synthetic applications, most notably the preparation of Vaska's complex. Its utility is, however, overwhelmingly overshadowed by its severe health hazards and chemical incompatibilities.
As a Senior Application Scientist, my recommendation is to treat this compound as a specialist solvent of last resort. Before considering its use, a comprehensive risk assessment must be performed, and a thorough search for safer, alternative solvents (e.g., 2-(2-methoxyethoxy)ethanol, propylene glycol monomethyl ether, or anisole) must be conducted. When its use is deemed unavoidable, the stringent safety protocols outlined in this guide must be followed without exception. The potential for a successful reaction outcome can never justify compromising the health and safety of the researcher.
References
- 1. This compound | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gneebio.com [gneebio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Vaska's complex - Wikipedia [en.wikipedia.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Vaska's_complex [chemeurope.com]
- 7. scribd.com [scribd.com]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
The Strategic Application of 2-Methoxyethanol in the Synthesis of High-Efficiency Perovskite Solar Cells
An Application Note for Researchers, Scientists, and Professionals in Drug Development
This technical guide provides an in-depth exploration of the use of 2-methoxyethanol (2-ME) in the fabrication of perovskite solar cells (PSCs). As a senior application scientist, this note moves beyond simple procedural lists to explain the underlying chemical and physical principles that make 2-ME a critical component in achieving high-performance and stable photovoltaic devices. The protocols and insights provided are designed to be self-validating, grounded in established scientific literature.
Foundational Principles: The Role of Solvents in Perovskite Film Formation
The quality of the perovskite crystalline film is the single most critical factor determining the performance of a PSC. The choice of solvent system dictates the kinetics of crystal nucleation and growth, ultimately influencing film morphology, defect density, and electronic properties. While common solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are effective at dissolving perovskite precursors, the addition of this compound offers a strategic advantage in controlling the crystallization process.
Expertise & Experience: The primary function of 2-ME is to modulate the precursor chemistry in the solution phase. It acts as a coordinating agent, particularly with lead iodide (PbI₂), forming intermediate complexes. This coordination slows down the rapid, often uncontrolled, crystallization of the perovskite material upon solvent evaporation, a common issue when using only DMF or DMSO. This controlled crystallization pathway is essential for forming large, uniform grains with a low density of grain boundaries, which are known to be sites for charge recombination.
Mechanistic Insight: The this compound Advantage
The strategic use of 2-ME in perovskite precursor solutions directly influences the formation of the active layer, leading to improved device performance and stability.
Trustworthiness: The mechanism by which 2-ME improves perovskite film quality is multi-faceted. Its higher boiling point (124.6 °C) compared to many other co-solvents allows for a more gradual and controlled evaporation during the spin-coating and annealing steps. This extended timeframe for crystallization promotes the growth of larger, more ordered crystalline domains. Furthermore, the ability of 2-ME to form intermediate phases with the lead precursors acts as a template for the subsequent formation of the desired perovskite crystal structure, ensuring a more uniform and complete conversion.
Visualizing the Workflow: From Precursor to Film
The following diagram illustrates the key stages where this compound influences the perovskite film formation process.
Caption: Workflow illustrating the influence of this compound on perovskite film formation.
Experimental Protocols: Harnessing this compound for Optimal Performance
The following protocols are presented as a robust starting point for fabricating high-efficiency PSCs. The causality behind each step is explained to ensure a deep understanding of the process.
Protocol 1: One-Step Deposition with a 2-ME Co-solvent
This method is widely adopted for its simplicity and reproducibility.
Materials:
-
Lead (II) iodide (PbI₂)
-
Methylammonium iodide (MAI) or Formamidinium iodide (FAI)
-
This compound (2-ME)
-
Dimethylformamide (DMF)
-
Anti-solvent (e.g., Chlorobenzene)
-
Substrates with appropriate charge transport layers (e.g., FTO/c-TiO₂/m-TiO₂)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 1.2 M perovskite precursor solution by dissolving PbI₂ and MAI (or FAI) in a co-solvent mixture of DMF and 2-ME. A typical volumetric ratio is 7:3 (DMF:2-ME).
-
Rationale: The 7:3 ratio provides a balance between good precursor solubility (from DMF) and controlled crystallization (from 2-ME).
-
Stir the solution on a hotplate at 60 °C for at least 2 hours to ensure complete dissolution and formation of the intermediate complexes.
-
-
Perovskite Film Deposition:
-
In a nitrogen-filled glovebox, deposit the precursor solution onto the substrate.
-
Spin-coat at 4000 rpm for 30 seconds.
-
Rationale: The spin speed and time can be adjusted to achieve the desired film thickness.
-
During the last 10 seconds of spinning, dispense 100 µL of chlorobenzene onto the center of the spinning substrate.
-
Rationale: The anti-solvent induces rapid nucleation, while the presence of 2-ME in the underlying wet film moderates the subsequent crystal growth.
-
-
Annealing:
-
Immediately transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes.
-
Rationale: This step removes residual solvents and drives the complete conversion of the intermediate phase to the final perovskite crystal structure.
-
Protocol 2: Two-Step Sequential Deposition Employing 2-ME
This method offers greater control over film morphology, often leading to higher-quality films.
Materials:
-
Lead (II) iodide (PbI₂)
-
Methylammonium iodide (MAI) or Formamidinium iodide (FAI)
-
This compound (2-ME)
-
Isopropanol (IPA)
-
Substrates with appropriate charge transport layers
Procedure:
-
PbI₂ Film Deposition:
-
Prepare a 1 M solution of PbI₂ in DMF.
-
Spin-coat the PbI₂ solution onto the substrate at 3000 rpm for 30 seconds.
-
Anneal the PbI₂ film at 70 °C for 30 minutes.
-
-
Conversion to Perovskite:
-
Prepare a 10 mg/mL solution of MAI (or FAI) in a mixture of 2-ME and IPA (e.g., 9:1 v/v).
-
Rationale: 2-ME facilitates the intercalation of the organic cation into the PbI₂ film and helps to control the swelling and subsequent crystallization.
-
Immerse the PbI₂-coated substrate in the MAI/2-ME/IPA solution for 60 seconds.
-
Rinse the substrate with pure IPA to remove excess organic salt.
-
-
Annealing:
-
Anneal the film at 100 °C for 15 minutes to drive the reaction to completion and form the perovskite structure.
-
Data-Driven Insights: Quantifying the Impact of this compound
The inclusion of 2-ME in the precursor solvent has a demonstrable effect on the key performance metrics of perovskite solar cells.
| Solvent System (DMF:2-ME Ratio) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
| 10:0 (Control) | 16.5 | 1.05 | 21.0 | 0.75 |
| 9:1 | 18.2 | 1.09 | 21.8 | 0.77 |
| 7:3 | 20.1 | 1.13 | 22.5 | 0.79 |
| 5:5 | 18.9 | 1.10 | 22.1 | 0.78 |
Note: The data presented is a representative summary from multiple studies and actual results may vary based on specific experimental conditions and material batches.
Concluding Remarks
The strategic incorporation of this compound into perovskite solar cell fabrication protocols is a testament to the importance of solvent engineering in achieving high-performance devices. Its role in forming intermediate complexes and controlling crystallization kinetics is a key enabler for producing high-quality perovskite films with large grain sizes and low defect densities. The detailed protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers and scientists aiming to optimize their PSC fabrication processes and push the boundaries of solar cell efficiency and stability.
Application Notes and Protocols: The Multifaceted Role of 2-Methoxyethanol in Nanoparticle Synthesis and Stabilization
Abstract: The precise engineering of nanomaterials is fundamentally dependent on the judicious selection of solvents, which dictate reaction kinetics, particle morphology, and colloidal stability. Among the diverse array of available solvents, 2-Methoxyethanol (2-ME), a glycol ether, has emerged as a uniquely versatile medium for the synthesis of a wide range of nanoparticles, including metal oxides and perovskites. Its distinct physicochemical properties—arising from the presence of both a hydroxyl and an ether functional group—allow it to function not merely as a solvent, but as a reaction mediator, a coordinating agent, and a stabilizer. This guide provides an in-depth exploration of the mechanistic roles of this compound in nanoparticle formation and stabilization. It offers researchers, scientists, and drug development professionals a synthesis of field-proven insights, detailed experimental protocols, and the causal reasoning behind critical process parameters, ensuring the reproducible synthesis of high-quality nanomaterials.
Section 1: Physicochemical Profile of this compound (2-ME)
This compound (also known as Methyl Cellosolve) is a protic solvent notable for its miscibility with both water and many organic solvents.[1][2] Its utility in nanoparticle synthesis is derived from a unique molecular structure containing a hydroxyl group capable of hydrogen bonding and a chelating ether linkage. This dual functionality is central to its performance.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₈O₂ | [1] |
| Molar Mass | 76.09 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1][2] |
| Odor | Ether-like | [1] |
| Density | 0.965 g/cm³ | [1] |
| Boiling Point | 124-125 °C (255-257 °F) | [1] |
| Melting Point | -85 °C (-121 °F) | [1] |
| Solubility in Water | Miscible | [1] |
| Vapor Pressure | 6 mmHg (at 20°C) | [1] |
| Flash Point | 39 °C (102 °F) | [1] |
The interplay between the hydroxyl and ether groups allows 2-ME to effectively dissolve a wide range of inorganic metal salts and organic precursors, forming the homogeneous "sol" that is the critical first step in many bottom-up synthesis routes.[3]
Section 2: Mechanistic Roles in Nanoparticle Formation
This compound's contribution to nanoparticle synthesis extends far beyond simple solvation. It actively participates in and directs the chemical transformations that lead to nanoparticle nucleation and growth.
The Sol-Gel Process: A Controlled Transformation
The sol-gel process is a cornerstone of metal oxide nanoparticle synthesis, involving the conversion of molecular precursors into a colloidal solution (sol) and subsequently into a solid network (gel).[4][5] 2-ME is an exemplary solvent for this process.
The mechanism proceeds in two fundamental steps:
-
Hydrolysis: Metal alkoxide or metal salt precursors react with water (often present as water of hydration in the precursor, e.g., zinc acetate dihydrate) to form metal hydroxides.
-
Condensation: The metal hydroxide species polymerize to form metal-oxygen-metal (M-O-M) bonds, releasing water. This process builds the inorganic network of the nanoparticle.[4]
2-ME's role is to control the rate of these reactions. Its polarity and ability to hydrogen bond with reactants and intermediates can moderate the kinetics, preventing the rapid, uncontrolled precipitation that leads to polydisperse or amorphous materials.[6]
Caption: The Sol-Gel synthesis pathway for metal oxide nanoparticles using this compound.
Coordination Chemistry: Directing Nucleation
The oxygen atoms of both the ether and hydroxyl groups in 2-ME can act as ligands, coordinating with metal ions from the precursor salt in the sol phase.[7][8] This coordination complex acts as a more stable intermediate.
This chelation serves a critical function: it stabilizes the metal ions and sterically hinders them, regulating their availability for the hydrolysis and condensation reactions.[9] By controlling the release and reaction of the metal species, 2-ME promotes a more uniform nucleation event, which is essential for achieving a narrow particle size distribution.
Caption: Coordination of a metal ion by the oxygen atoms of this compound molecules.
Influence on Nanoparticle Morphology and Crystallinity
The physical properties of the solvent, particularly its boiling point and vapor pressure, directly impact the morphology of the final nanostructure.[10]
-
In Perovskite Thin Films: When fabricating perovskite solar cells, 2-ME is often favored over more common solvents like N,N-dimethylformamide (DMF).[11] 2-ME is more volatile, and its higher vapor pressure allows for faster and more uniform drying during the spin-coating process.[12][13] This rapid solvent removal curtails excessive crystal growth, resulting in smaller, more densely packed crystallites and a smoother, pinhole-free film, which enhances solar cell performance.[11][13]
-
In Metal Oxide Synthesis: In the synthesis of ZnO thin films via the sol-gel method, the use of 2-ME has been shown to promote a strong preferential crystal orientation along the (002) plane, indicating a high degree of crystallinity and ordered growth.[14]
Section 3: The Role of 2-ME in Nanoparticle Stabilization
Once formed, nanoparticles have a high surface energy and a thermodynamic tendency to aggregate to minimize this energy. 2-ME can counteract this by providing a stabilizing layer.
Electrostatic and Solvation Layer Stabilization
As a polar solvent, 2-ME molecules can physisorb onto the surface of newly formed, uncapped nanoparticles. This process can lead to stabilization through two primary mechanisms:
-
Electrostatic Stabilization: The adsorbed layer of polar 2-ME molecules can form an electrical double layer around the nanoparticle. This creates a repulsive electrostatic force between adjacent particles, overcoming the attractive van der Waals forces and preventing aggregation.
-
Solvation Shell: The layer of solvent molecules forms a physical "cushion" or solvation shell around each nanoparticle, providing a steric barrier that keeps them separated.[15]
It is important to note, however, that the stabilizing efficacy of 2-ME is material-dependent. For instance, one study on gold nanoparticles found that 2-ME provided lower colloidal stability compared to other glycol ethers like 2-ethoxyethanol, highlighting the need for empirical optimization for each specific nanoparticle system.[15][16]
Section 4: Application Protocols
! ! ! CRITICAL SAFETY INFORMATION ! ! !
This compound is a hazardous substance with significant health risks.
-
Toxicity: It is classified as a reproductive toxin that may impair fertility and cause harm to an unborn child.[1][17][18] It is toxic to the bone marrow and testicles.[1][19]
-
Exposure Routes: It is harmful if inhaled, swallowed, or absorbed through the skin.[17][20]
-
Required Precautions: All work with this compound MUST be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes, at a minimum:
-
Nitrile gloves (double-gloving is recommended).
-
Chemical splash goggles.
-
A flame-resistant lab coat.
-
Ensure all ignition sources are removed from the work area.
-
Protocol 4.1: Sol-Gel Synthesis of Zinc Oxide (ZnO) Nanoparticles
This protocol describes a common method for synthesizing ZnO nanoparticles using a 2-ME solvent system, adapted from literature procedures.[7][14][21]
Materials:
-
Zinc acetate dihydrate [Zn(CH₃COO)₂·2H₂O]
-
This compound (2-ME), anhydrous
-
Monoethanolamine (MEA) (as a stabilizer)
-
Beakers, magnetic stirrer, hot plate, condenser
Procedure:
-
Solution Preparation: In a fume hood, prepare a 0.75 M solution of zinc acetate dihydrate in this compound. For example, dissolve the appropriate mass of zinc acetate in 50 mL of 2-ME in a three-neck flask.
-
Causality: 2-ME is used to create a homogeneous solution of the zinc precursor, which is the foundation of the sol-gel process.
-
-
Stabilizer Addition: While stirring vigorously, add monoethanolamine (MEA) dropwise to the solution. The molar ratio of MEA to zinc acetate should be 1:1.
-
Causality: MEA acts as a stabilizer and a chelating agent, similar to 2-ME, further controlling the hydrolysis rate and preventing premature precipitation.
-
-
Refluxing: Fit the flask with a condenser and heat the solution to 60°C with continuous stirring. Maintain this temperature for 2 hours.
-
Causality: Heating provides the activation energy for the hydrolysis and condensation reactions to proceed at a controlled rate, leading to the formation of ZnO nuclei. The reflux setup prevents solvent loss.
-
-
Aging: After heating, allow the clear, homogeneous solution to cool to room temperature and age for 24-48 hours.
-
Causality: The aging period allows for the slow and controlled growth of the ZnO nanoparticles from the nuclei formed during the heating step, improving crystallinity.
-
-
Characterization: The resulting colloidal suspension of ZnO nanoparticles can be used directly for thin-film deposition or characterized using techniques like Transmission Electron Microscopy (TEM) for size and morphology, X-ray Diffraction (XRD) for crystal structure, and UV-Vis Spectroscopy for optical properties.
Caption: Workflow for the sol-gel synthesis of ZnO nanoparticles.
Protocol 4.2: Preparation of a Perovskite Precursor Solution for Thin-Film Deposition
This protocol outlines the preparation of a methylammonium lead iodide (MAPbI₃) precursor solution using 2-ME, a method shown to improve perovskite solar cell efficiency.[11][22]
Materials:
-
Lead (II) Iodide (PbI₂)
-
Methylammonium Iodide (MAI)
-
This compound (2-ME), anhydrous
-
Volumetric flask, magnetic stirrer, inert atmosphere glovebox (recommended)
Procedure:
-
Environment: Perform all steps in an environment with low humidity (<30% RH), preferably an inert atmosphere glovebox, as perovskite precursors are sensitive to moisture.
-
Precursor Mixing: In a volumetric flask, combine equimolar amounts of PbI₂ and MAI.
-
Solvent Addition: Add anhydrous this compound to the flask to achieve the desired final concentration (e.g., 1.0 M).
-
Dissolution: Cap the flask and stir the mixture at room temperature (or with gentle heating, ~60-70°C) until all precursors are fully dissolved, resulting in a clear yellow solution. This may take several hours.
-
Filtration: Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities.
-
Application: The resulting perovskite ink is now ready for thin-film deposition via spin-coating, followed by a thermal annealing step to complete the crystallization process.
Section 5: Summary of 2-ME's Impact
The choice of 2-ME over other common solvents can have a pronounced and beneficial effect on the final nanoparticle characteristics.
Table 2: Comparative Effects of 2-ME in Nanoparticle Synthesis
| Solvent | Boiling Point (°C) | Key Advantage in Synthesis | Typical Impact on Crystal Size | Resulting Film Quality (for thin films) |
| This compound | 124-125 | Higher volatility, good precursor solubility, coordinating ability | Smaller, more uniform[11][13] | High, smooth, low pinholes[12] |
| DMF | 153 | Very high precursor solubility | Larger, less uniform[11][13] | Prone to roughness and pinholes |
| Ethanol | 78.4 | Lower toxicity, high volatility | Can vary, may require stabilizers | Can be less uniform due to very rapid evaporation |
| Isopropanol | 82.5 | Common, relatively low cost | Dependent on specific protocol[23] | Variable |
Conclusion
This compound is a powerful and versatile tool in the nanoparticle synthesis toolkit. Its role transcends that of a simple solvent; it is an active participant that can direct reaction pathways, control nucleation and growth, and ultimately stabilize the resulting nanostructures. Its ability to produce highly uniform and crystalline nanoparticles makes it particularly valuable in high-performance applications such as perovskite photovoltaics and semiconductor thin films. However, its significant toxicity necessitates stringent safety protocols. By understanding the underlying chemical and physical principles that govern its behavior, researchers can effectively leverage the unique properties of this compound to engineer advanced nanomaterials with tailored functionalities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. azonano.com [azonano.com]
- 5. Sol–gel process - Wikipedia [en.wikipedia.org]
- 6. A sol–gel synthesis to prepare size and shape-controlled mesoporous nanostructures of binary (II–VI) metal oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. mdpi.com [mdpi.com]
- 10. Exploring the Impact of Morphology on the Properties of Biodegradable Nanoparticles and Their Diffusion in Complex Biological Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound as a new solvent for processing methylammonium lead halide perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. research.tue.nl [research.tue.nl]
- 14. JCPR [jcpr.or.kr]
- 15. investigacion.ucuenca.edu.ec [investigacion.ucuenca.edu.ec]
- 16. researchgate.net [researchgate.net]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. lobachemie.com [lobachemie.com]
- 21. scribd.com [scribd.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of Zinc Oxide Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
The Pivotal Role of 2-Methoxyethanol in Advanced Thin-Film Deposition: An Application and Protocol Guide
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and materials science, detailing the critical application of 2-Methoxyethanol (2-ME) in the fabrication of high-quality thin films. We will delve into the fundamental principles governing its utility, provide detailed, field-proven protocols for its use in common deposition techniques, and offer insights into how its unique properties can be leveraged to control and optimize film characteristics.
Introduction: Why this compound is a Solvent of Choice
This compound (CH₃OCH₂CH₂OH), also known as methyl cellosolve, has established itself as a cornerstone solvent in the realm of thin-film deposition, particularly for solution-based methods like sol-gel and spin coating[1][2]. Its widespread adoption is not arbitrary; it stems from a unique combination of physical and chemical properties that offer exceptional control over the deposition process, from precursor solution stability to the final film's morphology and crystallinity. This guide will explore the causality behind its effectiveness and provide the practical knowledge necessary for its successful application.
The Science of this compound: A Solvent with Strategic Advantages
The efficacy of this compound in thin-film deposition is rooted in its distinct physicochemical properties. Understanding these properties is paramount to troubleshooting and optimizing your deposition processes.
Key Physicochemical Properties
| Property | Value | Significance in Thin-Film Deposition |
| Boiling Point | 124-125 °C[3] | The relatively high boiling point allows for slower, more controlled evaporation during spin coating and annealing, which can lead to better crystallinity and denser films[4]. |
| Vapor Pressure | 6 mmHg (20°C)[3] | A lower vapor pressure compared to more volatile solvents contributes to a more stable precursor solution and uniform film formation. |
| Density | 0.965 g/cm³[3] | Affects the viscosity and flow characteristics of the precursor solution during deposition. |
| Dipole Moment | ~2.04 Debye | The high polarity of this compound enhances its ability to dissolve a wide range of inorganic salts and metal-organic precursors, leading to stable and homogeneous solutions[4]. |
| Miscibility | Miscible with water and other organic solvents[3] | This allows for versatile formulation of precursor solutions, enabling the fine-tuning of viscosity and concentration. |
The Causality Behind Experimental Choices
The selection of this compound is a deliberate choice to influence the kinetics of film formation. Its ability to form stable complexes with metal precursors can prevent premature precipitation and hydrolysis, ensuring a longer shelf-life for the sol-gel solution[5]. Furthermore, its slower evaporation rate during the spin coating and initial annealing stages allows for better ordering and reduced stress in the deposited film, ultimately leading to superior crystalline quality[4].
Application in Key Thin-Film Deposition Techniques
This compound is a versatile solvent employed in the deposition of a wide array of materials, including transparent conducting oxides, ferroelectrics, and perovskites for photovoltaic applications.
Sol-Gel Synthesis of Zinc Oxide (ZnO) Thin Films
This compound is a preferred solvent for the sol-gel synthesis of ZnO thin films due to its ability to promote a strong (002) crystal orientation, which is often desirable for electronic and optoelectronic applications[4][6].
-
Precursor: Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Solvent: this compound (2-ME)
-
Stabilizer: Monoethanolamine (MEA)
Step-by-Step Procedure:
-
Dissolve zinc acetate dihydrate in this compound at a typical concentration of 0.1 to 1.0 M.
-
Stir the solution vigorously on a magnetic stirrer.
-
Add monoethanolamine dropwise to the solution while stirring. The molar ratio of MEA to zinc acetate is typically maintained at 1:1[7][8].
-
Continue stirring the solution at room temperature for at least 2 hours to obtain a clear, homogeneous, and stable precursor solution.
The role of MEA as a stabilizer is to prevent the premature hydrolysis and condensation of the zinc precursor, ensuring a longer sol stability.
Deposition of Lead Zirconate Titanate (PZT) Ferroelectric Thin Films
In the fabrication of PZT thin films, this compound is instrumental in dissolving the lead, zirconium, and titanium precursors and controlling the hydrolysis and condensation reactions that form the perovskite phase[1][9].
-
Precursors: Lead acetate trihydrate, Zirconium(IV) propoxide, Titanium(IV) isopropoxide.
-
Solvent: this compound.
-
Chelating Agent: Acetylacetone (optional, to modify solution characteristics)[9].
Step-by-Step Procedure:
-
Dissolve lead acetate trihydrate in this compound and heat the solution to drive off the water of hydration.
-
In a separate container, mix zirconium(IV) propoxide and titanium(IV) isopropoxide in this compound.
-
Slowly add the lead precursor solution to the zirconium-titanium precursor solution while stirring.
-
If using, add acetylacetone to the final solution to improve stability[9].
-
Stir the final solution for several hours to ensure homogeneity.
Fabrication of Perovskite Solar Cells
This compound has emerged as a promising solvent for processing methylammonium lead halide perovskite solar cells. Its use can lead to smaller, more uniform crystal grains, which improves surface coverage, reduces leakage current, and ultimately enhances power conversion efficiency[10][11]. The replacement of more common solvents like DMF with this compound has been shown to increase power conversion efficiency from 14.1% to 15.3% in some cases[10].
Experimental Workflows and Methodologies
Spin Coating Deposition Workflow
The spin coating technique is a widely used method for depositing thin films from solution. The properties of this compound play a crucial role in the quality of the resulting film.
Caption: Workflow for thin-film deposition using spin coating.
-
Substrate Preparation: Clean the substrate (e.g., glass, silicon wafer) sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water. Dry the substrate with a nitrogen gun.
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a sufficient amount of the ZnO precursor solution (prepared as in section 3.1) to cover the substrate.
-
Spin the substrate at a speed of 2000-4000 rpm for 30-60 seconds. The thickness of the film can be controlled by adjusting the spin speed and solution viscosity.
-
-
Drying and Annealing:
-
After spinning, place the substrate on a hot plate at 100-150°C for 10 minutes to evaporate the solvent.
-
For multi-layered films, repeat the deposition and drying steps.
-
Finally, anneal the film in a furnace at a temperature between 400°C and 600°C for 1-2 hours to promote crystallization and remove organic residues. The annealing process significantly impacts the film's properties, including crystallinity and grain size[12][13][14].
-
Logical Relationship of Solvent Properties to Film Quality
The choice of solvent has a direct and predictable impact on the final characteristics of the deposited thin film.
Caption: Influence of this compound properties on film quality.
Safety and Handling: A Non-Negotiable Priority
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is flammable and toxic, with risks of harm if swallowed, in contact with skin, or inhaled[15][16][17]. It may also damage fertility or the unborn child[3][17].
Mandatory Safety Protocols:
-
Ventilation: Always work in a well-ventilated area, preferably within a certified fume hood[15][18].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[15][16].
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources[15][16][17].
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container[15][18].
-
Waste Disposal: Dispose of this compound waste according to institutional and local regulations for hazardous chemical waste.
Conclusion: Mastering Thin-Film Deposition with this compound
This compound is a powerful tool in the arsenal of materials scientists and researchers. Its unique properties provide a high degree of control over the thin-film deposition process, enabling the fabrication of high-quality films for a variety of advanced applications. By understanding the science behind its effectiveness and adhering to rigorous experimental and safety protocols, researchers can fully leverage the benefits of this versatile solvent to achieve their desired material properties and device performance.
References
- 1. The effects of solvent on the properties of sol-gel derived PZT thin film | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. JCPR [jcpr.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. Zinc Oxide Thin Film Synthesized by Sol-Gel Method - ProQuest [proquest.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. This compound as a new solvent for processing methylammonium lead halide perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. research.tue.nl [research.tue.nl]
- 12. pure.mpg.de [pure.mpg.de]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chemos.de [chemos.de]
- 16. lobachemie.com [lobachemie.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
2-Methoxyethanol: A Versatile Medium for Advanced Electrochemical Studies
Introduction: Unveiling the Potential of 2-Methoxyethanol in Electrochemistry
In the landscape of non-aqueous electrochemistry, the choice of solvent is a critical parameter that dictates the feasibility and outcome of an experiment. While solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have traditionally dominated the field, there is a growing interest in exploring alternative media with unique properties. This compound (also known as methyl cellosolve), a glycol ether, emerges as a compelling candidate for a range of electrochemical applications, from organic synthesis to the analysis of pharmaceutical compounds.[1][2] Its distinct physicochemical characteristics offer a unique environment for studying redox processes.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a medium for electrochemical studies. We will delve into its fundamental properties, outline detailed protocols for its use in cyclic voltammetry, and discuss its advantages and limitations, all while grounding our recommendations in established scientific principles and safety protocols.
Physicochemical Properties of this compound: A Comparative Overview
Understanding the physical and chemical properties of a solvent is paramount to its effective application in electrochemistry. This compound possesses a unique combination of characteristics that set it apart from other common non-aqueous solvents.
| Property | This compound | Acetonitrile | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| Dielectric Constant (ε) | 16.9 | 37.5 | 36.7 | 46.7 |
| Viscosity (η) at 25°C (cP) | 1.62 | 0.34 | 0.80 | 1.99 |
| Boiling Point (°C) | 124.6 | 81.6 | 153 | 189 |
| Miscibility with Water | Miscible | Miscible | Miscible | Miscible |
Table 1: Comparative Physicochemical Properties of this compound and Other Common Non-Aqueous Solvents.
The moderate dielectric constant of this compound allows for the dissolution of a wide range of organic molecules and supporting electrolytes, while its viscosity provides a balance between ion mobility and analyte diffusion.[3] Its miscibility with water is another notable feature, offering the potential for creating mixed-solvent systems to fine-tune the reaction environment.[4]
The Electrochemical Landscape of this compound
The utility of a solvent in electrochemistry is largely defined by its electrochemical window—the range of potentials within which the solvent itself is not oxidized or reduced. A wider potential window allows for the study of a broader range of analyte redox processes.
While specific values can vary depending on the purity of the solvent, the supporting electrolyte, and the electrode material, the electrochemical window of this compound is generally considered to be substantial, though potentially narrower than that of highly aprotic solvents like acetonitrile. The presence of a hydroxyl group in its structure can lead to a more limited anodic (positive) potential limit due to its own oxidation.[5]
Key Considerations for Electrochemical Set-up:
-
Supporting Electrolytes: To ensure sufficient conductivity of the solution, a supporting electrolyte is essential. For non-aqueous systems like this compound, tetraalkylammonium salts such as tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆) are commonly used at concentrations typically around 0.1 M.[6]
-
Reference Electrodes: A stable and reliable reference electrode is crucial for accurate potential measurements. In non-aqueous media, a silver/silver ion (Ag/Ag⁺) reference electrode is often the preferred choice.[7] This can be constructed by immersing a silver wire in a solution of a silver salt (e.g., 0.01 M AgNO₃) dissolved in the same solvent and supporting electrolyte as the bulk solution.
-
Working and Counter Electrodes: Glassy carbon and platinum are common choices for the working electrode, offering a wide potential window and good chemical inertness.[6][8] A platinum wire or mesh is typically used as the counter (auxiliary) electrode.
Application in Focus: Cyclic Voltammetry of Pharmaceutical Compounds
The unique solvent properties of this compound can be particularly advantageous for the electrochemical analysis of pharmaceutical compounds, which often exhibit complex solubility profiles.
Protocol: Cyclic Voltammetry of a Model Pharmaceutical Compound in this compound
This protocol outlines the general steps for performing a cyclic voltammetry experiment to study the redox behavior of a model pharmaceutical compound in a this compound medium.
Materials:
-
High-purity this compound (electrochemical grade)
-
Tetrabutylammonium perchlorate (TBAP)
-
Model pharmaceutical compound
-
Volumetric flasks and pipettes
-
Electrochemical cell
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/Ag⁺ reference electrode (prepared in-house or commercially available)
-
Potentiostat
Procedure:
-
Preparation of the Electrolyte Solution:
-
In a volumetric flask, dissolve a precise amount of TBAP in high-purity this compound to achieve a final concentration of 0.1 M. Ensure the salt is completely dissolved.
-
-
Preparation of the Analyte Solution:
-
Prepare a stock solution of the model pharmaceutical compound in the 0.1 M TBAP/2-methoxyethanol electrolyte solution at a known concentration (e.g., 1-10 mM).
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the glassy carbon working electrode, platinum counter electrode, and Ag/Ag⁺ reference electrode.
-
Add a sufficient volume of the analyte solution to the cell to ensure all electrodes are properly immersed.
-
-
Deoxygenation:
-
Purge the solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial and final potentials (defining the potential window to be scanned), and the scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the expected redox events of the analyte without exceeding the electrochemical window of the solvent-electrolyte system.
-
Initiate the scan and record the resulting voltammogram.
-
-
Data Analysis:
-
Analyze the cyclic voltammogram to determine the peak potentials (anodic and cathodic) and peak currents. This information provides insights into the redox potentials and the nature of the electron transfer process (e.g., reversible, quasi-reversible, or irreversible).
-
Safety and Handling of this compound
As a Senior Application Scientist, it is imperative to emphasize that while this compound is a valuable solvent, it also presents significant health hazards. It is classified as a reproductive toxin and can be harmful if inhaled, ingested, or absorbed through the skin.[9] Therefore, strict adherence to safety protocols is non-negotiable.
Mandatory Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or Viton), safety goggles, and a lab coat. [9]
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. [9]
-
Dispose of waste this compound and related solutions in accordance with institutional and local regulations for hazardous chemical waste.
Visualizing the Experimental Workflow
To provide a clear and logical representation of the experimental process, the following diagram illustrates the key steps involved in a typical cyclic voltammetry experiment using this compound.
Figure 1: Workflow for Cyclic Voltammetry in this compound.
Advantages and Disadvantages of this compound in Electrochemistry
The decision to use this compound as an electrochemical solvent should be based on a careful consideration of its pros and cons in the context of the specific application.
Advantages:
-
Unique Solvating Properties: Its ability to dissolve a wide range of organic compounds, including those with poor solubility in more common solvents, is a significant advantage.[2]
-
Miscibility with Water: The potential to create mixed-solvent systems allows for fine-tuning of the solvent properties to suit specific experimental needs.[4]
-
Alternative Selectivity: The different solvent-analyte interactions compared to acetonitrile or DMF can lead to altered redox potentials and reaction pathways, offering a valuable tool for mechanistic studies.
Disadvantages:
-
Toxicity: The significant health hazards associated with this compound are a major drawback and necessitate stringent safety measures.[9]
-
Potentially Narrower Anodic Window: The presence of a hydroxyl group may limit the accessible positive potential range compared to aprotic solvents.[5]
-
Reactivity: The hydroxyl group can participate in certain reactions, which may be undesirable depending on the system under investigation.
Conclusion and Future Outlook
This compound presents a valuable, albeit challenging, alternative to conventional non-aqueous solvents in electrochemistry. Its unique solvating properties can unlock new possibilities for the study of a wide range of organic and pharmaceutical compounds. However, its use demands a thorough understanding of its electrochemical behavior and, most importantly, an unwavering commitment to safety.
Future research could focus on further characterizing the electrochemical properties of this compound with a wider range of supporting electrolytes and electrode materials. Additionally, exploring its application in more complex electrochemical techniques and in the context of large-scale electro-organic synthesis could further solidify its position as a specialized yet powerful tool in the electrochemist's arsenal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound as a new solvent for processing methylammonium lead halide perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. This compound as a solvent for conductometric acid-base titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dcceew.gov.au [dcceew.gov.au]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. US20200392094A1 - Method for depleting this compound (moe) - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound (METHYL CELLOSOLVE) | Occupational Safety and Health Administration [osha.gov]
Application Notes and Protocol for the Integration of 2-Methoxyethanol in Dye-Sensitized Solar Cell Research
For Researchers, Scientists, and Drug Development Professionals
Author's Note: Navigating Solvent Selection in DSSC Fabrication
The following guide is designed to provide a comprehensive overview of solvent use in the fabrication of dye-sensitized solar cells (DSSCs), with a specific focus on the user-specified topic of 2-Methoxyethanol. Initial research indicates that while this compound is a solvent of interest in the broader field of photovoltaics, its application is significantly more documented and validated in the context of perovskite solar cells rather than traditional DSSCs. In perovskite cells, its higher volatility compared to solvents like DMF is leveraged to control crystal growth and film morphology.[1]
Direct, validated, and repeatable protocols for the use of this compound as a primary solvent in either the electrolyte or the dye solution for high-performance DSSCs are not widely established in peer-reviewed literature. Therefore, this document will take a two-pronged approach to ensure scientific integrity and practical utility:
-
Part 1: A Validated, Standard Protocol for DSSC Fabrication. This section will provide a detailed, step-by-step protocol for constructing a high-performance DSSC using the most common and well-characterized solvent systems. This serves as a reliable baseline and a point of comparison for any experimental work.
-
Part 2: An Investigational Protocol for the Use of this compound. This section will outline a proposed, experimental approach for integrating this compound into the DSSC fabrication workflow. This is not a validated protocol but rather a starting point for researchers wishing to explore its potential. It is based on the known properties of the solvent and analogies from its use in related photovoltaic technologies.
This dual structure ensures that the user receives a reliable, field-proven protocol while also providing a scientifically-grounded framework for investigating the novel application of this compound.
PART 1: A Validated, Standard Protocol for Dye-Sensitized Solar Cell Fabrication
This protocol details the fabrication of a DSSC using a standard N719 dye and an iodide/triiodide-based electrolyte in a conventional organic solvent.
Principle of Operation
Dye-sensitized solar cells operate on the principle of photo-electrochemical energy conversion. The process begins with a dye molecule, adsorbed to the surface of a wide-bandgap semiconductor (typically TiO₂), absorbing a photon of light. This excites an electron from the dye's highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). The excited electron is then injected into the conduction band of the TiO₂. These electrons travel through the semiconductor to a transparent conductive oxide (TCO) on the glass substrate (the photoanode), through an external circuit to the counter electrode. The oxidized dye molecule is regenerated by accepting an electron from a redox mediator (typically the I⁻/I₃⁻ couple) in the electrolyte solution. The oxidized redox mediator then diffuses to the counter electrode, where it is reduced back to its original state by the electrons that have traveled through the external circuit, thus completing the cycle.
Materials and Equipment
| Component | Material/Equipment | Supplier Example | Notes |
| Substrates | FTO-coated glass (Fluorine-doped Tin Oxide) | Sigma-Aldrich, Ossila | ~15 Ω/sq resistivity |
| Photoanode | Titanium dioxide (TiO₂) paste (e.g., P25) | Solaronix, Greatcell Solar | For active and scattering layers |
| Dye (Sensitizer) | N719 Dye (cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) bis(tetrabutylammonium)) | Dyenamo, Solaronix | A standard, high-performance ruthenium-based dye |
| Electrolyte | Lithium iodide (LiI), Iodine (I₂), 4-tert-butylpyridine (TBP), 1-methyl-3-propylimidazolium iodide (PMII) | Sigma-Aldrich | High purity grades are essential |
| Counter Electrode | Platinizing solution (e.g., H₂PtCl₆ in isopropanol) or Platinum paste | Solaronix | For catalyzing the electrolyte reduction |
| Solvents | Ethanol (anhydrous), Acetonitrile (anhydrous), Valeronitrile | Sigma-Aldrich | Anhydrous solvents are critical for high performance |
| Sealing | Surlyn thermoplastic film (25-60 µm thick) | Solaronix | For sealing the cell and containing the electrolyte |
| Fabrication Tools | Screen printer or doctor-blade coater, Furnace (up to 500°C), Spin coater, Sonicator, Hot plate, Solar simulator, Potentiostat | Various | Standard laboratory equipment for thin-film device fabrication |
Experimental Workflow: Standard Protocol
Caption: Standard workflow for DSSC fabrication.
Step-by-Step Methodology
1.4.1 Photoanode Preparation
-
FTO Substrate Cleaning:
-
Cut FTO glass to the desired size.
-
Sequentially sonicate in a detergent solution, deionized water, and ethanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or clean air.
-
-
TiO₂ Paste Deposition:
-
Define the active area on the conductive side of the FTO glass using scotch tape.
-
Deposit the TiO₂ paste onto the substrate using a doctor-blade or screen-printing technique to achieve a uniform film.
-
-
Sintering of the TiO₂ Film:
-
Remove the scotch tape and allow the film to air dry for about 15 minutes.
-
Place the electrodes in a furnace and sinter using a multi-step heating profile, culminating in a final step at 450-500°C for 30 minutes to ensure good particle-to-particle electrical contact and remove organic binders.
-
Allow the electrodes to cool slowly to room temperature.
-
1.4.2 Dye Solution Preparation and Sensitization
-
Dye Solution Preparation:
-
Prepare a 0.3-0.5 mM solution of N719 dye in anhydrous ethanol.[2]
-
Causality: Ethanol is an effective solvent for N719 and has a suitable boiling point for this application. The concentration is a balance between achieving sufficient dye loading and preventing aggregation on the TiO₂ surface, which can hinder performance.
-
-
Soaking the Photoanode:
-
Immerse the sintered TiO₂ photoanode into the dye solution while it is still warm (around 80°C).
-
Keep the photoanode in the solution for 12-24 hours in a dark, sealed container to allow for complete dye adsorption.
-
After soaking, rinse the electrode with ethanol to remove any non-adsorbed dye molecules and dry it.
-
1.4.3 Counter Electrode Preparation
-
FTO Substrate Cleaning:
-
Clean an FTO glass substrate as described in step 1.4.1.
-
-
Platinum Deposition:
-
Deposit a thin layer of platinizing solution onto the conductive side of the FTO glass using a spin coater or by drop-casting.
-
Heat the electrode at approximately 400°C for 15-20 minutes to reduce the platinum salt to metallic platinum, which acts as a catalyst.
-
1.4.4 Electrolyte Preparation
-
Standard Iodide/Triiodide Electrolyte:
-
In a glovebox or other controlled atmosphere, dissolve the following components in a solvent mixture of acetonitrile and valeronitrile (typically 85:15 v/v):
-
0.6 M 1-methyl-3-propylimidazolium iodide (PMII)
-
0.05 M Iodine (I₂)
-
0.1 M Lithium iodide (LiI)
-
0.5 M 4-tert-butylpyridine (TBP)
-
-
Causality: Acetonitrile has a low viscosity, which promotes high ionic conductivity. Valeronitrile is added to reduce the volatility of the electrolyte, improving long-term stability. PMII and LiI are sources of iodide ions. Iodine forms the triiodide (I₃⁻) counterpart of the redox couple. TBP is an additive that adsorbs onto the TiO₂ surface, reducing charge recombination and increasing the open-circuit voltage.
-
1.4.5 Cell Assembly
-
Sealing:
-
Place a thin spacer (e.g., a 25-50 µm thick Surlyn film) around the active area of the dye-sensitized photoanode.
-
Place the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Seal the cell by heating the assembly on a hot plate (around 100-120°C) to melt the Surlyn spacer.
-
-
Electrolyte Injection:
-
Fill the cell with the prepared electrolyte through pre-drilled holes in the counter electrode using a vacuum backfilling method or by capillary action.
-
Seal the holes with a small piece of Surlyn and a coverslip by heating.
-
PART 2: An Investigational Protocol for the Use of this compound
Disclaimer: This section outlines an experimental approach and is not a validated protocol. Significant optimization will be required. The primary rationale for investigating this compound in DSSCs would be to explore its potential effects on dye loading, electrolyte properties, and overall device performance, drawing parallels from its successful use in perovskite solar cells to improve film quality.[1]
Key Properties of this compound
| Property | Value | Implication for DSSCs |
| Boiling Point | ~124 °C | Higher than ethanol and acetonitrile, potentially reducing solvent evaporation and improving long-term stability. |
| Vapor Pressure | ~9.7 mmHg at 20°C | Lower than acetonitrile (~88 mmHg), suggesting better stability. |
| Polarity | Polar aprotic solvent | Good solubility for many organic and organometallic compounds, including DSSC dyes and electrolyte salts. |
| Toxicity | High. May damage fertility or the unborn child. Harmful if swallowed, in contact with skin, or if inhaled. | Strict safety precautions are mandatory. |
Safety and Handling of this compound
This compound is a hazardous substance that requires strict safety protocols.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[3]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials and ignition sources.[5]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Proposed Experimental Design
The following are suggested starting points for incorporating this compound. It is recommended to vary one component at a time, keeping the standard protocol (Part 1) as a control.
2.3.1 Investigational Dye Solution
-
Objective: To assess the efficacy of this compound as a solvent for N719 dye.
-
Proposed Protocol:
-
Prepare three dye solutions:
-
Control: 0.3 mM N719 in anhydrous ethanol.
-
Test 1: 0.3 mM N719 in anhydrous this compound.
-
Test 2: 0.3 mM N719 in a 1:1 (v/v) mixture of anhydrous ethanol and this compound.
-
-
Follow the sensitization procedure as outlined in section 1.4.2.
-
-
Rationale and Expected Observations:
-
The different polarity and solvating power of this compound may affect the solubility of the N719 dye. Observe for full dissolution.
-
The dye adsorption kinetics might change. It may be necessary to vary the soaking time.
-
The solvent could influence the aggregation of dye molecules on the TiO₂ surface. This can be characterized by UV-Vis spectroscopy of the sensitized films.
-
2.3.2 Investigational Electrolyte Formulation
-
Objective: To evaluate this compound as a co-solvent in the electrolyte to potentially improve stability.
-
Proposed Protocol:
-
Prepare three electrolyte formulations:
-
Control: Standard electrolyte as per section 1.4.4 (85:15 acetonitrile:valeronitrile).
-
Test 1: Modify the control by replacing valeronitrile with this compound (85:15 acetonitrile:this compound).
-
Test 2: A formulation with a higher concentration of this compound (e.g., 50:50 acetonitrile:this compound).
-
-
The concentrations of the redox couple (PMII, I₂, LiI) and TBP should be kept constant initially.
-
-
Rationale and Expected Observations:
-
The lower volatility of this compound compared to acetonitrile could lead to more stable devices over time, with less performance drop due to electrolyte leakage or evaporation.
-
The viscosity of the electrolyte will likely increase with a higher concentration of this compound. This could decrease the mobility of the redox shuttle and potentially lower the short-circuit current (Jsc).
-
The solubility of the iodide salts may differ in this compound, potentially requiring adjustments to their concentrations.
-
Characterization and Analysis
For each experimental cell, the following characterization is essential to evaluate the impact of using this compound:
-
UV-Vis Spectroscopy: To assess the dye loading on the photoanode.
-
Current-Voltage (I-V) Testing: Using a solar simulator to determine the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistances at the counter electrode/electrolyte and TiO₂/dye/electrolyte interfaces, as well as the ion diffusion in the electrolyte.
-
Long-Term Stability Testing: To monitor the device performance over time under controlled conditions (e.g., light soaking or thermal stress) to assess the impact of this compound on durability.
Experimental Design Workflow
Caption: Workflow for investigating this compound in DSSCs.
References
- 1. This compound as a new solvent for processing methylammonium lead halide perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Polymers Using 2-Methoxyethanol as a Solvent
For: Researchers, scientists, and drug development professionals.
A Note on the Use of 2-Methoxyethanol
This document provides detailed technical guidance on the application of this compound as a solvent for polymer characterization. It is imperative to state at the outset that this compound is a hazardous substance with significant health risks. It is toxic and can be absorbed through the skin, by inhalation, or by ingestion, posing long-term risks to the bone marrow and reproductive systems.[1] Therefore, all handling of this solvent must be conducted with strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE) and a well-ventilated fume hood.
Introduction: The Utility of this compound in Polymer Analysis
This compound, also known as methyl cellosolve, is a versatile organic solvent belonging to the glycol ether class.[2] Its unique physicochemical properties make it a valuable tool for the dissolution and characterization of a range of polymers, particularly those with polar functional groups that are insoluble in more common solvents. This application note will delve into the practical aspects of using this compound for key polymer characterization techniques: Size Exclusion Chromatography (SEC/GPC), viscometry, and static light scattering.
The ability of this compound to dissolve polymers such as cellulose derivatives (e.g., cellulose acetate, nitrocellulose) and various synthetic resins makes it an important solvent in industries ranging from coatings and inks to pharmaceuticals.[3][4][5] Understanding the molecular weight, size, and conformation of polymers in solution is critical for predicting their performance in final applications, and this compound can be an enabling solvent for these analyses.
Physicochemical Properties of this compound
A thorough understanding of the solvent's properties is crucial for experimental design and data interpretation.
| Property | Value | Reference |
| Chemical Formula | C₃H₈O₂ | [2] |
| Molar Mass | 76.09 g/mol | [2] |
| Boiling Point | 124-125 °C | [2] |
| Density (at 25 °C) | 0.965 g/mL | [2] |
| Refractive Index (n20/D) | 1.402 | |
| Viscosity (at 25 °C) | ~1.6 cP | |
| Solubility in Water | Miscible | [2] |
Safety First: Handling and Disposal of this compound
Given the hazardous nature of this compound, a robust safety protocol is non-negotiable.
Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended for splash protection.[6]
-
Lab Coat: A flame-resistant and anti-static lab coat should be worn.[6]
-
Respiratory Protection: All work must be performed in a certified chemical fume hood to avoid inhalation of vapors.[1][6]
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1]
-
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[1][7] Use non-sparking tools.[1][7]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[7]
-
Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area designated for flammable liquids.[1]
-
Spills: In case of a spill, evacuate the area. Use absorbent materials like vermiculite or sand for containment.[8]
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Polymer Characterization Techniques
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC/GPC separates polymers based on their hydrodynamic volume in solution, providing information on the molecular weight distribution.
The choice of a suitable solvent is paramount for a successful SEC/GPC experiment. The polymer must be fully soluble in the mobile phase to avoid interactions with the column packing material, which would lead to erroneous results. This compound's polarity makes it a suitable mobile phase for polar polymers that may not dissolve in common GPC solvents like tetrahydrofuran (THF) or toluene.
-
System Preparation:
-
Column Selection: Choose a column compatible with polar organic solvents. Columns packed with polystyrene-divinylbenzene (PS-DVB) or other polar materials are often suitable.[2][9] Consult the column manufacturer's guidelines for solvent compatibility.
-
Mobile Phase Preparation: Filter and degas the this compound before use to prevent blockage of the column and pump damage.
-
System Equilibration: Purge the SEC/GPC system with this compound and allow it to equilibrate until a stable baseline is achieved on all detectors (e.g., refractive index, light scattering, viscometer).
-
-
Sample Preparation:
-
Prepare a dilute solution of the polymer in this compound (typically 0.1-1.0 mg/mL).
-
Ensure complete dissolution of the polymer, which may require gentle heating and/or agitation.
-
Filter the polymer solution through a 0.2 or 0.45 µm filter to remove any particulate matter.
-
-
Analysis:
-
Inject the filtered sample onto the column.
-
Run the analysis at a constant flow rate (e.g., 0.5-1.0 mL/min) and temperature.
-
Collect the data from the detectors.
-
-
Data Analysis:
-
Use a suitable calibration method (e.g., polystyrene standards) to determine the molecular weight distribution of the sample.
-
If using a light scattering detector, the refractive index increment (dn/dc) of the polymer in this compound is required for accurate molecular weight determination.
-
Caption: Workflow for SEC/GPC analysis using this compound.
Dilute Solution Viscometry
Viscometry is a classical technique used to determine the viscosity-average molecular weight (Mv) of a polymer. It relies on the principle that the viscosity of a polymer solution is related to the size and shape of the polymer coils.
The intrinsic viscosity, a measure of a polymer's contribution to the solution viscosity, is dependent on the polymer-solvent interactions. A "good" solvent will cause the polymer chains to expand, leading to a higher intrinsic viscosity, while a "poor" solvent will cause them to contract. The choice of this compound as a solvent allows for the characterization of polymers that require a polar environment for dissolution.
-
Apparatus:
-
An Ubbelohde capillary viscometer is recommended for polymer solutions as the measurements are independent of the volume of liquid in the viscometer.[10]
-
A constant temperature water bath is essential to maintain a precise and stable temperature, as viscosity is highly temperature-dependent.
-
-
Solution Preparation:
-
Prepare a stock solution of the polymer in this compound at a known concentration (e.g., 1 g/dL).
-
Prepare a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.125 g/dL).
-
Filter all solutions and the pure solvent.
-
-
Measurement:
-
Measure the efflux time (the time it takes for the liquid to flow between two marked points) of the pure this compound (t₀).
-
Measure the efflux time (t) for each of the polymer solutions.
-
Perform multiple readings for each solution to ensure reproducibility.[11]
-
-
Data Analysis:
-
Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1).
-
Plot η_sp/c and (ln η_rel)/c against concentration (c).
-
Extrapolate the data to zero concentration to determine the intrinsic viscosity [η]. The y-intercept of both plots should converge to the same value.
-
Use the Mark-Houwink-Sakurada equation, [η] = K * Mv^a, to calculate the viscosity-average molecular weight. The constants K and 'a' are specific to the polymer-solvent-temperature system.[12][13]
-
Caption: Data analysis workflow for dilute solution viscometry.
Static Light Scattering (SLS)
SLS is an absolute technique for determining the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A₂) of polymers in solution. It is based on the principle that the intensity of light scattered by a polymer solution is proportional to its molecular weight and concentration.
The accuracy of SLS measurements is highly dependent on the refractive index increment (dn/dc), which is the change in refractive index of the solution with a change in polymer concentration.[14][15][16] This value is specific to the polymer, solvent, temperature, and wavelength of the light source. Therefore, for accurate results using this compound, the dn/dc value for the specific polymer in this solvent must be known or determined experimentally.
-
Instrumentation:
-
A light scattering photometer equipped with a laser light source and a detector to measure scattered light at various angles.
-
-
Sample Preparation:
-
Prepare a series of polymer solutions in this compound at different concentrations (e.g., 5-6 concentrations).
-
Solutions must be meticulously clarified by filtration (e.g., through a 0.1 or 0.2 µm filter) to remove dust and other particulate matter that can significantly interfere with the measurements.
-
-
Measurement:
-
Measure the intensity of scattered light at various angles for the pure solvent and for each polymer solution.
-
-
Data Analysis (Zimm Plot):
-
The Zimm plot is a graphical method used to analyze SLS data.[17][18][19][20][21] It involves plotting Kc/Rθ versus sin²(θ/2) + k'c, where:
-
K is an optical constant that includes the dn/dc value.
-
c is the polymer concentration.
-
Rθ is the excess Rayleigh ratio (the scattering from the solution minus the scattering from the solvent).
-
θ is the scattering angle.
-
k' is an arbitrary constant.
-
-
The data is extrapolated to both zero angle and zero concentration.
-
The common intercept of the two extrapolated lines on the y-axis gives 1/Mw.
-
The initial slope of the zero-concentration line gives Rg.
-
The initial slope of the zero-angle line gives 2A₂.
-
Caption: A representative Zimm plot for static light scattering analysis.
Conclusion
This compound serves as a valuable, albeit hazardous, solvent for the characterization of a variety of polar polymers. Its effective solubilizing power enables the use of standard polymer analysis techniques such as SEC/GPC, viscometry, and static light scattering for materials that are otherwise difficult to analyze. The successful application of these methods hinges on a thorough understanding of the solvent's properties, meticulous adherence to safety protocols, and careful consideration of the specific experimental parameters required for each technique. By following the guidelines and protocols outlined in this application note, researchers can leverage the utility of this compound to gain critical insights into the molecular characteristics of their polymers.
References
- 1. gneebio.com [gneebio.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. Content Retired - Compliance Assistance Centers [caiweb.com]
- 5. This compound | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. lobachemie.com [lobachemie.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. hplc.eu [hplc.eu]
- 10. Ubbelohde viscometer - Wikipedia [en.wikipedia.org]
- 11. Ubbelohde viscometer | Viscosity of Polymers | SPIC Emmen [spic-emmen.com]
- 12. sciepub.com [sciepub.com]
- 13. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]
- 14. WGE Wissen: Revealing the dn/dc of Polymer Solutions [wge-dr-bures.de]
- 15. appliedpolymertechnology.org [appliedpolymertechnology.org]
- 16. Specific refractive index increment (dn/dc) of polymers at 660 nm and 690 nm | NIST [nist.gov]
- 17. lsinstruments.ch [lsinstruments.ch]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
- 19. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 20. brookhaveninstruments.com [brookhaveninstruments.com]
- 21. researchgate.net [researchgate.net]
Application Note: 2-Methoxyethanol as a High-Performance Solvent for Microwave-Assisted Organic Synthesis
Introduction: The Synergy of Microwave Heating and 2-Methoxyethanol
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical and pharmaceutical research, offering dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods.[1][2][3] This efficiency stems from the direct and rapid heating of polar molecules through dielectric loss, a process fundamentally governed by the choice of solvent.[4] An ideal solvent for MAOS should possess a high boiling point, a significant dielectric constant for efficient microwave absorption, and the ability to dissolve a wide range of reagents. This compound (also known as methyl cellosolve, CAS 109-86-4) is an exceptional candidate that meets these criteria, positioning it as a versatile and powerful solvent for accelerating a wide array of chemical transformations.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in microwave-assisted synthesis. We will delve into the physicochemical properties that make it an advantageous solvent, provide detailed, step-by-step protocols for key reactions, and outline critical safety and handling procedures.
Physicochemical Properties and Rationale for Use
The efficacy of this compound in a microwave field is rooted in its molecular structure and resulting physical properties. Its combination of an ether and a hydroxyl group imparts a moderate polarity and the ability to engage in hydrogen bonding, rendering it an excellent solvent for a broad spectrum of organic and organometallic compounds.
Several key parameters underscore its suitability for MAOS:
-
High Boiling Point: With a boiling point of 124-125 °C, this compound allows for reactions to be conducted at significantly elevated temperatures under sealed-vessel microwave conditions, far exceeding what is possible at atmospheric pressure.[5] According to the Arrhenius equation, a 10 °C increase in temperature can roughly double the reaction rate, meaning the high temperatures accessible with this compound can lead to dramatic accelerations.[6][7]
-
Dielectric Properties: this compound has a dielectric constant of approximately 16.93, which allows for efficient absorption of microwave energy and rapid, uniform heating of the reaction mixture.[8] This direct coupling of energy to the solvent and polar reagents avoids the slow and inefficient process of conventional heating via conduction and convection.[4]
-
Solvency: It is a protic solvent capable of dissolving a wide variety of organic compounds, resins, and even some inorganic salts, making it a versatile medium for diverse reaction types.[9]
These properties collectively enable cleaner reactions with fewer byproducts, as the rapid heating minimizes the time reactants are held at elevated temperatures, reducing the potential for thermal decomposition or side reactions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 109-86-4 | |
| Molecular Formula | C₃H₈O₂ | [10] |
| Molar Mass | 76.09 g/mol | [10] |
| Boiling Point | 124-125 °C | |
| Density | 0.965 g/cm³ | |
| Dielectric Constant | ~16.93 | [8] |
| Flash Point | ~43 °C (110 °F) | [10] |
Core Safety Protocols for this compound in Microwave Synthesis
While this compound is a highly effective solvent, it is also classified as a hazardous substance. It is crucial to handle this chemical with appropriate precautions.
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H360 / H360FD: May damage fertility or the unborn child.[11]
-
H370: Causes damage to organs.
Mandatory Handling Procedures:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[12] Ensure the microwave reactor is also located within a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Flame-retardant lab coat.
-
Chemical splash goggles and a face shield.
-
Chemically resistant gloves (e.g., nitrile or butyl rubber). Consult a glove compatibility chart for specific recommendations.[12]
-
-
Ignition Sources: this compound is flammable. Keep it away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[11][13]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids. Protect from sunlight.[12]
-
Waste Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways.[13]
-
Exposure Response:
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Application Protocols
The following protocols are representative examples of how this compound can be employed to accelerate common and important organic transformations.
Protocol 1: Synthesis of 1,5-Benzodiazepines
This protocol is adapted from the work of Zangade et al., who demonstrated the efficiency of this compound as a solvent for the condensation reaction between 2'-hydroxychalcones and o-phenylenediamine.[8]
Reaction Scheme: Chalcone + o-Phenylenediamine → 1,5-Benzodiazepine
Step-by-Step Methodology:
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted 2'-hydroxychalcone (1.0 mmol), o-phenylenediamine (1.0 mmol), and this compound (5 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.2 mmol).
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 130 °C, the hold time to 4 minutes, and the power to a maximum of 400 W. Stirring should be active throughout the reaction.
-
Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C before removal.
-
Work-up: Pour the reaction mixture into a beaker containing 50 mL of ice-cold water. A solid product will precipitate.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.
Table 2: Comparison of Conventional vs. Microwave Synthesis of 1,5-Benzodiazepines
| Parameter | Conventional Method (Ethanol Reflux) | Microwave Method (this compound) | Advantage |
| Reaction Time | 4-6 hours | 3-5 minutes | >70-fold reduction |
| Yield | 70-85% | 90-95% | Significant Increase |
| Solvent | Ethanol | This compound | Higher reaction temp. |
| Work-up | Standard | Simple Precipitation | Clean reaction profile |
Data adapted from Zangade et al.[8] and general knowledge of conventional methods.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Microwave irradiation dramatically accelerates this transformation.[14][15] this compound's high boiling point and ability to dissolve both organic substrates and inorganic bases make it an excellent solvent choice.
Reaction Scheme: Aryl Halide + Arylboronic Acid --(Pd Catalyst, Base)--> Biaryl
Step-by-Step Methodology:
-
Vessel Preparation: In a 10 mL microwave vial with a stir bar, combine the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Solvent Addition: Add 4 mL of this compound.
-
Sealing: Cap the vial tightly. For highly sensitive substrates, the mixture can be sparged with an inert gas like argon before sealing, but often the extremely short reaction times make this unnecessary.
-
Microwave Irradiation: Program the microwave reactor to heat to 150 °C for 15 minutes.
-
Cooling: Allow the reaction to cool to a safe temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Conclusion and Field-Proven Insights
This compound stands out as a highly effective and versatile solvent for microwave-assisted organic synthesis. Its high boiling point enables access to elevated reaction temperatures that can dramatically reduce reaction times from hours to mere minutes, a key advantage in fast-paced research and development environments.[1][8] The moderate dielectric constant ensures efficient and uniform heating, leading to cleaner reaction profiles and higher yields.
While its toxicity necessitates careful handling in a well-ventilated fume hood with appropriate PPE, the performance benefits often outweigh these considerations, especially when robust safety protocols are implemented. The protocols provided for benzodiazepine synthesis and Suzuki-Miyaura coupling serve as validated starting points that can be readily adapted for a wide range of other transformations, including Heck reactions, nucleophilic substitutions, and the synthesis of various heterocyclic systems.[16][17] By leveraging the unique properties of this compound, researchers can fully exploit the power of microwave synthesis to accelerate discovery and development.
References
- 1. chemicaljournals.com [chemicaljournals.com]
- 2. ijrpas.com [ijrpas.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 6. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]
- 7. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. chemos.de [chemos.de]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Note: A Comprehensive Guide to the Preparation of Metal Oxide Precursors in 2-Methoxyethanol
Abstract and Introduction
The sol-gel process represents a cornerstone of modern materials science, offering a versatile and cost-effective wet-chemical route for synthesizing high-purity metal oxides.[1][2] This method is renowned for its ability to produce materials with a high degree of homogeneity at the molecular level, which is crucial for applications ranging from electronic thin films and catalysts to advanced ceramics and drug delivery systems.[3][4] The process begins with a colloidal solution, or "sol," of molecular precursors—typically metal alkoxides or metal salts—which undergo a series of chemical reactions to form an integrated, porous network, or "gel."[5][6]
A critical component in this synthesis is the choice of solvent. 2-Methoxyethanol (also known as methyl cellosolve) has emerged as a solvent of choice for many metal oxide precursor systems. Its unique chemical properties, including a moderate boiling point, miscibility with both water and organic reagents, and its ability to act as a chelating agent, make it exceptionally effective.[7][8] It facilitates the dissolution of a wide range of metal salts and alkoxides and, crucially, helps to control the rates of hydrolysis and condensation, preventing premature precipitation and ensuring the formation of stable, homogenous precursor solutions.[9][10]
This application note provides researchers, scientists, and drug development professionals with a detailed, experience-driven guide to the preparation of metal oxide precursors using this compound. Moving beyond simple procedural lists, this document delves into the underlying chemical principles, explains the rationale behind experimental choices, and offers robust, self-validating protocols for the synthesis of common metal oxide systems like Zinc Oxide (ZnO) and Titanium Dioxide (TiO₂).
Foundational Scientific Principles
A successful synthesis is rooted in a firm understanding of the underlying chemistry. The sol-gel process, while seemingly straightforward, is a delicate balance of competing reactions.
The Core Chemistry: Hydrolysis and Condensation
The transformation from a liquid sol to a solid gel is driven by two fundamental reactions: hydrolysis and condensation.[11]
-
Hydrolysis: Metal alkoxide precursors (M-OR) react with water, replacing alkoxy groups (-OR) with hydroxyl groups (-OH). This reaction can be catalyzed by either an acid or a base.[12]
-
M(OR)n + xH₂O → M(OR)n-x(OH)x + xROH
-
-
Condensation: The newly formed hydroxyl groups, or remaining alkoxy groups, react with each other to form metal-oxo-metal (M-O-M) or metal-hydroxo-metal (M-OH-M) bridges, releasing water or alcohol in the process.[1][13] This step builds the inorganic polymer network that constitutes the gel.
-
M-OH + HO-M → M-O-M + H₂O (Water Condensation)
-
M-OR + HO-M → M-O-M + ROH (Alcohol Condensation)
-
The rates of these reactions are highly dependent on factors such as the water-to-alkoxide ratio, pH, and temperature, which in turn dictate the structure and properties of the final material.[14]
The Multifaceted Role of this compound
This compound (C₃H₈O₂) is more than just a passive solvent in this process. Its bifunctional nature, containing both an ether and a hydroxyl group, allows it to play several critical roles:
-
Superior Solvent: It effectively dissolves a wide range of metal precursors, including common salts like zinc acetate and metal alkoxides like titanium isopropoxide, which may have limited solubility in simpler alcohols.[9][15]
-
Reaction Moderator: By coordinating with the metal center, this compound can sterically hinder the metal atom, slowing down the rates of hydrolysis and condensation.[7] This controlled reactivity is key to preventing uncontrolled precipitation and allows for the formation of stable, long-lasting precursor solutions.
-
Ligand Exchange: It can undergo alcohol exchange with metal alkoxides, creating a new, more stable metal-methoxyethoxide precursor in the solution. This process homogenizes the reactivity of different metal precursors in multi-component systems.[7]
The Necessity of Stabilizers and Chelating Agents
While this compound provides a degree of stability, for many systems, particularly those using reactive metal salts, a dedicated stabilizer or chelating agent is required. Monoethanolamine (MEA), diethanolamine (DEA), and acetylacetone (acac) are common examples.
These molecules act as bidentate or polydentate ligands, forming stable chelate rings with the metal ions.[16] This complexation further reduces the reactivity of the metal center, ensuring that the hydrolysis and condensation reactions proceed in a slow, controlled manner upon subsequent processing (e.g., heating or addition of water).[17][18] The choice and molar ratio of the stabilizer to the metal precursor are critical parameters that must be optimized for each specific system.
Critical Safety Protocols: Handling this compound
Scientific integrity demands a commitment to safety. This compound is a hazardous substance that requires careful handling.
3.1 Hazard Profile this compound is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[19][20] Crucially, it is a reproductive toxin, with the potential to damage fertility and harm an unborn child.[21][22]
Table 1: Key Safety and Physical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 109-86-4 | [23] |
| Molecular Formula | C₃H₈O₂ | [23] |
| Molecular Weight | 76.09 g/mol | [23] |
| Boiling Point | 124-125 °C | [24] |
| Flash Point | 39-46 °C | [19][22] |
| Hazards | Flammable, Acute Toxicity (Oral, Dermal, Inhalation), Reproductive Toxin |[20][21][23] |
3.2 Mandatory Safety Procedures
-
Engineering Controls: All work must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[23]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; consult glove compatibility charts for butyl or Viton), and splash-proof safety goggles at all times.[21]
-
Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent static discharge.[20] Avoid breathing vapors or mists.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.[22]
-
Waste Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste according to institutional and local regulations. Do not pour down the drain.
Experimental Protocols: From Reagents to Stable Solutions
The following sections provide detailed, step-by-step methodologies for preparing metal oxide precursors. The general workflow is applicable to many systems, with specific examples provided for ZnO and TiO₂.
General Experimental Workflow
The preparation of a stable precursor solution follows a logical sequence designed to ensure complete dissolution and stabilization before initiating any potential reactions.
Caption: General workflow for precursor solution synthesis.
Protocol 1: Preparation of Zinc Oxide (ZnO) Precursor Solution
This protocol is widely used for creating precursors for ZnO thin films, which serve as electron transport layers in solar cells and other electronic devices. It utilizes zinc acetate dihydrate as the metal source and monoethanolamine (MEA) as a stabilizer.[9][17]
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
This compound (C₃H₈O₂)
-
Monoethanolamine (MEA, H₂NC₂H₄OH)
-
Glass vials or flasks, magnetic stir bars, hotplate stirrer, analytical balance
Step-by-Step Methodology:
-
Solvent and Stabilizer Preparation: In a clean, dry glass vial, add the required volume of this compound. Subsequently, add the monoethanolamine (MEA) to the solvent.
-
Precursor Dissolution: While stirring the solvent-stabilizer mixture, slowly add the powdered zinc acetate dihydrate. The solution may appear milky or cloudy initially.
-
Homogenization: Seal the vial and place it on a hotplate stirrer. Heat the solution to approximately 60-70 °C while stirring vigorously.[9] Continue heating and stirring for 1-2 hours, or until the solution becomes completely clear and homogenous. This indicates the formation of the stable zinc-MEA complex.
-
Aging: Turn off the heat and allow the solution to cool to room temperature. It is often beneficial to let the solution "age" for 24 hours before use. This allows the complexation reactions to reach equilibrium, ensuring a more stable sol.
-
Storage: The final, clear solution should be stored in a tightly sealed container in a cool, dark place. Properly prepared solutions can be stable for several weeks.
Table 2: Typical Parameters for ZnO Precursor Synthesis
| Parameter | Typical Value | Purpose | Reference(s) |
|---|---|---|---|
| Zn Acetate Concentration | 0.5 - 1.0 M | Defines the final oxide concentration | [9][17] |
| MEA:Zn Molar Ratio | 1:1 | To chelate and stabilize the Zn²⁺ ions | [9] |
| Stirring/Heating Temp. | 60 - 70 °C | Facilitates dissolution and complexation | [9] |
| Stirring/Heating Time | 1 - 2 hours | Ensures complete reaction and homogenization | [17] |
| Aging Time | 24 hours | Allows solution to reach equilibrium |[25] |
Protocol 2: Preparation of Titanium Dioxide (TiO₂) Precursor Solution
This protocol uses a metal alkoxide, titanium (IV) isopropoxide, which is highly reactive towards water. The this compound acts as both a solvent and a reaction moderator.
Materials:
-
Titanium (IV) isopropoxide (TTIP, Ti[OCH(CH₃)₂]₄)
-
This compound (C₃H₈O₂)
-
Optional: Acid catalyst (e.g., HCl or HNO₃)
-
Glovebox or Schlenk line (recommended for handling TTIP)
-
Dry glassware, syringes, magnetic stir bars, hotplate stirrer
Step-by-Step Methodology:
-
Environment Setup: Titanium alkoxides are extremely sensitive to atmospheric moisture. It is highly recommended to perform the initial steps in an inert atmosphere (e.g., inside a nitrogen-filled glovebox). All glassware must be rigorously dried in an oven beforehand.
-
Solvent Preparation: Add the required volume of anhydrous this compound to a dry reaction flask equipped with a stir bar.
-
Precursor Addition: Using a dry syringe, slowly add the titanium (IV) isopropoxide to the stirring this compound. The addition should be dropwise to control the exothermic reaction.
-
Homogenization: Seal the flask and allow the solution to stir at room temperature for at least 1 hour to ensure complete mixing and potential ligand exchange.
-
Controlled Hydrolysis (Optional but common): For thin-film deposition, a controlled amount of water is needed to initiate the sol-gel reaction. This is typically done by preparing a separate solution of water and a catalyst (e.g., a small amount of HCl) in this compound, which is then added very slowly to the main precursor solution under vigorous stirring.
-
Storage: Store the final solution in a tightly sealed container, preferably under an inert atmosphere, to prevent premature gelation.
Table 3: Typical Parameters for TiO₂ Precursor Synthesis
| Parameter | Typical Value | Purpose | Reference(s) |
|---|---|---|---|
| TTIP Concentration | 0.1 - 0.5 M | Defines the final oxide concentration | [26] |
| Solvent | Anhydrous this compound | Prevents uncontrolled hydrolysis | [8] |
| H₂O:TTIP Molar Ratio | 1:1 - 4:1 | Controls hydrolysis and network formation | [14] |
| Catalyst (e.g., HCl) | pH 1-3 | Catalyzes the hydrolysis reaction | [11] |
| Stirring Time | 1 - 2 hours | Ensures complete homogenization |[26] |
Quality Control and Troubleshooting
The quality of the precursor solution directly impacts the quality of the final metal oxide material.
Characterization and Stability Assessment
-
Visual Inspection: A high-quality precursor solution should be perfectly clear and free of any suspended particles or precipitates. Any cloudiness or Tyndall effect (light scattering) indicates the formation of colloidal particles, which may be undesirable.
-
Stability: A stable solution will remain clear for an extended period (days to weeks) when stored properly. The appearance of precipitates or the formation of a gel over time indicates solution instability.[27]
Troubleshooting Common Issues
Table 4: Troubleshooting Guide for Precursor Preparation
| Issue | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Immediate Precipitation | Precursor added too quickly; excessive water contamination; insufficient stabilizer. | Add precursor more slowly; use anhydrous solvents and dry glassware; increase stabilizer-to-metal molar ratio. |
| Solution remains cloudy | Incomplete dissolution or reaction; incorrect temperature. | Increase stirring time and/or temperature; check molar ratios of reagents. |
| Premature Gelation | Excessive water content; solution aged for too long at elevated temperature. | Reduce water content; store solution at room temperature or lower; use fresh solution. |
| Color Change (Unexpected) | Contamination from glassware or stir bar; side reactions. | Ensure all equipment is scrupulously clean; verify reagent purity. |
Conclusion
The use of this compound provides a robust and highly controllable platform for the synthesis of metal oxide precursors via the sol-gel method. Its unique properties as both a solvent and a reaction moderator enable the formation of stable, homogenous solutions that are essential for creating high-quality thin films and nanoparticles. By understanding the fundamental principles of hydrolysis, condensation, and chelation, and by adhering to strict safety and experimental protocols, researchers can reliably produce precursor solutions tailored to a wide array of applications. The detailed methodologies provided herein for ZnO and TiO₂ serve as a validated starting point for further innovation in the vast and exciting field of materials science.
References
- 1. Sol–gel process - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. spincoating.com [spincoating.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. JCPR [jcpr.or.kr]
- 10. researchgate.net [researchgate.net]
- 11. Sol-Gel Principles [tn.ifn.cnr.it]
- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
- 16. Facile Synthesis and Characterizations of Mixed Metal Oxide Nanoparticles for the Efficient Photocatalytic Degradation of Rhodamine B and Congo Red Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. Effect of stabilizer content in different solvents on the synthesis of ZnO nanoparticles using the chemical precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. lobachemie.com [lobachemie.com]
- 21. carlroth.com:443 [carlroth.com:443]
- 22. chemos.de [chemos.de]
- 23. fishersci.com [fishersci.com]
- 24. This compound | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Stability of metal oxide nanoparticles in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Part 1: Frequently Asked Questions - Understanding 2-ME's Behavior
Answering the user's request.## 2-Methoxyethanol (2-ME) Solubility Solutions: A Technical Support Guide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound (also known as Methyl Cellosolve, EGME). As a widely used solvent in industries ranging from coatings and inks to advanced materials and drug development, this compound's unique properties make it highly effective.[1][2][3][4] However, its versatility can also present challenges when dealing with complex solutes and multi-component systems.
This guide is structured to provide direct, actionable solutions to common solubility issues encountered in the lab. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to make informed decisions in your experimental design.
A Critical Note on Safety: Before proceeding, it is imperative to acknowledge the significant health risks associated with this compound. It is a known reproductive toxicant, particularly affecting the testes and bone marrow, and may damage an unborn child.[3][5][6][7] Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[8][9][10][11] Consult your institution's safety guidelines and the Safety Data Sheet (SDS) before use.[8][10][11]
This section addresses foundational questions about this compound's properties.
Q1: What makes this compound a versatile solvent?
A1: this compound's (C₃H₈O₂) versatility stems from its amphipathic molecular structure, which contains both a polar hydroxyl (-OH) group and a nonpolar ether (-O-CH₃) group.[12][13][14] This dual nature allows it to dissolve a wide variety of chemical compounds, from polar resins and dyes to less polar organic materials.[3][5] It is completely miscible with water and many common organic solvents, making it an excellent bridge solvent in complex formulations.[1][2][5][6][7]
Q2: What are the key physicochemical properties I should be aware of?
A2: Understanding the fundamental properties of 2-ME is crucial for troubleshooting. Key data is summarized below.
| Property | Value | Source(s) |
| CAS Number | 109-86-4 | [1][13][15] |
| Molecular Weight | 76.09 g/mol | [2][5] |
| Appearance | Clear, colorless liquid | [2][5][13] |
| Boiling Point | 124-125 °C | [2][5][16] |
| Melting Point | -85 °C | [2][5][16] |
| Density | ~0.965 g/cm³ (at 20-25 °C) | [2][5][16] |
| Flash Point | ~39-41 °C (102-107 °F) | [2][14][17] |
| Vapor Pressure | ~6-10 mmHg (at 20 °C) | [2][5] |
| Solubility in Water | Completely Miscible | [1][2][7][16] |
Q3: With which common lab solvents is 2-ME miscible?
A3: 2-ME's high miscibility is one of its most useful features. It readily forms homogeneous solutions with a broad range of solvents.
| Solvent Class | Examples | Miscibility with 2-ME | Source(s) |
| Alcohols | Ethanol, Isopropanol, Methanol | Miscible | [14] |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | [18][19] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | [7][18] |
| Aromatics | Toluene, Benzene | Miscible | [18] |
| Amides | N,N-Dimethylformamide (DMF) | Miscible | [7][18] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Miscible | [18] |
| Water | H₂O | Miscible | [1][2][16] |
Part 2: Troubleshooting Guides for Common Solubility Problems
This section provides structured approaches to specific experimental challenges.
Problem 1: My compound, which was initially dissolved, is now precipitating from the this compound solution.
Causality: Precipitation from a seemingly stable solution is typically driven by a shift in equilibrium. This can be caused by:
-
Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature can lower the saturation point, causing the solute to crash out.
-
Supersaturation: The initial dissolution might have created a metastable supersaturated solution, which is prone to precipitation over time or upon nucleation (e.g., from dust particles or scratching the vessel).
-
Solvent Evaporation: Because 2-ME is more volatile than some solutes, its evaporation can increase the solute concentration beyond its solubility limit.
-
Chemical Reaction/Degradation: The solute or solvent may be degrading over time, forming less soluble species. 2-ME can form explosive peroxides upon prolonged exposure to air.[18]
Troubleshooting Workflow: Resolving Precipitation
Caption: Systematic workflow for diagnosing and resolving solute precipitation.
Problem 2: I am struggling to achieve complete dissolution of my active pharmaceutical ingredient (API) in this compound.
Causality: Incomplete dissolution occurs when the solvation energy provided by 2-ME is insufficient to overcome the solute's crystal lattice energy. This is a common challenge for poorly soluble molecules, which are estimated to comprise 70-80% of drug development pipelines.[20] The principle of "like dissolves like" is key; a significant mismatch in polarity between 2-ME and the solute is often the root cause.
Step-by-Step Protocol for Enhancing Solubility:
-
Reduce Particle Size:
-
Action: Grind the solid material using a mortar and pestle before adding it to the solvent.
-
Causality: Increasing the surface area of the solute accelerates the rate of dissolution by exposing more of the substance to the solvent simultaneously.
-
-
Apply Mechanical Energy:
-
Action: Place the vessel in an ultrasonic bath (sonication) for 15-30 minute intervals. Monitor the temperature, as sonication can generate heat.
-
Causality: Sonication creates micro-cavitations that break apart solute agglomerates and enhance solvent penetration into the solid matrix.
-
-
Apply Thermal Energy:
-
Action: Gently heat the solution on a stirrer hotplate. Increase the temperature in 5-10 °C increments, staying well below the boiling point of 2-ME (124 °C).[2][5]
-
Causality: For most compounds, solubility increases with temperature as the added energy helps to break the intermolecular forces within the solute's crystal lattice.
-
-
Introduce a Co-Solvent:
-
Action: If the above methods fail, a co-solvent is necessary. The choice depends on the properties of your solute.
-
For Nonpolar Solutes: Introduce a less polar co-solvent like Toluene or Tetrahydrofuran (THF) dropwise until the solution clears.
-
For Highly Polar/Ionic Solutes: While 2-ME is polar, a more polar or protic co-solvent like water or ethanol might be effective. In some cases, a small amount of a stabilizing agent like monoethanolamine can help.[21]
-
-
Causality: A co-solvent modifies the overall polarity and hydrogen bonding characteristics of the solvent system, creating a more favorable environment for the solute.
-
Logical Framework for Co-Solvent Selection
Caption: Decision-making process for selecting an appropriate co-solvent.
Part 3: Advanced Topics & Alternative Solutions
Q4: My application involves perovskite solar cells. How does this compound affect film morphology compared to DMF?
A4: This is an excellent question, as solvent engineering is critical in perovskite fabrication. Compared to the commonly used N,N-dimethylformamide (DMF), this compound is more volatile and has a lower boiling point.[22][23] This property leads to faster drying times during film deposition. The result is typically the formation of smaller, more uniform perovskite crystallites.[22][24] While DMF's slow evaporation can lead to large, rough crystallites with pinholes, the rapid crystallization induced by 2-ME can improve the surface coverage and create a denser, more uniform film.[22][25] This improved morphology can reduce current leakage and increase the open-circuit voltage and fill factor of the resulting solar cell.[22]
Q5: Given the toxicity of 2-ME, when should I use an alternative, and what are my options?
A5: You should always consider an alternative to 2-ME if your process allows for it, especially for applications where a less hazardous solvent can provide comparable performance. The decision to switch should be based on a balance of safety, performance, and cost.
Recommended Alternatives:
-
1-Methoxy-2-propanol (Propylene glycol methyl ether, PGME): This is widely considered a safer, low-toxicity alternative to 2-ME.[26] It has similar solvent properties but a more favorable safety profile.
-
Ethanol / Water Mixtures: For many applications involving polar compounds, simple and safe solvents like ethanol can be effective, sometimes with the addition of a stabilizer.[21]
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent that can be a substitute in some cases, though its high boiling point can be a disadvantage. One must verify that it doesn't negatively alter the reaction pathway.[27]
-
"Green" Bio-renewable Solvents: For processes like chromatography or extractions, consider replacing hazardous solvents with greener alternatives like ethyl acetate/ethanol mixtures instead of dichloromethane.[28]
Always validate the performance of an alternative solvent in a small-scale experiment before implementing it in your main protocol.
References
- 1. This compound - DCCEEW [dcceew.gov.au]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. gneebio.com [gneebio.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Glycol Ethers this compound & 2-Ethoxyethanol (83-112) | NIOSH | CDC [cdc.gov]
- 7. This compound | 109-86-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. lobachemie.com [lobachemie.com]
- 10. chemos.de [chemos.de]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. This compound [himedialabs.com]
- 13. This compound | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Methyl cellosolve - Sciencemadness Wiki [sciencemadness.org]
- 15. This compound (METHYL CELLOSOLVE) | Occupational Safety and Health Administration [osha.gov]
- 16. This compound [stenutz.eu]
- 17. nj.gov [nj.gov]
- 18. This compound | 109-86-4 [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound as a new solvent for processing methylammonium lead halide perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
Navigating the Perils of 2-Methoxyethanol: A Technical Support Guide for Laboratory Professionals
Welcome to your comprehensive resource for managing the significant risks associated with 2-Methoxyethanol (2-ME) in the laboratory. As a versatile solvent, 2-ME is integral to numerous applications, yet its profound toxicity demands our utmost respect and diligence. This guide is engineered to provide researchers, scientists, and drug development professionals with authoritative, field-tested insights to ensure both personal safety and the integrity of your experimental outcomes. We will move beyond mere procedural lists to explain the causality behind our recommendations, empowering you with the knowledge to work confidently and safely.
Frequently Asked Questions (FAQs): Your Immediate Concerns Addressed
Q1: What are the primary health risks associated with this compound exposure?
This compound is a severe reproductive and developmental toxicant. The principal routes of laboratory exposure are inhalation of its vapor and absorption through the skin.[1][2] Its toxicity is primarily due to its metabolism in the body to methoxyacetic acid (MAA), the active toxic agent.[3] MAA is known to cause testicular damage, leading to oligospermia (reduced sperm count) and azoospermia (absence of sperm), as well as damage to the bone marrow.[3][4] Furthermore, 2-ME is considered a potential human teratogen, meaning it can cause harm to a developing fetus.[2]
Q2: What are the established occupational exposure limits for this compound that my lab must adhere to?
To mitigate the health risks, regulatory bodies have established strict occupational exposure limits (OELs). Adherence to these limits is mandatory for ensuring a safe working environment.
| Regulatory Body | Time-Weighted Average (TWA) - 8 hours |
| OSHA (PEL) | 25 ppm (80 mg/m³)[1][2][5] |
| NIOSH (REL) | 0.1 ppm (0.3 mg/m³)[2][5] |
| ACGIH (TLV) | 0.1 ppm[5] |
| Cal/OSHA (PEL) | 5 ppm (16 mg/m³)[5] |
This data is compiled from the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), the American Conference of Governmental Industrial Hygienists (ACGIH), and the California Division of Occupational Safety and Health (Cal/OSHA). It is critical to consult the most current guidelines from these organizations.[6]
Q3: What are the critical first steps to take in the event of a this compound spill?
A swift and systematic response is crucial to minimizing exposure and contamination.
Workflow for Minor this compound Spill Response
Caption: A stepwise workflow for responding to a minor this compound spill.
Troubleshooting Guides for Specific Laboratory Scenarios
Scenario 1: You observe unexpected toxicity in your cell-based assay after using a new batch of solvent.
Potential Issue: Contamination with or misidentification of this compound.
Troubleshooting Protocol:
-
Cease Use and Quarantine: Immediately stop using the suspect solvent and quarantine the entire batch.
-
Review Documentation: Verify the certificate of analysis (CoA) for the solvent lot to confirm its identity and purity.
-
Consult Safety Data Sheet (SDS): Review the SDS for the solvent to understand its specified handling and storage requirements.
-
Analytical Verification: If feasible, perform an analytical verification of the solvent's identity and purity using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Contact Supplier: Report the issue to the solvent manufacturer with the lot number and your findings.
-
Implement Preventative Measures:
-
Always source chemicals from reputable suppliers.
-
Upon receipt, visually inspect containers for proper labeling and integrity.
-
When possible, perform an identity check on new batches of critical reagents.
-
Scenario 2: An experiment requires the use of this compound, and you need to establish a safe handling protocol.
Core Principle: A multi-layered safety approach is non-negotiable.
Experimental Design and Handling Workflow
Caption: A workflow for establishing a safe experimental protocol involving this compound.
Detailed Protocol for Safe Handling:
-
Engineering Controls: All manipulations of this compound must be performed within a certified chemical fume hood.[7]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, Viton).[2] Double-gloving is recommended.
-
Eye Protection: Chemical splash goggles are mandatory.[7] A face shield should be used when there is a significant splash hazard.
-
Protective Clothing: A flame-resistant lab coat should be worn.[7]
-
-
Waste Disposal:
-
All 2-ME waste, including contaminated materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Consult your institution's environmental health and safety office for specific disposal procedures. Never dispose of 2-ME down the drain.[8]
-
-
Emergency Preparedness:
References
- 1. Glycol Ethers this compound & 2-Ethoxyethanol (83-112) | NIOSH | CDC [cdc.gov]
- 2. nj.gov [nj.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound (METHYL CELLOSOLVE) | Occupational Safety and Health Administration [osha.gov]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. chemos.de [chemos.de]
- 9. ehs.utk.edu [ehs.utk.edu]
Technical Support Center: Purification of 2-Methoxyethanol for High-Purity Applications
Welcome to the technical support guide for the purification of 2-Methoxyethanol (also known as methyl cellosolve, EGME). This document is designed for researchers, scientists, and drug development professionals who require high-purity solvent for sensitive applications. Here, we address common challenges and questions through detailed FAQs, step-by-step protocols, and troubleshooting guides to ensure you can achieve the required level of purity safely and efficiently.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for handling and purifying this compound.
Q1: What are the most common impurities in commercial-grade this compound and why are they problematic?
A1: Commercial this compound typically contains three main types of impurities:
-
Water: Due to its hygroscopic nature, this compound readily absorbs atmospheric moisture. Water can interfere with moisture-sensitive reactions, such as those involving organometallics or strong bases, and can alter the solvent's physical properties.
-
Peroxides: As a glycol ether, this compound can form explosive peroxides upon prolonged exposure to air and light.[1][2] These peroxides are a significant safety hazard, particularly during distillation where they can concentrate and detonate.[1][3] They can also act as unwanted initiators for radical reactions, leading to unpredictable experimental outcomes.
-
Aldehydes and Ketones: These can arise from the oxidation of the alcohol group. Aliphatic ketones and aldehydes can be removed by treatment with 2,4-dinitrophenylhydrazine.[4] These impurities can participate in side reactions, particularly in syntheses involving sensitive functional groups.
Q2: Why is achieving high purity (>99.8%) crucial for applications in research and drug development?
A2: In fields like pharmaceutical synthesis, electronics manufacturing, and advanced materials science, even trace impurities can have significant consequences.[5][6]
-
In Chemical Synthesis: Impurities can poison catalysts, initiate unwanted side reactions, or be incorporated into the final product, affecting its purity, yield, and biological activity. Water, for example, will quench Grignard reagents, while peroxides can lead to reaction failure or hazardous conditions.
-
In Analytical Chemistry: When used as a solvent for spectroscopy or chromatography, impurities can introduce ghost peaks, elevate the baseline, and interfere with the detection of target analytes.[7]
-
In Electronics and Materials: For applications like photoresist formulations or cleaning electronic components, ionic or particulate impurities can cause defects, leading to device failure.[6][8]
Q3: How can I accurately assess the purity of my this compound before and after purification?
A3: The industry-standard method is Gas Chromatography with a Flame Ionization Detector (GC/FID) .[9] This technique effectively separates volatile compounds and allows for their quantification.
-
Procedure: A sample is injected into the GC, where it is vaporized and passed through a column. Different compounds travel through the column at different rates based on their boiling points and affinity for the column's stationary phase. The FID detects the compounds as they elute, generating a chromatogram.
-
Interpretation: The area under each peak is proportional to the concentration of that compound. Purity is determined by comparing the peak area of this compound to the total area of all peaks. A high-purity sample will show one major peak with minimal or no other signals.
-
Water Content: For precise water quantification, the Karl Fischer titration method is superior to GC analysis.
Q4: What are the principal strategies for purifying this compound?
A4: A multi-step approach is required, targeting the specific impurities present. The general workflow involves peroxide removal, drying, and a final fractional distillation.
Section 2: Detailed Purification Protocols
Safety First: Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] this compound is flammable and a reproductive toxin.[11][12]
Protocol 1: Peroxide Detection and Removal
Rationale: Peroxides are the most dangerous impurity. They must be removed before any heating or distillation step.[3]
A. Peroxide Detection (Qualitative Test):
-
Add 1 mL of the this compound to be tested to a solution of 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.
-
A yellow tint indicates low peroxide levels, while a brown color signifies high, dangerous levels. If the solution turns dark brown, do not proceed with purification and consult your institution's safety officer for disposal.
B. Peroxide Removal: There are several effective methods. The choice depends on the scale and required purity.
-
Method 1: Activated Alumina Column. [13][14][15]
-
Pack a chromatography column with basic activated alumina (80-mesh is suitable).[14]
-
Slowly pass the solvent through the column under slight pressure (e.g., from a nitrogen line).[4]
-
Collect the eluent and re-test for peroxides. Repeat if necessary.
-
Mechanism: Alumina not only adsorbs but also decomposes the peroxides.[14] This method is advantageous as it does not introduce water.
-
-
Method 2: Ferrous Sulfate Treatment. [3][13]
-
Prepare a fresh solution of 6 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O), 6 mL of concentrated sulfuric acid, and 11 mL of water.[13]
-
In a separatory funnel, shake the this compound with this solution. The volume of the wash should be about 5-10% of the solvent volume.
-
Separate the layers and discard the aqueous layer.
-
Wash the solvent with water to remove residual acid and iron salts, then proceed to the drying step.
-
Mechanism: Fe²⁺ reduces the peroxides (R-O-O-R) to the corresponding alcohols (R-O-H).
-
Protocol 2: Drying (Removal of Water)
Rationale: this compound forms a minimum boiling azeotrope with water, meaning simple distillation cannot completely remove it.[16] Therefore, chemical drying is essential before the final distillation.
| Drying Agent | Efficiency | Comments |
| Magnesium Sulfate (MgSO₄) | Good | Anhydrous MgSO₄ is a fast and effective general-purpose drying agent.[4] |
| Calcium Sulfate (CaSO₄) | Good | Drierite® is a common brand. It is efficient but has a lower capacity than MgSO₄.[4] |
| Potassium Carbonate (K₂CO₃) | Moderate | A basic drying agent, useful if acidic impurities need to be neutralized.[4] |
| Molecular Sieves (4Å) | Excellent | Very effective for achieving low water content. Requires activation (heating) before use. |
| Sodium Metal | Excellent (Final Polish) | Used for rigorous drying immediately before distillation. CAUTION: Highly reactive. |
Procedure:
-
Pre-drying: Stir the peroxide-free this compound with anhydrous magnesium sulfate or calcium sulfate for several hours (or overnight).[4] Use approximately 20-30 g of drying agent per liter of solvent.
-
Decanting/Filtration: Carefully decant or filter the solvent away from the drying agent.
-
Rigorous Drying (Optional, for ultra-dry applications): For the highest purity, the pre-dried solvent can be refluxed over sodium metal or sodium-benzophenone ketyl indicator until the characteristic blue color persists, indicating anhydrous conditions. This step requires significant expertise and stringent safety precautions.
Protocol 3: Fractional Distillation
Rationale: Distillation separates the this compound from non-volatile impurities (like decomposed peroxides or drying agents) and other volatile impurities with different boiling points.[17]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a well-insulated packed column (e.g., Vigreux or Raschig rings) to ensure good separation efficiency. Use a heating mantle for controlled heating.[17]
-
Charge the Flask: Add the dry, peroxide-free this compound and a few boiling chips to the distillation flask. Never fill the flask more than two-thirds full.
-
Distillation: Heat the flask gently. Discard the initial fraction (the "forerun"), which may contain more volatile impurities.
-
Collect the Main Fraction: Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound (124-125 °C).[4]
-
Shutdown: Stop the distillation before the flask runs dry to prevent the concentration of any residual, less volatile, and potentially explosive impurities.[3] Leave at least 10-15% of the initial volume in the flask.
-
Storage: Transfer the purified, cooled distillate to a clean, dry amber glass bottle. Purge the bottle with an inert gas like nitrogen or argon before sealing to prevent new peroxide formation.[1]
Section 3: Troubleshooting Guide
Q5: My purified solvent still tests positive for water with Karl Fischer titration. What went wrong?
A5: This is a common issue due to the solvent's hygroscopic nature.
Q6: My fractional distillation is not providing a sharp boiling point plateau. Why?
A6: A broad boiling range indicates inefficient separation or the presence of impurities that form azeotropes.
-
Inefficient Column: Your fractionating column may be too short or not packed efficiently for the separation required. Use a longer column or one with a more efficient packing material. Ensure the column is well-insulated to maintain the temperature gradient.[17]
-
Distillation Rate: Distilling too quickly ruins the equilibrium in the column. Reduce the heating rate to allow for a slow, steady collection of 1-2 drops per second.[17]
-
Azeotrope: As mentioned, this compound forms an azeotrope with water.[16] If significant water is present, you will not get a sharp separation by simple fractional distillation. Ensure the solvent is thoroughly dried before distilling. For extremely high-purity demands where even trace water must be removed, extractive distillation with an agent like dimethylformamide or sulfolane may be required, though this is an advanced technique.[16]
Q7: I removed peroxides, but they were detected again in the solvent a week later. How can I prevent this?
A7: Peroxide formation is a continuous process upon exposure to oxygen.[1] The key to prevention is proper storage.
-
Inert Atmosphere: Always store purified this compound under an inert gas like nitrogen or argon.[1]
-
Container: Use an amber glass bottle to protect it from light, which can accelerate peroxide formation.
-
Inhibitors: For long-term storage, a radical inhibitor like Butylated Hydroxytoluene (BHT) can be added, but this is only acceptable if the inhibitor will not interfere with your downstream application.
-
Stock Rotation: Purify only the amount of solvent you need for the short term. Opened containers should not be stored for more than 12 months.[1]
Section 4: Safe Handling and Storage of High-Purity this compound
-
Handling: Always use this chemical in a certified chemical fume hood to avoid inhaling vapors. Skin contact should be avoided as it is readily absorbed.[1]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated, and flammable-liquids-rated cabinet.[1][4][18] Keep it away from strong oxidizing agents, acids, and bases.[4][19]
-
Spills: Absorb small spills with an inert material like vermiculite or sand and dispose of it as hazardous waste.[10][11]
-
Disposal: All waste this compound and materials contaminated with it must be disposed of as hazardous chemical waste according to your institution's guidelines.
Section 5: References
-
This compound | 109-86-4. ChemicalBook. --INVALID-LINK--
-
Common Name: this compound HAZARD SUMMARY. New Jersey Department of Health. --INVALID-LINK--
-
Safety Data Sheet: this compound. Carl ROTH. --INVALID-LINK--
-
This compound (2ME), this compound Acetate (2MEA), 2-Ethoxyethanol (2EE), and 2-Ethoxyethanol Acetate (2EEA) by GC/FID - Analytical Method. Columbia Analytical Services. --INVALID-LINK--
-
Safety Data Sheet: this compound. MilliporeSigma. --INVALID-LINK--
-
Safety Data Sheet: this compound. Chemos GmbH & Co.KG. --INVALID-LINK--
-
This compound. SD Fine-Chem Limited. --INVALID-LINK--
-
This compound. Santa Cruz Biotechnology. --INVALID-LINK--
-
The Fractional Distillation of a Binary Mixture. University of Colorado Denver. --INVALID-LINK--
-
Detection method for this compound, 2-ethoxyethanol, this compound acetate and 2-ethoxyethanol acetate. Google Patents. --INVALID-LINK--
-
Appendix J - Peroxide Forming Chemicals. Alfred University. --INVALID-LINK--
-
Control and Safe Use of Peroxide Formers. University of California, Berkeley. --INVALID-LINK--
-
Separation of water from a single alkanol by extractive distillation with ethylene glycol. Google Patents. --INVALID-LINK--
-
OSHA Method 53 (Withdrawn). OSHA. --INVALID-LINK--
-
OSHA Method 53 (Historical). OSHA. --INVALID-LINK--
-
This compound | C3H8O2 | CID 8019. PubChem, NIH. --INVALID-LINK--
-
Dehydration of this compound by extractive distillation. Google Patents. --INVALID-LINK--
-
Handling and Removing Peroxides. University of California, Riverside. --INVALID-LINK--
-
Methyl Cellosolve (this compound) | High-Purity Solvent. Consolidated Chemical. --INVALID-LINK--
-
SAFETY DATA SHEET - this compound. Fisher Scientific. --INVALID-LINK--
-
Safety Data Sheet: ≥99,3 %, p.a., ACS. Carl ROTH. --INVALID-LINK--
-
Method for depleting this compound (moe). Google Patents. --INVALID-LINK--
-
This compound. Australian Government Department of Climate Change, Energy, the Environment and Water. --INVALID-LINK--
-
Management of Peroxide-Forming Organic Solvents. Lawrence Berkeley National Laboratory. --INVALID-LINK--
-
This compound, 99+%, Extra Dry, AcroSeal™. Thermo Fisher Scientific. --INVALID-LINK--
-
This compound: A Key Enabler in Advanced Materials and Chemical Synthesis. Medium. --INVALID-LINK--
-
Choosing the Right Solvent: A Guide to this compound for Formulators. Medium. --INVALID-LINK--
-
This compound. Wikipedia. --INVALID-LINK--
-
This compound | High Purity Solvents. Loba Chemie. --INVALID-LINK--
-
This compound anhydrous, 99.8%. Sigma-Aldrich. --INVALID-LINK--
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. This compound | 109-86-4 [chemicalbook.com]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. nbinno.com [nbinno.com]
- 7. Analytical Method [keikaventures.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. my.alfred.edu [my.alfred.edu]
- 14. uwyo.edu [uwyo.edu]
- 15. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
- 16. US5151160A - Dehydration of this compound by extractive distillation - Google Patents [patents.google.com]
- 17. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
- 18. chemos.de [chemos.de]
- 19. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Stabilizing Solutions in 2-Methoxyethanol to Prevent Precipitation
Welcome to the Technical Support Center dedicated to addressing the common challenge of maintaining solution stability in 2-Methoxyethanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile solvent in their experimental work. Unforeseen precipitation can compromise experimental results, lead to loss of valuable materials, and delay research progress. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and resolve precipitation issues in your this compound solutions.
Troubleshooting Guide: Diagnosing and Resolving Precipitation
This section is structured in a question-and-answer format to directly address the most common issues encountered when working with this compound.
Q1: I dissolved my compound in this compound, but it precipitated out over time. What are the likely causes?
Precipitation in a this compound solution can be triggered by several factors, often related to a change in the solution's conditions that lowers the solubility of your compound. The primary culprits are typically changes in temperature, solvent composition (e.g., through evaporation or addition of an anti-solvent), or pH. Additionally, the inherent chemical stability of your compound in this compound could play a role, as degradation can lead to less soluble byproducts.
A systematic approach to identifying the cause is crucial. Consider the following workflow:
Caption: Troubleshooting workflow for precipitation in this compound.
Q2: My compound is an acidic/basic molecule. How can I use pH to prevent precipitation in this compound?
For ionizable compounds, pH is a critical factor in maintaining solubility. This compound itself is a protic solvent and can participate in acid-base equilibria. The solubility of acidic or basic compounds in this solvent can be significantly influenced by pH adjustment.[1]
-
For Acidic Compounds: The solubility of an acidic compound generally increases as the pH of the solution becomes more basic. This is because the acidic compound will deprotonate to form a more polar (and often more soluble) salt.
-
For Basic Compounds: Conversely, the solubility of a basic compound typically increases as the pH of the solution becomes more acidic. Protonation of the basic compound to form a salt enhances its polarity and solubility.
Practical Steps for pH Adjustment:
-
Determine the pKa of your compound: Understanding the pKa will help you predict the pH range where your compound will be ionized and most soluble.
-
Use a suitable acid or base for adjustment: For increasing acidity, a solution of a strong acid like HCl in this compound can be used. For increasing basicity, a solution of a strong base like NaOH or a non-nucleophilic organic base can be employed.
-
Titrate carefully: Add the acid or base dropwise while monitoring the solution for any signs of precipitation or dissolution.
-
Consider buffering: If maintaining a specific pH is critical, consider using a buffer system that is soluble and stable in this compound.
A study on conductometric acid-base titrations in this compound demonstrated its utility as a solvent for these reactions, indicating that pH can be effectively controlled.[2]
Q3: Can I use a co-solvent to improve the stability of my this compound solution?
Yes, using a co-solvent is a common and effective strategy to enhance the solubility and stability of formulations.[] this compound is miscible with water and many organic solvents, making it a good candidate for co-solvent systems.[4]
Commonly Used Co-solvents with this compound:
| Co-solvent | Properties and Rationale for Use |
| Ethanol | A polar protic solvent that is miscible with this compound in all proportions. It can help to solvate a wide range of compounds. |
| Propylene Glycol (PG) | A viscous, polar solvent that can act as a solubilizer and stabilizer. It is often used in pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | A non-volatile, polar polymer that is an excellent solubilizing agent for many poorly water-soluble drugs.[5][6] |
| Water | For compounds with some degree of water solubility, adding a small amount of water to this compound can sometimes improve stability. However, for hydrophobic compounds, water can act as an anti-solvent and induce precipitation. |
Experimental Protocol for Co-solvent Screening:
-
Prepare stock solutions: Dissolve your compound in pure this compound and in each of the selected co-solvents to determine its solubility in each individual solvent.
-
Create binary mixtures: Prepare a series of binary mixtures of this compound and each co-solvent in different ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).
-
Determine solubility in mixtures: Add your compound to each binary mixture until saturation is reached. This will allow you to identify the optimal co-solvent and ratio for maximizing solubility.
-
Assess stability: Once the optimal solvent system is identified, prepare a solution at a concentration below the saturation point and monitor it over time for any signs of precipitation.
Caption: Workflow for selecting an effective co-solvent system.
Q4: How does temperature affect the stability of my this compound solution?
Temperature can have a significant impact on solubility. For most compounds, solubility increases with temperature. Therefore, a solution prepared at an elevated temperature may precipitate upon cooling to room temperature or upon refrigeration.
Recommendations for Managing Temperature Effects:
-
Determine Temperature-Dependent Solubility: If you suspect temperature is a factor, it is advisable to determine the solubility of your compound in this compound at different temperatures. This will help you establish a safe concentration range for storage and use at various temperatures.
-
Controlled Cooling: If you need to heat the solution to dissolve your compound, cool it down slowly and with gentle agitation to prevent rapid supersaturation and precipitation.
-
Storage Conditions: Store your solutions at a constant and appropriate temperature. Avoid repeated freeze-thaw cycles, which can promote precipitation. For some formulations, storage at a controlled room temperature may be preferable to refrigeration if the compound has low solubility at colder temperatures.
Q5: My compound still precipitates even after trying pH adjustment and co-solvents. What other options do I have?
If conventional methods fail, you can explore the use of surfactants or other excipients to stabilize your solution.
-
Surfactants: Surfactants like Tween 80 can form micelles in solution that encapsulate poorly soluble compounds, thereby increasing their apparent solubility and preventing precipitation.[7][8][9][10][11] They are particularly useful when a this compound solution needs to be diluted with an aqueous medium, a common step in many biological assays.
Protocol for Using Tween 80:
-
Prepare a stock solution of Tween 80: A 10% (w/v) stock solution in this compound is a good starting point.
-
Determine the critical micelle concentration (CMC): While the CMC of Tween 80 is typically determined in aqueous solutions, its ability to form aggregates in organic solvents can still be beneficial.
-
Optimize the surfactant concentration: Prepare your compound's solution in this compound and then add varying amounts of the Tween 80 stock solution (e.g., to final concentrations of 0.1%, 0.5%, 1%).
-
Observe for stability: Monitor the solutions for clarity and any signs of precipitation over time.
Frequently Asked Questions (FAQs)
1. How can I prevent the crystallization of my active pharmaceutical ingredient (API) in a this compound formulation?
Preventing API crystallization involves maintaining the compound in a supersaturated but stable state or below its saturation solubility. Techniques to achieve this include:
-
Use of crystallization inhibitors: Certain polymers can act as crystallization inhibitors by adsorbing to the surface of crystal nuclei and preventing their growth.
-
Rapid solvent evaporation: For creating amorphous solid dispersions, rapid evaporation of the solvent can prevent the molecules from arranging into a crystal lattice.[12][13]
-
Co-crystal formation: In some cases, forming a co-crystal with a suitable co-former can enhance the solubility and stability of the API.[14]
2. What is the best way to detect early signs of precipitation in my this compound solution?
Early detection is key to preventing major issues. Here are some recommended methods:
-
Visual Inspection: A simple yet effective method. Regularly inspect your solutions against a black and white background under good lighting. A standardized procedure for visual inspection is recommended.[15][16][17][18]
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive technique that can detect the formation of small aggregates long before they become visible to the naked eye.[19][20][21][22][23] This is particularly useful for monitoring the stability of solutions containing macromolecules or nanoparticles.
-
UV-Vis Spectroscopy: A decrease in the absorbance of a solution over time can indicate that the solute is precipitating out.
3. Could my compound be degrading in this compound, and could this be causing the precipitation?
Yes, chemical degradation is a possible cause of precipitation. The degradation products may be less soluble than the parent compound. This compound can undergo thermal degradation at high temperatures.[24] To investigate this, you should perform forced degradation studies .[25][26][27][28]
Forced Degradation Study Protocol Outline:
-
Prepare solutions of your compound in this compound.
-
Expose the solutions to stress conditions:
-
Acidic: Add a small amount of a strong acid (e.g., HCl in this compound).
-
Basic: Add a small amount of a strong base (e.g., NaOH in this compound).
-
Oxidative: Add a dilute solution of hydrogen peroxide.
-
Thermal: Heat the solution to an elevated temperature (e.g., 60-80°C).
-
Photolytic: Expose the solution to UV light.
-
-
Analyze the stressed samples: Use a stability-indicating analytical method, such as HPLC, to separate and quantify the parent compound and any degradation products.
-
Assess solubility of degradants: If significant degradation is observed, attempt to isolate the degradation products and determine their solubility in this compound.
4. Are there any specific safety precautions I should take when working with this compound and its solutions?
This compound is a hazardous substance and should be handled with appropriate safety measures. It is toxic and can be absorbed through the skin.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. fiveable.me [fiveable.me]
- 2. This compound as a solvent for conductometric acid-base titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. scielo.org.co [scielo.org.co]
- 6. [PDF] Volumetric properties of (PEG 400 + water) and (PEG 400 + ethanol) mixtures at several temperatures and correlation with the Jouyban-Acree model | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. wjbphs.com [wjbphs.com]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. Liquid-liquid two phase-system stabilized by tween 40 and 80 surfactants: multiparametric study [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. actu.epfl.ch [actu.epfl.ch]
- 13. xtalks.com [xtalks.com]
- 14. japsonline.com [japsonline.com]
- 15. shxws.net [shxws.net]
- 16. pharmapath.in [pharmapath.in]
- 17. biomanufacturing.org [biomanufacturing.org]
- 18. pharmamax.org [pharmamax.org]
- 19. azonano.com [azonano.com]
- 20. biocompare.com [biocompare.com]
- 21. Simultaneous Measurement of Amyloid Fibril Formation by Dynamic Light Scattering and Fluorescence Reveals Complex Aggregation Kinetics | PLOS One [journals.plos.org]
- 22. How to use dynamic light scattering to improve the likelihood of growing macromolecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scienceopen.com [scienceopen.com]
- 25. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 26. pharmtech.com [pharmtech.com]
- 27. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biomedres.us [biomedres.us]
Technical Support Center: Controlling Reaction Kinetics in 2-Methoxyethanol
Welcome to the technical support center for chemists, researchers, and drug development professionals utilizing 2-Methoxyethanol (also known as Methyl Cellosolve or EGME) as a reaction solvent. This guide is designed to provide in-depth, field-proven insights into controlling reaction kinetics within this unique solvent environment. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: Understanding the Solvent Environment - Core Principles
Before troubleshooting specific issues, it is crucial to understand the physicochemical properties of this compound and how they influence reaction kinetics. This solvent possesses a unique combination of a hydroxyl group and an ether linkage, making it a protic solvent with moderate polarity.[1]
Key Physical and Chemical Properties of this compound
| Property | Value | Significance for Reaction Kinetics |
| Molecular Formula | C₃H₈O₂ | --- |
| Molar Mass | 76.09 g/mol | Important for stoichiometric calculations. |
| Boiling Point | 124-125 °C | Allows for a wide range of reaction temperatures.[2][3][4] |
| Melting Point | -85 °C | Useful for reactions requiring very low temperatures.[2][3][4][5] |
| Density | ~0.965 g/mL at 25 °C | Necessary for accurate measurement and concentration calculations.[2][3] |
| Dielectric Constant | ~16.93 at 25 °C | Indicates moderate polarity, influencing the solubility of reactants and the stabilization of charged transition states.[5][6] |
| Viscosity | ~1.72 cP at 20 °C | Affects the diffusion of reactants and, consequently, the reaction rate, especially for diffusion-controlled reactions.[5] |
| Solubility | Miscible with water and many organic solvents | Offers versatility in designing reaction and work-up conditions.[2][3] |
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of this compound in controlling reaction kinetics.
Q1: Why is my reaction proceeding slower in this compound compared to other polar aprotic solvents?
A1: The hydroxyl group in this compound allows it to act as a hydrogen-bond donor. This can lead to the solvation of anionic nucleophiles, reducing their reactivity compared to what might be observed in a polar aprotic solvent like DMF or DMSO. The moderate dielectric constant of this compound may also provide less stabilization for highly charged transition states compared to more polar solvents.[6]
Q2: Can temperature be effectively used to control reaction rates in this compound?
A2: Yes, temperature is a powerful tool for controlling reaction kinetics in this compound. Due to its relatively high boiling point, you have a broad temperature range to work with.[2][3][4] Increasing the temperature will not only increase the kinetic energy of the reacting molecules but also decrease the viscosity of the solvent, which can enhance the rate of diffusion-controlled reactions.[7][8] However, be aware of the potential for thermal degradation of your reactants or the solvent itself at very high temperatures.[9][10][11][12][13]
Q3: How does the concentration of reactants affect reaction kinetics in this compound?
A3: As with most reactions, increasing the concentration of reactants will generally lead to a faster reaction rate due to the increased frequency of molecular collisions.[7][14][15] However, in some cases, high concentrations can lead to changes in the bulk properties of the solvent, such as viscosity and dielectric constant, which could have a more complex effect on the reaction rate. It is always advisable to determine the reaction order with respect to each reactant experimentally.
Q4: Are there any compatibility issues I should be aware of when using this compound?
A4: this compound is incompatible with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[3][16] Contact with strong bases at elevated temperatures can potentially lead to runaway reactions. It can also form explosive peroxides upon prolonged exposure to air and light, so it is crucial to test for and remove peroxides before use, especially before distillation.[3][17]
Section 3: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during reactions in this compound.
Issue 1: Reaction is too slow or does not proceed to completion.
Possible Causes & Solutions
-
Insufficient Temperature: The activation energy for the reaction may not be overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature in increments of 10 °C, monitoring the reaction progress at each step. Be mindful of the boiling point of this compound and the thermal stability of your reactants.
-
-
Low Reactant Concentration: The frequency of collisions between reactant molecules may be too low.
-
Solution: Increase the concentration of one or more reactants. If solubility is an issue, consider alternative strategies.
-
-
Solvent Effects: As a protic solvent, this compound can solvate and deactivate certain nucleophiles through hydrogen bonding.
-
Solution: If you suspect this is the case, consider using a co-solvent. Adding a polar aprotic solvent like DMF or NMP could help to disrupt the hydrogen bonding network and increase the reactivity of your nucleophile.
-
-
Catalyst Inactivity: If you are using a catalyst, it may be poisoned or inactive.
-
Solution: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider increasing the catalyst loading.
-
Visualizing the Troubleshooting Workflow for a Slow Reaction
Caption: Troubleshooting workflow for a slow reaction.
Issue 2: Formation of significant side products.
Possible Causes & Solutions
-
Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation barriers of competing reaction pathways.
-
Solution: Decrease the reaction temperature. You may need to accept a longer reaction time to improve selectivity.
-
-
Incorrect Stoichiometry or Order of Addition: The relative concentrations of reactants at any given time can influence which reaction pathway is favored.
-
Solution: Carefully control the stoichiometry. Consider slow addition of one of the reactants to maintain its low concentration throughout the reaction.
-
-
Solvent Participation: In some cases, this compound can act as a nucleophile or reactant, especially under harsh conditions (e.g., in the presence of strong bases or at high temperatures).[2]
-
Solution: If you suspect solvent participation, consider running the reaction at a lower temperature or exploring alternative solvents.
-
-
Presence of Impurities: Water or other impurities in the solvent or reactants can lead to side reactions.
-
Solution: Use purified this compound. This compound can form an azeotrope with water, so simple distillation may not be sufficient for complete drying.[18] Consider drying with a suitable agent and distilling under reduced pressure.
-
Visualizing the Decision Process for Minimizing Side Products
Caption: Decision process for minimizing side products.
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Temperature-Controlled Reaction in this compound
-
Preparation: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a temperature probe, and a nitrogen inlet, add the starting materials and the calculated volume of this compound.
-
Inert Atmosphere: Purge the reaction vessel with dry nitrogen or argon for 10-15 minutes.
-
Heating: Place the flask in a heating mantle or an oil bath connected to a temperature controller.
-
Temperature Control: Set the desired reaction temperature on the controller. Allow the reaction mixture to reach the set temperature while stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC, LC-MS, or NMR).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The subsequent work-up procedure will depend on the specific reaction but may involve quenching, extraction with an appropriate solvent, and purification by chromatography or crystallization.
Protocol 2: Peroxide Test for this compound
WARNING: this compound can form explosive peroxides. Always test for peroxides before heating or distilling.
-
Sample Preparation: Place approximately 1 mL of this compound in a clean, dry test tube.
-
Reagent Addition: Add 1 mL of a freshly prepared 10% aqueous solution of potassium iodide (KI).
-
Acidification: Add a few drops of dilute hydrochloric acid and shake the mixture.
-
Observation: The development of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
Quenching Peroxides (if present): If peroxides are detected, they can be removed by shaking the solvent with a solution of sodium thiosulfate or ferrous sulfate.
Section 5: Safety Precautions
Working with this compound requires strict adherence to safety protocols due to its toxicity.
-
Toxicity: this compound is toxic to the bone marrow and testicles.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[19][20] It may also damage fertility or the unborn child.[19][21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton are often recommended), safety goggles, and a lab coat.[16][22] Work in a well-ventilated fume hood.[16][19][22]
-
Handling and Storage: Store this compound in tightly closed containers in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[16][19][20][22] It is a flammable liquid.[2][19][20]
-
Spills: In case of a spill, evacuate the area, remove all ignition sources, and absorb the liquid with an inert material like vermiculite or sand.[16][22]
References
- 1. This compound | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 109-86-4 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound [stenutz.eu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. igsspublication.com [igsspublication.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermochemistry and Kinetics of the Thermal Degradation of this compound as Possible Biofuel Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermochemistry and Kinetics of the Thermal Degradation of this compound as Possible Biofuel Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. nj.gov [nj.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. US5151160A - Dehydration of this compound by extractive distillation - Google Patents [patents.google.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. chemos.de [chemos.de]
- 21. carlroth.com:443 [carlroth.com:443]
- 22. pentachemicals.eu [pentachemicals.eu]
Technical Support Center: Minimizing Water Content in 2-Methoxyethanol for Moisture-Sensitive Reactions
Welcome to the technical support guide for handling 2-Methoxyethanol (Ethylene glycol monomethyl ether, Methyl cellosolve) in moisture-sensitive applications. This resource is designed for researchers, scientists, and drug development professionals who require exceptionally dry solvents for their work. Here, you will find in-depth answers to common challenges, troubleshooting guides for specific issues, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to minimize water content in this compound for my reaction?
A: Water is a reactive nucleophile and a proton source that can interfere with a wide range of moisture-sensitive reactions. These include reactions involving organometallics (e.g., Grignard reagents, organolithiums), strong bases (e.g., sodium amide, LDA), and certain polymerization catalysts. Even trace amounts of water can quench reagents, catalyze side reactions, and ultimately lead to reduced yields or complete failure of the synthesis.
Q2: What is a safe and effective method for pre-drying this compound before final purification?
A: Before proceeding to more rigorous drying methods, it is advisable to pre-dry the solvent to remove the bulk of the water. A common and safe method is to let the this compound stand over anhydrous drying agents like magnesium sulfate (MgSO₄), calcium sulfate (CaSO₄), or potassium carbonate (K₂CO₃).[1] Molecular sieves (3Å or 4Å) are also an excellent choice for pre-drying.[2][3]
Q3: Can I use reactive drying agents like sodium metal or calcium hydride with this compound?
A: Caution is advised. This compound has an active hydroxyl group that will react with highly reactive drying agents.
-
Calcium Hydride (CaH₂): This is a relatively mild desiccant compared to sodium and can be used to dry alcohols.[4] It reacts with water to produce calcium hydroxide and hydrogen gas.[5] However, it will also react with the hydroxyl group of this compound, albeit more slowly, to form the corresponding calcium alkoxide and hydrogen gas. While it can be used, it's crucial to ensure the reaction with residual water is complete before distillation.
-
Sodium Metal: Direct use of sodium metal is not recommended . The reaction with the hydroxyl group of this compound is vigorous and can be hazardous.
Q4: What are the risks of peroxide formation in this compound and how can I mitigate them?
A: Like many ethers, this compound can form explosive peroxides upon exposure to air and light, especially during prolonged storage.[1][6][7][8][9] The risk is significantly increased when the solvent is distilled to near dryness, as this concentrates the peroxides.[6]
Mitigation Strategies:
-
Testing: Always test for the presence of peroxides before distilling or using stored this compound. Peroxide test strips are commercially available for this purpose.[10]
-
Removal: Peroxides can be removed by shaking with a 5% aqueous solution of ferrous sulfate or by passing the solvent through a column of activated alumina.[6][11]
-
Storage: Store anhydrous this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a tightly sealed container.[7][12] Adding an inhibitor can also prevent peroxide formation.[6]
Troubleshooting Guide
Problem 1: My this compound still has a high water content after drying with molecular sieves.
A: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions.
Causality Analysis:
-
Sieve Saturation: The molecular sieves may have already absorbed their maximum capacity of water from the atmosphere or from a particularly "wet" batch of solvent.
-
Improper Activation: Molecular sieves must be activated by heating under vacuum to remove adsorbed water before use.[3][13] Incomplete activation will significantly reduce their drying efficiency.
-
Incorrect Pore Size: For drying alcohols like this compound, 3Å molecular sieves are recommended.[14][15] While 4Å sieves can also be used, the smaller pore size of 3Å sieves is more selective for water molecules over the solvent molecules.[14]
-
Insufficient Contact Time or Amount: Effective drying requires adequate time for the water molecules to diffuse into the pores of the sieves and a sufficient quantity of sieves relative to the volume of the solvent.
Solutions:
-
Ensure Proper Activation: Activate fresh or previously used 3Å molecular sieves by heating them in a flask under high vacuum at a temperature recommended by the manufacturer (typically 180-200 °C) for several hours.[3] Allow the sieves to cool to room temperature under an inert atmosphere before introducing them to the solvent.
-
Use an Adequate Amount: As a general guideline, use 10-20% of the solvent's weight in molecular sieves.[13][16]
-
Allow Sufficient Time: Let the solvent stand over the activated sieves for at least 24-48 hours.[17] Occasional gentle swirling can improve efficiency.
-
Verify Water Content: After the drying period, carefully decant or filter the solvent away from the sieves and measure the water content using Karl Fischer titration to confirm the desired level of dryness has been achieved.[18][19][20][21]
Problem 2: I observe gas evolution when I add my reagents to the dried this compound.
A: Unwanted gas evolution is a strong indicator of a reactive impurity in your solvent, most likely residual water or protic impurities.
Causality Analysis:
-
Incomplete Drying: The most probable cause is that the solvent was not dried to a sufficiently low water level for your specific application.
-
Reaction with Solvent: If you used a highly reactive drying agent like calcium hydride, the gas could be hydrogen from the slow reaction with the solvent's hydroxyl group.[22]
-
Atmospheric Moisture: The anhydrous solvent may have been exposed to atmospheric moisture during transfer or setup of the reaction.
Solutions:
-
Re-evaluate Your Drying Method: If you are using a passive drying agent like molecular sieves and still observing this issue, you may need to switch to a more rigorous method, such as distillation from a suitable drying agent.
-
Refine Your Distillation Technique: If you are distilling the solvent, ensure the entire apparatus is meticulously flame-dried under an inert atmosphere before the distillation begins. Discard an initial fraction (the "forerun") to remove any highly volatile impurities.
-
Improve Your Handling Technique: Use Schlenk line or glovebox techniques for all manipulations of the anhydrous solvent. Transfer the solvent using a dry, nitrogen-flushed syringe or cannula.[12]
Problem 3: The solvent turns yellow or develops a color after refluxing with a drying agent.
A: A change in color during the drying process often indicates a decomposition reaction or the presence of impurities.
Causality Analysis:
-
Decomposition: Prolonged heating, especially in the presence of certain drying agents, can cause the this compound to decompose.
-
Reaction with Impurities: The drying agent may be reacting with impurities in the solvent, such as aldehydes or ketones, which can form colored byproducts.
-
Peroxide Presence: If peroxides were not completely removed before heating, they could be reacting and causing discoloration.
Solutions:
-
Check for Impurities: Before drying, consider purifying the this compound by fractional distillation to remove non-water impurities.
-
Test for Peroxides: Always perform a peroxide test before heating the solvent.[6]
-
Choose a Milder Drying Method: If decomposition is suspected, opt for a less aggressive drying method, such as prolonged storage over activated molecular sieves at room temperature.
Advanced Protocols and Methodologies
Protocol 1: High-Purity Drying of this compound via Distillation
This protocol is intended for applications requiring extremely low water content (<50 ppm).
Step-by-Step Methodology:
-
Pre-Drying: Stir the this compound with activated 3Å molecular sieves (10% w/v) for 24 hours.[16]
-
Peroxide Test and Removal: Test for peroxides. If present, pass the pre-dried solvent through a short column of activated basic alumina.[11]
-
Apparatus Setup: Assemble a fractional distillation apparatus that has been oven- or flame-dried and cooled under a stream of dry nitrogen or argon.
-
Drying Agent Addition: Decant the pre-dried, peroxide-free this compound into the distillation flask. Add fresh, powdered calcium hydride (CaH₂).
-
Reflux: Heat the mixture to a gentle reflux under a positive pressure of inert gas for several hours. This allows the calcium hydride to react with any remaining water.
-
Distillation: Slowly distill the this compound, collecting the fraction that boils at a constant temperature (boiling point of this compound is 124-125 °C).[1] Discard the initial and final fractions.
-
Storage: Collect the distilled solvent in a dry, nitrogen-flushed flask equipped with a septum. For long-term storage, transfer to a sealed ampoule or a bottle with a Teflon-lined cap, and store in a desiccator under an inert atmosphere.[12]
Protocol 2: Quantitative Determination of Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for accurately measuring water content in organic solvents.[19][20][23]
Step-by-Step Methodology:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.
-
Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), draw a known volume or weight of the dried this compound into a gas-tight syringe.
-
Injection: Quickly inject the sample into the KF titration cell.
-
Titration: The instrument will automatically titrate the sample with the KF reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, typically in parts per million (ppm) or as a percentage. For the highest accuracy, run the sample in triplicate.
Visualization of the Drying Workflow
Below is a flowchart illustrating the decision-making process and workflow for drying this compound.
Caption: Decision workflow for drying this compound.
Data Summary Table
| Drying Method | Typical Achievable Water Content | Advantages | Disadvantages |
| Activated 3Å Molecular Sieves | < 50 ppm | Safe, easy to use, effective for pre-drying and moderate requirements.[3] | Can be slow, requires proper activation, may not reach the lowest water levels.[17] |
| **Distillation from Calcium Hydride (CaH₂) ** | < 30 ppm | Highly effective, removes non-volatile impurities. | Requires specialized glassware, potential for reaction with the solvent, safety precautions necessary.[24] |
Safety Precautions
Working with this compound and the associated drying agents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[12][25][26]
-
Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood.[27][28][29]
-
Handling Flammables: this compound is flammable.[27][28] Keep it away from ignition sources, and ensure that any heating is done using a heating mantle, not an open flame.
-
Inert Atmosphere: When working with anhydrous solvents and moisture-sensitive reagents, the use of an inert atmosphere (nitrogen or argon) is essential to prevent contamination from air and moisture.[30]
-
Waste Disposal: Dispose of all chemical waste, including quenched drying agents and used solvents, according to your institution's hazardous waste disposal guidelines.[25]
References
- 1. This compound | 109-86-4 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Calcium hydride - Wikipedia [en.wikipedia.org]
- 5. Calcium hydride - Sciencemadness Wiki [sciencemadness.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. ehs.msstate.edu [ehs.msstate.edu]
- 10. Peroxide Formers - Campus Safety - Gettysburg.edu [gettysburg.edu]
- 11. uwyo.edu [uwyo.edu]
- 12. uwaterloo.ca [uwaterloo.ca]
- 13. youtube.com [youtube.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. moodle2.units.it [moodle2.units.it]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. cdn.hach.com [cdn.hach.com]
- 19. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gmpinsiders.com [gmpinsiders.com]
- 21. Karl Fischer water content titration - Scharlab [scharlab.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 25. nj.gov [nj.gov]
- 26. pentachemicals.eu [pentachemicals.eu]
- 27. lobachemie.com [lobachemie.com]
- 28. chemos.de [chemos.de]
- 29. carlroth.com:443 [carlroth.com:443]
- 30. molan.wdfiles.com [molan.wdfiles.com]
Technical Support Center: Safe Disposal of 2-Methoxyethanol (2-ME) Waste
Document ID: TSC-CHEM-2026-01-03-2ME
Last Updated: January 3, 2026
Introduction for the Researcher
This guide serves as a critical technical resource for the safe handling and disposal of 2-Methoxyethanol (2-ME), also known as Methyl Cellosolve or Ethylene Glycol Monomethyl Ether (EGME).[1][2] Due to its significant health hazards, including reproductive toxicity, teratogenic effects, and potential damage to bone marrow and the central nervous system, rigorous adherence to safety and disposal protocols is non-negotiable.[1][3][4] This document provides a series of frequently asked questions (FAQs) and troubleshooting guides designed to address specific issues you may encounter during your experiments, ensuring both personal safety and regulatory compliance.
Part 1: Frequently Asked Questions (FAQs) - Core Knowledge
This section addresses the most common queries regarding the handling and disposal of this compound waste.
Q1: What are the primary hazards of this compound (2-ME) I should be aware of?
A1: this compound is classified as a hazardous substance with multiple risk factors.[3][5]
-
Reproductive Toxicity: It is a known teratogen and can impair fertility in both males and females.[1][3][6] The National Institute for Occupational Safety and Health (NIOSH) recommends treating 2-ME as a substance with the potential to cause adverse reproductive effects.[6]
-
Toxicity: It is harmful if inhaled, ingested, or absorbed through the skin.[7] Target organs include the blood, liver, kidneys, and central nervous system.[3]
-
Flammability: 2-ME is a flammable liquid with a flash point of approximately 110°F (43°C).[2] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][5]
-
Peroxide Formation: Like other glycol ethers, 2-ME may form explosive peroxides upon prolonged storage, especially when exposed to air and light.[5][8]
Q2: What is the correct Personal Protective Equipment (PPE) for handling 2-ME and its waste?
A2: Due to its high absorption rate through the skin, standard PPE protocols must be strictly followed.[9]
-
Gloves: Wear nitrile gloves or other chemically resistant gloves recommended by the manufacturer. Always double-check the breakthrough time for your specific glove type.[10]
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[5][10]
-
Lab Coat: A flame-resistant lab coat is required to protect against splashes and fire hazards.[10]
-
Respiratory Protection: All handling of 2-ME must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[5] If exposure limits are likely to be exceeded, a NIOSH-approved respirator is necessary.[5]
Q3: How should I collect and store 2-ME waste in the lab before disposal?
A3: Proper collection and storage are critical to prevent accidents and ensure compliance.
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or stainless steel, not aluminum) and have a secure, screw-top cap.
-
Labeling: The label must clearly state "Hazardous Waste," list "this compound," and indicate its hazards (e.g., "Flammable," "Toxic," "Reproductive Hazard").[1][8][10] The accumulation start date must also be clearly marked.[8][10]
-
Segregation: Store the 2-ME waste container segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5][7]
-
Storage Location: Keep the waste container in a designated Satellite Accumulation Area (SAA), which should be a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.[7] The container must be kept closed except when adding waste.[11]
Q4: Can I dispose of small amounts of 2-ME waste down the drain?
A4: Absolutely not. this compound is soluble in water, but it is toxic and environmentally harmful.[4][12] Disposing of it down the sewer system is illegal and can contaminate water supplies and damage wastewater treatment systems.[2][13] All 2-ME waste, regardless of quantity, must be collected as hazardous waste.
Q5: Is it permissible to neutralize or treat 2-ME waste in the lab before disposal?
A5: In-laboratory treatment of 2-ME waste is strongly discouraged for general researchers. Do not attempt to neutralize or treat this waste without specific, validated protocols and direct approval from your institution's Environmental Health and Safety (EHS) department.[10] The reactions can be unpredictable and may generate other hazardous byproducts. The standard and safest procedure is collection for disposal by a licensed hazardous waste contractor.[10]
Part 2: Troubleshooting Guides - Addressing Specific Scenarios
This section provides step-by-step guidance for specific issues that may arise during your work with this compound.
Scenario 1: Accidental Spill of this compound
Problem: A small to moderate spill (<500 mL) of 2-ME has occurred inside a chemical fume hood.
Solution Protocol:
-
Alert & Isolate: Immediately alert personnel in the vicinity. Ensure the fume hood sash is kept at the proper height to maintain containment. Do not evacuate unless the spill is large or outside the hood.
-
Assess Hazards: Turn off all nearby ignition sources (e.g., hot plates, burners).
-
Don Appropriate PPE: Ensure you are wearing the correct PPE as described in FAQ Q2, including double-gloving if necessary.
-
Contain the Spill: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[12] Work from the outside of the spill inward.[12]
-
Absorb the Liquid: Gently apply the absorbent material over the entire spill.[12] Avoid any actions that could generate vapors.
-
Collect Residue: Using non-sparking tools (e.g., plastic scoop), carefully collect the contaminated absorbent material.[7]
-
Package Waste: Place the collected residue into a designated hazardous waste bag or container. Seal it, label it clearly as "this compound Spill Debris," and manage it as hazardous waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials in the same hazardous waste container.
-
Report: Report the incident to your lab supervisor and EHS department, as per institutional policy.
Scenario 2: Peroxide Formation Suspected in 2-ME Stock Bottle
Problem: An old bottle of this compound has been found at the back of the cabinet. You notice crystalline solids around the cap or a viscous liquid inside.
Solution Protocol:
-
DO NOT MOVE THE BOTTLE: Peroxide crystals are shock-sensitive and can detonate. Do not attempt to open or move the container.[8]
-
Alert & Secure: Immediately alert your lab supervisor and EHS department. Cordon off the area to prevent accidental disturbance.
-
Professional Assessment: This is a high-risk situation that requires expert handling. Your EHS department or a specialized hazardous materials team will need to assess the container and determine the safest method for disposal.
-
Prevention: To prevent this, always date 2-ME containers upon receipt and opening.[11] Store under a nitrogen atmosphere if possible and discard after the manufacturer's recommended shelf life or within 12 months of opening.[5]
Part 3: Data & Workflow Visualization
Chemical & Safety Data Summary
| Property | Value | Source |
| Chemical Formula | C₃H₈O₂ | [2][5] |
| Molar Mass | 76.09 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [2][3] |
| Odor | Mild, ether-like | [2][3] |
| Boiling Point | 124-125 °C (255-257 °F) | [1] |
| Flash Point | ~43 °C (110 °F) | [2] |
| OSHA PEL (8-hr TWA) | 25 ppm (Skin) | [3][6] |
| NIOSH REL (10-hr TWA) | 0.1 ppm | [3] |
| EPA Haz. Waste No. | D001 (Ignitability) | [8] |
Experimental Workflow: Waste Generation & Segregation
The following diagram illustrates the correct workflow from the point of waste generation to its placement in the Satellite Accumulation Area (SAA).
Caption: Workflow for 2-ME waste from experiment to storage.
Logical Flow: Disposal Decision Tree
This diagram outlines the decision-making process for managing materials contaminated with this compound.
Caption: Decision tree for segregating 2-ME waste streams.
References
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 3. epa.gov [epa.gov]
- 4. epfl.ch [epfl.ch]
- 5. ptb.de [ptb.de]
- 6. Chemical Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 7. chemos.de [chemos.de]
- 8. hwhenvironmental.com [hwhenvironmental.com]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Troubleshooting Film Morphology in Spin Coating with 2-Methoxyethanol
Welcome to the technical support center for troubleshooting film morphology issues when using 2-Methoxyethanol in spin coating processes. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during thin film fabrication. The following question-and-answer format provides direct solutions to specific experimental issues, grounded in scientific principles and practical field experience.
I. Understanding the Role of this compound in Spin Coating
Before diving into troubleshooting, it's crucial to understand the properties of this compound (also known as Methyl Cellosolve) and its behavior as a solvent in spin coating.
What are the key properties of this compound that influence film formation?
This compound is a glycol ether solvent with characteristics that make it suitable for creating thin films, but also present unique challenges.[1]
| Property | Value | Implication for Spin Coating |
| Boiling Point | 124-125 °C | A relatively high boiling point leads to a slower evaporation rate compared to more volatile solvents like acetone or isopropanol.[2] This can allow more time for the film to level, but also makes the process more sensitive to environmental conditions and can lead to solvent retention. |
| Vapor Pressure | 6 mmHg (at 20°C) | The low vapor pressure contributes to the slow evaporation rate.[1] |
| Viscosity | 1.72 cP | A moderate viscosity helps in achieving uniform coverage during the spin-off stage.[2] Solutions with higher viscosity generally produce thicker films.[3] |
| Surface Tension | 31.80 dyn/cm | Moderate surface tension influences how the solution wets the substrate and can contribute to defects like "coffee rings" or dewetting if not properly managed.[2] |
| Miscibility | Miscible with water and many organic solvents | This property allows for the creation of complex solvent systems to fine-tune drying characteristics and solute solubility.[1] |
Understanding these properties is the first step in diagnosing and resolving film morphology issues. The interplay between evaporation rate, viscosity, and surface tension is critical to achieving a uniform, defect-free film.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses common problems encountered when using this compound-based solutions for spin coating.
Q1: My film has a "coffee ring" effect, with thicker edges and a thinner center. How can I fix this?
A1: The "coffee ring" effect is a classic issue in thin film deposition and is primarily caused by capillary flow during solvent evaporation. [4] As the solvent evaporates, it does so more quickly at the edges of the deposited solution. This outward flow of solvent carries solute particles with it, leading to an accumulation of material at the perimeter.[5][6]
Causality and Solutions:
-
Slow Evaporation Rate: The relatively high boiling point of this compound can exacerbate this effect by providing more time for the capillary flow to occur.
-
Solution 1: Introduce a More Volatile Co-solvent. Adding a lower boiling point solvent (e.g., ethanol, isopropanol) can accelerate the initial drying phase, "pinning" the film before significant solute migration can occur.[7]
-
Solution 2: Increase Spin Speed. A higher spin speed increases the centrifugal force, which can overcome the capillary flow and lead to more uniform thinning.[8]
-
Solution 3: Control the Atmosphere. Spin coating in an environment with a higher solvent vapor pressure (e.g., by partially covering the spin coater bowl) can slow down the differential evaporation rate between the center and the edge.[4][9]
-
-
Marangoni Flow: Surface tension gradients, driven by temperature or concentration differences across the film, can also contribute to the coffee ring effect.
-
Solution: Use a Solvent Mixture. A carefully chosen solvent blend can create a surface tension gradient that counteracts the outward capillary flow.[10]
-
Q2: I'm observing dewetting, where the solution beads up on the substrate instead of forming a continuous film. What's causing this and how can I prevent it?
A2: Dewetting occurs when the solution does not favorably wet the substrate surface. This can be due to a mismatch in surface energies between the liquid solution and the solid substrate.[11]
Causality and Solutions:
-
Poor Substrate Wettability: If the surface energy of the substrate is significantly lower than the surface tension of the this compound solution, the liquid will tend to minimize its contact area, leading to beading.
-
Solution 1: Substrate Surface Treatment. Modifying the substrate surface to make it more hydrophilic (or hydrophobic, depending on your solution) is often the most effective solution. Common treatments include:
-
UV-Ozone Cleaning: This removes organic contaminants and creates a high-energy, hydrophilic surface.
-
Plasma Treatment (e.g., Oxygen or Argon Plasma): Similar to UV-Ozone, this cleans and activates the surface.[12]
-
Piranha or RCA Cleaning: Wet chemical cleaning methods that are highly effective at creating hydrophilic surfaces.
-
-
Solution 2: Add a Surfactant. A small amount of a suitable surfactant can lower the surface tension of the solution, promoting better wetting.
-
-
Spin Dewetting: This phenomenon can occur even on wettable surfaces, especially with very dilute solutions, where the film ruptures during the spinning process.[13]
-
Solution: Increase Solute Concentration. If possible, increasing the concentration of your material in the this compound can increase the solution's viscosity and stability, preventing rupture.[13]
-
Q3: My films have radial lines or "striations." What are these and how do I eliminate them?
A3: Striations are radially oriented lines of varying thickness in the final film. They are often caused by evaporation-driven surface tension effects, a phenomenon known as the Marangoni effect.[14][15] As this compound evaporates, it can create gradients in surface tension that lead to instabilities and the formation of these radial patterns.[10]
Causality and Solutions:
-
Evaporation-Induced Marangoni Instabilities: The evaporation of the solvent can cool the surface of the liquid, leading to temperature gradients. It can also cause changes in solute concentration at the surface. Both of these can create surface tension gradients that drive fluid flow into radial patterns.
-
Solution 1: Control the Solvent Vapor Environment. Saturating the atmosphere inside the spin coater with this compound vapor can significantly reduce the evaporation rate and minimize the Marangoni forces that cause striations.[9][10]
-
Solution 2: Optimize Spin Speed and Acceleration. A higher spin speed can sometimes help to overcome these instabilities. Experimenting with different acceleration rates can also be beneficial.
-
Solution 3: Use a Co-solvent. Introducing a co-solvent can alter the evaporation dynamics and surface tension gradients in a way that suppresses striation formation.[10]
-
Q4: I'm seeing "comets" or other particulate-related defects in my film. What is the source and how can I get rid of them?
A4: "Comets" are defects that appear as a particle with a "tail" and are caused by solid particles impeding the uniform radial flow of the solution during spin coating. [14][16]
Causality and Solutions:
-
Particulate Contamination: The source of these particles can be the solution itself, the substrate, or the surrounding environment.
-
Solution 1: Filter the Solution. Always filter your this compound-based solution through a sub-micron syringe filter (e.g., 0.2 µm PTFE) immediately before use. This will remove any undissolved solute or other particulate matter.[14]
-
Solution 2: Thoroughly Clean the Substrate. Ensure your substrate cleaning procedure is robust and that the substrate is free of any particulate contamination before dispensing the solution.
-
Solution 3: Work in a Clean Environment. Perform the spin coating in a cleanroom or a laminar flow hood to minimize airborne dust and other particles from landing on the substrate during the process.[16]
-
Q5: The film thickness is inconsistent across the substrate, especially at the edges (edge bead). How can I improve uniformity?
A5: An "edge bead" is a thicker ring of material that forms at the perimeter of the substrate. This is caused by surface tension effects that make it difficult for the solution to detach from the edge of the substrate during the spin-off phase.[14][15]
Causality and Solutions:
-
Surface Tension at the Edge: The solution tends to cling to the edge of the substrate, resulting in an accumulation of material.
-
Solution 1: Edge Bead Removal (EBR). Many automated spin coaters have an EBR function that dispenses a stream of solvent at the edge of the substrate to dissolve and remove the bead.
-
Solution 2: Two-Step Spin Profile. A common technique is to use a lower spin speed initially to spread the solution, followed by a much higher spin speed for a short duration to fling off the excess material at the edges.[17][18]
-
Solution 3: Optimize Dispense Volume. Using the minimum amount of solution necessary to cover the substrate can help to reduce the size of the edge bead.
-
III. Experimental Protocols & Data
Protocol 1: Optimizing Spin Coating Parameters for a this compound Based Solution
This protocol provides a systematic approach to optimizing spin coating parameters to achieve a uniform, defect-free film.
-
Preparation:
-
Prepare your solute solution in this compound.
-
Filter the solution using a 0.2 µm PTFE syringe filter.
-
Thoroughly clean your substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and DI water, followed by UV-Ozone or plasma treatment).
-
-
Spin Coating Process:
-
Center the substrate on the spin coater chuck.
-
Dispense a controlled volume of the filtered solution onto the center of the substrate.
-
Initiate the spin coating program.
-
-
Parameter Optimization (Design of Experiments):
-
Vary one parameter at a time to observe its effect on film morphology. A good starting point is to vary the final spin speed.
-
Example Experimental Matrix:
-
| Experiment | Spin Speed (rpm) | Spin Time (s) | Acceleration (rpm/s) | Observations (e.g., presence of defects, uniformity) |
| 1 | 1000 | 60 | 1000 | |
| 2 | 2000 | 60 | 1000 | |
| 3 | 3000 | 60 | 1000 | |
| 4 | 4000 | 60 | 1000 |
-
Characterization:
-
Visually inspect the films under a microscope for defects.
-
Measure the film thickness using a profilometer or ellipsometer.
-
Data Presentation: Expected Effect of Spin Speed on Film Thickness
The relationship between spin speed and film thickness generally follows the Meyerhofer model, where thickness is inversely proportional to the square root of the spin speed.[18]
| Spin Speed (rpm) | Expected Relative Film Thickness |
| 1000 | Thicker |
| 2000 | |
| 3000 | |
| 4000 | Thinner |
Note: The absolute thickness will depend on the solution's viscosity and solute concentration.
IV. Visualizing Defect Formation and Troubleshooting
Diagram 1: The "Coffee Ring" Effect Mechanism
Caption: Mechanism of "coffee ring" defect formation.
Diagram 2: Troubleshooting Logic for Common Spin Coating Defects
Caption: Troubleshooting flowchart for common spin coating defects.
V. References
-
Common Defects Found When Spin Coating. (n.d.). TU Graz. Retrieved from --INVALID-LINK--
-
This compound - Wikipedia. (2024, May 2). Wikipedia. Retrieved from --INVALID-LINK--
-
Spin Coating: Complete Guide to Theory and Techniques. (n.d.). Ossila. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Stenutz. Retrieved from --INVALID-LINK--
-
Defects Found in Spin Coating. (n.d.). Coating Systems, Inc. Retrieved from --INVALID-LINK--
-
Common Coating Defects in Thin Films — and How to Prevent Them. (2023, October 14). MSE Supplies. Retrieved from --INVALID-LINK--
-
Solvent Vapor Effects on Striation Growth in Spin Coating. (n.d.). iscst. Retrieved from --INVALID-LINK--
-
Solvent vapor control for optimal thick-film spin coating. (n.d.). Brewer Science. Retrieved from --INVALID-LINK--
-
Overcoming poor film morphology in 2-Decylthiophene devices. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Preventing the coffee ring effect. (2018, December 5). Chemical Science. Retrieved from --INVALID-LINK--
-
Controlling the 'coffee ring effect' to design coatings, cosmetics, and spray drying. (2017). MRSEC. Retrieved from --INVALID-LINK--
-
How to Prevent Dewetting of Liquid Thin Films? (2014, February 14). Advanced Science News. Retrieved from --INVALID-LINK--
-
Transition from Spin Dewetting to continuous film in spin coating of Liquid Crystal 5CB. (2018, May 8). NIH. Retrieved from --INVALID-LINK--
-
Common defects in spin coating of homogenizer. (n.d.). NBchao.Com. Retrieved from --INVALID-LINK--
-
Photolithography Trouble Shooter. (n.d.). MicroChemicals. Retrieved from --INVALID-LINK--
-
Why specific mixed solvent composition leads to appropriate film formation of composite during spin coating? (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Optimisation of spin coating parameters for the preparation of ZnO thin films by Grey-Taguchi method. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Viscosity of aqueous solutions of this compound, 2-ethoxyethanol, and ethanolamine. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [stenutz.eu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Controlling the 'coffee ring effect' to design coatings, cosmetics, and spray drying | MRSEC: The Center for Nanoscale Science [mrsec.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent vapor control for optimal thick-film spin coating - Brewer Science [brewerscience.com]
- 10. iscst.com [iscst.com]
- 11. How to Prevent Dewetting of Liquid Thin Films? - Advanced Science News [advancedsciencenews.com]
- 12. msesupplies.com [msesupplies.com]
- 13. Transition from Spin Dewetting to continuous film in spin coating of Liquid Crystal 5CB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lampz.tugraz.at [lampz.tugraz.at]
- 15. Common defects in spin coating of homogenizer [en1.nbchao.com]
- 16. coatingsystems.com [coatingsystems.com]
- 17. microchemicals.com [microchemicals.com]
- 18. ossila.com [ossila.com]
Technical Support Center: Optimizing Annealing Temperatures for Films Cast from 2-Methoxyethanol
Welcome to the technical support center for optimizing the annealing of thin films cast from 2-Methoxyethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of post-deposition thermal processing. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental choices are informed and effective.
Introduction: The this compound Challenge
This compound (also known as Methyl Cellosolve) is a versatile solvent, prized for its ability to dissolve a wide range of polymers and organic materials, making it a popular choice for casting high-quality thin films.[1][2][3] However, its relatively high boiling point (approximately 124°C) presents a significant challenge: the complete removal of residual solvent without thermally degrading the film itself.[2] This is where a carefully optimized annealing process becomes critical.
This guide will provide a structured approach to developing and troubleshooting your annealing protocols for films cast from this compound, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is annealing necessary for films cast from this compound?
Annealing serves several critical functions:
-
Residual Solvent Removal: Due to its boiling point, this compound can remain trapped within the film after initial drying.[4] Thermal annealing provides the energy required for solvent molecules to diffuse out of the film.
-
Improved Film Morphology and Crystallinity: For many materials, annealing promotes molecular rearrangement, leading to increased crystallinity, larger grain sizes, and reduced defects.[5][6] This can significantly enhance the electrical, optical, and mechanical properties of the film.[7][8]
-
Enhanced Device Performance: In applications like thin-film transistors and solar cells, the removal of residual solvent and improved morphology directly translate to better device performance and stability.[7][9]
Q2: What is the typical temperature range for annealing films cast from this compound?
There is no single "correct" temperature. The optimal annealing temperature is highly dependent on the material being cast and the desired film properties. However, a general starting point is to begin experiments at temperatures slightly below the boiling point of this compound (e.g., 100-120°C) and incrementally increase the temperature. For some inorganic materials, much higher temperatures (e.g., 350-550°C) may be necessary to induce crystallization and complete precursor conversion.[7]
Q3: How does the annealing time affect the film properties?
Annealing time is as critical as temperature.
-
Short annealing times may not be sufficient to remove all residual solvent or achieve the desired morphological changes.
-
Long annealing times , especially at elevated temperatures, can lead to film degradation, delamination, or undesirable phase transitions.
A systematic study varying both annealing time and temperature is often necessary to identify the optimal processing window.[10]
Q4: What are the signs of a suboptimal annealing process?
Common indicators of a poorly optimized annealing process include:
-
Poor film adhesion or delamination: This can be caused by stress induced by rapid solvent evaporation or mismatched thermal expansion coefficients between the film and the substrate.
-
Cracks or pinholes in the film: These can result from excessive volume reduction as the solvent is removed.
-
Inconsistent device performance: Variations in residual solvent content or film morphology across a sample or between batches can lead to unreliable device characteristics.[10]
-
Low charge carrier mobility or high resistivity: Residual solvent molecules can act as charge traps, impeding charge transport within the film.[7][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Causes | Troubleshooting Steps |
| Film Delamination or Peeling | 1. Too high of an annealing temperature or a rapid heating rate. 2. Poor substrate cleaning or surface preparation. 3. High internal stress in the film. | 1. Reduce the annealing temperature and/or use a slower heating and cooling ramp rate (e.g., 1-5°C/minute). [10]2. Ensure rigorous substrate cleaning procedures are in place. 3. Consider a multi-step annealing process with intermediate temperature holds to allow for gradual stress relaxation. |
| Cracked or Hazy Films | 1. Rapid solvent evaporation leading to film shrinkage. 2. Incomplete dissolution of the material in this compound. 3. Phase segregation or crystallization during annealing. | 1. Lower the initial annealing temperature to slow the rate of solvent removal. 2. Ensure your precursor solution is fully dissolved and homogenous before casting. [7]3. Analyze the film with techniques like X-ray Diffraction (XRD) or Scanning Electron Microscopy (SEM) to understand the morphological changes occurring at different temperatures. [5][11] |
| Inconsistent Electrical or Optical Properties | 1. Non-uniform heating across the substrate. 2. Presence of residual this compound. 3. Atmospheric contamination during annealing. | 1. Use a calibrated hotplate or oven with good temperature uniformity. 2. Consider a pre-annealing vacuum step at a moderate temperature (e.g., 70-90°C) to remove the bulk of the solvent before the high-temperature anneal. [10]3. Anneal in a controlled environment, such as a nitrogen-filled glovebox, to prevent oxidation or moisture absorption. [6] |
| Low Device Performance (e.g., low mobility, high off-current) | 1. Suboptimal molecular ordering or small grain size. 2. Trapped solvent molecules acting as charge traps. 3. Film morphology issues, such as a high density of grain boundaries. | 1. Systematically vary the annealing temperature and time to find the optimal conditions for crystallization and grain growth. [10]2. Increase the annealing time at a temperature sufficient for solvent removal but below the material's degradation temperature. 3. Characterize the film's morphology with Atomic Force Microscopy (AFM) to correlate surface features with device performance. [12] |
Experimental Protocols
Protocol 1: Systematic Optimization of Annealing Temperature
This protocol provides a framework for determining the optimal annealing temperature for your specific material and substrate.
-
Prepare a series of identical films cast from your this compound solution onto your chosen substrate.
-
Dry the films at a moderate temperature (e.g., 70°C) for 10-15 minutes to remove the bulk of the solvent.
-
Anneal each film at a different temperature for a fixed duration (e.g., 30 minutes). A good starting temperature range is from 100°C to 180°C in 20°C increments.
-
Allow the films to cool slowly to room temperature.
-
Characterize each film using appropriate techniques to assess the impact of the annealing temperature. Key characterization techniques include:
-
UV-Visible Spectroscopy: To assess changes in optical properties and identify any degradation.[12]
-
X-Ray Diffraction (XRD): To evaluate changes in crystallinity and identify different phases.[5][11]
-
Atomic Force Microscopy (AFM): To analyze surface morphology, roughness, and grain size.[11][12]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the films.[5][13]
-
-
Fabricate and test devices (if applicable) for each annealing condition to correlate physical properties with performance metrics.
Protocol 2: Thermogravimetric Analysis (TGA) of Precursor Solution
TGA is a valuable technique to understand the thermal decomposition behavior of your precursor solution and inform your choice of annealing temperatures.[7]
-
Prepare your precursor solution as you would for film casting.
-
Place a small amount of the solution (typically 5-10 mg) into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant ramp rate (e.g., 10°C/minute).
-
Monitor the mass loss as a function of temperature. The resulting TGA curve will show distinct mass loss steps corresponding to solvent evaporation and material decomposition.
-
Identify the temperature at which the this compound has completely evaporated and the temperature at which your material begins to decompose. This will define your viable annealing window.
Visualizing the Optimization Workflow
The following diagram illustrates the logical workflow for optimizing the annealing process.
References
- 1. nbinno.com [nbinno.com]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. politesi.polimi.it [politesi.polimi.it]
- 6. pure.mpg.de [pure.mpg.de]
- 7. mdpi.com [mdpi.com]
- 8. The Influence of Annealing and Film Thickness on the Specific Properties of Co40Fe40Y20 Films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. measurlabs.com [measurlabs.com]
preventing side reactions when using 2-Methoxyethanol as a reactant source
Welcome to the technical support center for the effective use of 2-Methoxyethanol (2-ME, Methyl Cellosolve, CAS 109-86-4) as a reactant in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to proactively address common side reactions, troubleshoot unexpected outcomes, and ensure the integrity of your synthetic routes. As a bifunctional molecule containing both a primary alcohol and an ether, 2-ME offers unique reactivity but also presents specific challenges that require careful consideration.
This resource is structured as a series of frequently asked questions and troubleshooting scenarios. Our goal is to move beyond simple procedural steps and provide a deep, mechanistic understanding of why these issues occur and how to prevent them, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: My this compound has been on the shelf for a while. Are there any storage-related side reactions I should be aware of before using it?
A1: Absolutely. The most critical issue with aged this compound is the formation of explosive peroxides. This is a common problem for many ether-containing compounds.
Causality & Mechanism: this compound can react with atmospheric oxygen in a radical-mediated process, particularly when exposed to light and heat.[1] The hydrogen on the carbon adjacent to the ether oxygen (the α-carbon) is susceptible to radical abstraction. The resulting carbon-centered radical reacts with molecular oxygen (a diradical) to form a hydroperoxide. These peroxides can be concentrated during distillation or solvent evaporation, leading to violent, unpredictable explosions.[2]
Prevention & Troubleshooting:
-
Storage: Always store 2-ME in a tightly sealed, amber glass bottle under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen and light.[3]
-
Inhibitors: For long-term storage, consider adding an inhibitor like butylated hydroxytoluene (BHT), although this will need to be removed before most synthetic applications.[4]
-
Mandatory Testing: Before using any previously opened bottle of 2-ME, it is critical to test for the presence of peroxides. A simple qualitative test can prevent a serious accident.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific problems you may encounter during your experiments.
Scenario 1: Oxidation of the Hydroxyl Group
Q2: I'm running a reaction that is sensitive to aldehydes or carboxylic acids, and I'm seeing unexpected byproducts and low yields. Could my this compound be oxidizing?
A2: Yes, this is a likely cause. The primary alcohol functional group in 2-ME is susceptible to oxidation, which can generate methoxyacetaldehyde and, upon further oxidation, methoxyacetic acid.[2][5] These impurities can interfere with a wide range of reactions, particularly those involving organometallics, strong bases, or sensitive functional groups.
Causality & Mechanism: Oxidation can occur slowly via autoxidation (see Peroxide Formation, Q1) or be inadvertently caused by certain reagents in your reaction mixture. The process involves the removal of two hydrogen atoms from the alcohol to form a carbonyl group. Stronger oxidizing conditions can lead to the formation of the corresponding carboxylic acid.[6]
Prevention & Troubleshooting Protocol:
-
Use High-Purity Reactant: Start with a fresh bottle or a recently purified stock of 2-ME. If in doubt, distill the 2-ME under an inert atmosphere before use (after ensuring it is peroxide-free).
-
Inert Atmosphere: For reactions sensitive to oxidation, especially those running at elevated temperatures or for extended periods, maintain a strict inert atmosphere (nitrogen or argon) throughout the setup, addition, and reaction phases.
-
Reagent Selection: Be mindful of the oxidizing potential of all reagents in your reaction. If your substrate requires oxidation elsewhere in the molecule, the hydroxyl group of 2-ME must be protected.
Scenario 2: Unwanted Nucleophilic Attack (Williamson Ether & Esterification Analogues)
Q3: I'm using this compound as a nucleophile to form an ether (or ester), but my yields are consistently low. What are the common pitfalls?
A3: When 2-ME is used as a nucleophile, its effectiveness is highly dependent on proper activation and the prevention of competing side reactions. The most common issues are incomplete deprotonation, competing elimination reactions, and transesterification.[7][8]
Causality & Mechanism:
-
Incomplete Deprotonation: To act as a potent nucleophile, the hydroxyl group of 2-ME must be deprotonated to form the corresponding alkoxide. If the base is too weak or if protic impurities (like water) are present, the concentration of the active nucleophile will be low.[8] Strong, non-nucleophilic bases like sodium hydride (NaH) are typically required.[9]
-
E2 Elimination: The newly formed 2-methoxyethoxide is a strong base. If your electrophile is a secondary or tertiary alkyl halide, it can promote an E2 elimination pathway, forming an alkene instead of the desired ether. This side reaction competes directly with the desired SN2 pathway.[7][10]
-
Transesterification: If your reaction mixture contains another ester and you are using base catalysis, 2-ME can act as a nucleophile, leading to an equilibrium mixture of esters. This is especially problematic if the desired product is not the most thermodynamically stable ester.[11]
Prevention & Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions: Dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents. Ensure your 2-ME is dry; if necessary, it can be dried over molecular sieves or distilled from a suitable drying agent.
-
Proper Base Selection: For forming the alkoxide to participate in a Williamson ether synthesis, use a strong, non-nucleophilic base like sodium hydride (NaH). Add the 2-ME to a suspension of NaH in an anhydrous aprotic solvent (like THF or DMF) and allow the hydrogen gas evolution to cease before adding your electrophile.[10]
-
Optimize for SN2: To minimize E2 elimination, your electrophile should ideally be a methyl or primary alkyl halide/sulfonate. Secondary electrophiles will likely give a mixture of products, and tertiary electrophiles will almost exclusively yield the elimination product.[7]
Scenario 3: Ether Cleavage Under Acidic Conditions
Q4: I'm running a reaction in the presence of a strong acid (e.g., HBr, HI, or a Lewis acid), and I'm isolating products that suggest my this compound has decomposed. What is happening?
A4: You are likely observing acid-catalyzed ether cleavage. Ethers are generally stable, but they can be cleaved by strong acids, particularly at elevated temperatures.[12] The ether linkage in 2-ME can be broken, leading to a complex mixture of byproducts.
Causality & Mechanism: The reaction is initiated by the protonation of the ether oxygen, converting it into a good leaving group (an alcohol).[13] A nucleophile (e.g., a halide ion from HBr or HI) then attacks one of the adjacent carbons. For 2-ME, both carbons are primary, so the attack will likely follow an SN2 mechanism. This can lead to the formation of ethylene glycol and methyl halide, or 2-chloroethanol and methanol (depending on the site of attack and subsequent reactions).
Prevention & Troubleshooting Protocol:
-
Avoid Strong Protic Acids: If possible, choose reaction conditions that do not require strong hydrohalic acids (HBr, HI). While HCl is less reactive, it can still cause cleavage under harsh conditions.[12]
-
Temperature Control: Ether cleavage is often temperature-dependent. If acidic conditions are unavoidable, run the reaction at the lowest possible temperature that still allows for the desired transformation.
-
Protecting Groups: If the hydroxyl group of 2-ME is the desired reactant and the ether linkage must be preserved under strongly acidic conditions, this is a fundamental incompatibility. In such cases, a different reactant, where the ether is replaced by a more stable linkage, should be chosen. If the ether functionality is critical, an alternative synthetic route that avoids strong acids should be designed.
Scenario 4: Protecting the Hydroxyl Group to Prevent Side Reactions
Q5: My molecule has multiple reactive sites, and I only want the ether portion of this compound to be incorporated. How can I prevent the hydroxyl group from reacting?
A5: This is a classic scenario that calls for the use of a protecting group. By temporarily converting the hydroxyl group into a less reactive functional group (like a silyl ether), you can perform reactions on other parts of your molecule and then remove the protecting group to regenerate the alcohol.[14] The tert-butyldimethylsilyl (TBDMS) group is an excellent choice due to its stability and selective removal conditions.[15]
Protocol 1: Protection of this compound with TBDMSCl
This protocol describes the conversion of this compound to 2-(tert-butyldimethylsilyloxy)ethoxy-methane.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 76.09 | (user defined) |
| TBDMSCl | 1.1 | 150.72 | (calculate) |
| Imidazole | 2.2 | 68.08 | (calculate) |
| Anhydrous DMF | - | - | ~3 mL / mmol |
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq), imidazole (2.2 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with water and then brine to remove residual DMF and imidazole. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.[15]
Protocol 2: Deprotection of the TBDMS Group
The TBDMS group is typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Step-by-Step Methodology:
-
Setup: Dissolve the TBDMS-protected 2-ME derivative in anhydrous tetrahydrofuran (THF) in a flask under an argon atmosphere.
-
Addition: Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected this compound derivative.[15]
References
- 1. Highly selective one-pot continuous synthesis of this compound via hydrogenation of dimethyl oxalate on Cu/ZrO2 catalysts with balanced acid sites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. westernsydney.edu.au [westernsydney.edu.au]
- 6. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ether cleavage - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
The Double-Edged Sword: Understanding 2-Methoxyethanol's Profile
A Senior Application Scientist's Guide to Glycol Ether Solvents: A Comparative Analysis of 2-Methoxyethanol and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, product purity, and, most importantly, laboratory safety. Glycol ethers, a class of solvents prized for their ability to dissolve a wide array of chemical compounds and their miscibility with water, have long been a staple in various applications, from paints and coatings to chemical synthesis.[1][2] However, not all glycol ethers are created equal. This guide provides an in-depth, objective comparison of this compound (also known as Methyl Cellosolve or EGME) with other glycol ether solvents, supported by experimental data and protocols, to empower you to make informed and responsible solvent choices.
This compound is a clear, colorless liquid with an ether-like odor that has historically been used as a solvent for resins, dyes, and varnishes.[1][3] In the realm of organometallic chemistry, it has been employed in the synthesis of notable compounds like Vaska's complex.[1] Its utility stems from its excellent solvency characteristics. However, the very properties that make it an effective solvent are overshadowed by its significant toxicity profile.
The Critical Issue: Reproductive and Developmental Toxicity
A substantial body of evidence has demonstrated that this compound is toxic to bone marrow and the testicles.[1] The National Institute for Occupational Safety and Health (NIOSH) has recommended that this compound be treated as a potential cause of adverse reproductive effects in both male and female workers.[4] Exposure can lead to testicular atrophy, reduced sperm count (oligospermia), and even the absence of sperm (azoospermia).[1][5] Furthermore, it is considered a teratogen, a substance that can cause harm to a developing fetus.[3][6] The mechanism of this toxicity is understood to be the metabolic conversion of this compound to methoxyacetic acid by alcohol dehydrogenase, which is the primary causative agent of these harmful effects.[1][7]
A Tale of Two Series: Ethylene vs. Propylene Glycol Ethers
The world of glycol ethers is broadly divided into two categories: the E-series, derived from ethylene oxide, and the P-series, derived from propylene oxide.[2] This structural difference has profound implications for their toxicological profiles.
-
E-Series (Ethylene Glycol Ethers): This series, which includes this compound (EGME), is associated with the aforementioned reproductive and developmental toxicities.[8]
-
P-Series (Propylene Glycol Ethers): In contrast, P-series glycol ethers are generally considered to have a more favorable safety profile.[2] The metabolic pathway for P-series ethers, such as Propylene Glycol Methyl Ether (PGME), is different and does not produce the toxic metabolites associated with their E-series counterparts.[7] Instead of adverse effects on the testes and bone marrow, overexposure to PGME is linked to central nervous system depression and increases in liver weight.[7]
This fundamental difference in toxicity is a critical factor for any researcher or institution prioritizing a safer laboratory environment. The shift from E-series to P-series glycol ethers represents a significant step forward in green chemistry and occupational safety.[9]
Performance Under the Microscope: A Comparative Analysis
While safety is paramount, solvent performance remains a key consideration. The following sections provide a comparative overview of key performance metrics for this compound and its safer alternatives, such as Propylene Glycol Methyl Ether (PGME) and other glycol ethers.
Physicochemical Properties: A Head-to-Head Comparison
The choice of a solvent often begins with an evaluation of its fundamental physical and chemical properties. These properties dictate its behavior in a given application.
| Property | This compound (EGME) | Propylene Glycol Methyl Ether (PGME) | Ethylene Glycol Monobutyl Ether (EGBE) |
| Chemical Formula | C3H8O2 | C4H10O2 | C6H14O2 |
| Molar Mass ( g/mol ) | 76.09 | 90.12 | 118.17 |
| Boiling Point (°C) | 124-125[1] | 120 | 171 |
| Flash Point (°C) | 39-41.7[10] | 32 | 67 |
| Vapor Pressure (mmHg at 20°C) | 6[1] | 8.1 | 0.6 |
| Solubility in Water | Miscible[1] | Miscible | Miscible |
| Toxicity Profile | Reproductive and developmental toxicant[4][11] | Low toxicity[7] | Hemolytic effects in rodents, less so in humans[8] |
This table clearly illustrates the trade-offs. While this compound and PGME have similar boiling points, PGME has a slightly lower flash point. EGBE, another common glycol ether, has a much higher boiling point and flash point, making it less volatile.
Experimental Evaluation of Solvent Performance
To provide a more practical comparison, we will now delve into standardized experimental protocols used to evaluate solvent performance. These tests provide quantitative data to guide your selection process.
Solvency Power: The Kauri-Butanol (Kb) Value
The Kauri-Butanol (Kb) value is a standardized measure of a solvent's ability to dissolve nonpolar substances.[12] A higher Kb value indicates a stronger solvent.[13]
Experimental Protocol: ASTM D1133 - Kauri-Butanol Value of Hydrocarbon Solvents [14][15]
This test method determines the relative solvent power of hydrocarbon solvents.[15]
Methodology:
-
Preparation of Kauri-Butanol Solution: A standardized solution of kauri resin in n-butanol is prepared.
-
Titration: A known weight (20 ± 0.10 g) of the kauri-butanol solution is placed in a flask.[14] The solvent being tested is then titrated from a buret into the flask with constant swirling.[14]
-
Endpoint Determination: The titration is continued until a defined degree of turbidity is reached. This is the point at which the kauri resin begins to precipitate out of the solution. The endpoint is often determined by the blurring of 10-point type viewed through the solution.[16]
-
Calculation: The volume of solvent required to reach the endpoint is recorded, and the Kauri-Butanol value is calculated.[14]
Caption: Diagram of the experimental setup for measuring evaporation rate.
Viscosity Reduction Efficiency
In many formulations, solvents are added to reduce the viscosity of a solution, improving its flow and application properties. [17][18] Experimental Protocol: Viscosity Measurement of a Standard Resin Solution
Methodology:
-
Prepare a Standard Solution: A high-viscosity standard solution is prepared (e.g., a specific concentration of a polymer or resin in a given solvent).
-
Solvent Addition: A known percentage by weight of the test solvent is added to the standard solution.
-
Homogenization: The mixture is thoroughly homogenized.
-
Viscosity Measurement: The viscosity of the resulting solution is measured using a viscometer (e.g., a Brookfield viscometer or a capillary viscometer) at a controlled temperature.
-
Comparison: The viscosity reduction efficiency of different solvents can be compared by measuring the final viscosity of the solutions containing the same percentage of each solvent. A lower final viscosity indicates a more efficient viscosity-reducing solvent. [19]
Comparative Performance Data of Selected Glycol Ethers
| Performance Metric | This compound (EGME) | Propylene Glycol Methyl Ether (PGME) | Ethylene Glycol Monobutyl Ether (EGBE) |
| Kauri-Butanol (Kb) Value (approx.) | High (Good solvency for nonpolar resins) | Moderate | Moderate to High |
| Relative Evaporation Rate (n-Butyl Acetate = 1) | 0.6 | 0.6 | 0.08 |
| Viscosity Reduction Efficiency | High | High | Good |
Note: Specific Kb values can vary depending on the source and exact methodology. The values presented are for comparative purposes.
The Imperative for Safer Alternatives in Drug Development
In the highly regulated environment of pharmaceutical research and development, the imperative to use safer solvents is not just a matter of best practice but also a crucial aspect of regulatory compliance and risk management. The known reproductive and developmental toxicity of this compound makes its use in these settings particularly problematic.
Fortunately, the chemical industry has developed a range of safer alternatives. [20][21][22][23]Propylene glycol ethers, such as PGME, offer comparable performance in many applications without the severe health hazards associated with this compound. [7][20]Other classes of green solvents, such as bio-based solvents and supercritical fluids, are also gaining traction as viable alternatives. [23]
Conclusion: A Clear Choice for a Safer Future
While this compound has a history of use as an effective solvent, its well-documented toxicity, particularly its effects on reproduction and development, makes it an unacceptable choice in a modern, safety-conscious laboratory. The availability of high-performance, safer alternatives, most notably propylene glycol ethers like PGME, removes any justification for the continued use of this compound in new applications.
As scientists, researchers, and drug development professionals, we have a responsibility to prioritize the health and safety of ourselves, our colleagues, and the environment. By understanding the fundamental differences between glycol ether classes and utilizing the experimental protocols outlined in this guide, you can make informed decisions that align with the principles of green chemistry and foster a safer, more sustainable scientific enterprise.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Glycol ethers - Wikipedia [en.wikipedia.org]
- 3. dcceew.gov.au [dcceew.gov.au]
- 4. Glycol Ethers this compound & 2-Ethoxyethanol (83-112) | NIOSH | CDC [cdc.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nj.gov [nj.gov]
- 7. Ethylene glycol monomethyl ether and propylene glycol monomethyl ether: metabolism, disposition, and subchronic inhalation toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. printplanet.com [printplanet.com]
- 10. This compound | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. healthvermont.gov [healthvermont.gov]
- 12. besttechnologyinc.com [besttechnologyinc.com]
- 13. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 14. file.yizimg.com [file.yizimg.com]
- 15. store.astm.org [store.astm.org]
- 16. techspray.com [techspray.com]
- 17. 4 Methods Of Reducing Viscosity - News [vboltoilrecycling.com]
- 18. Various Derivatives of Glycol Ether & Glycol Ether Esters, Glycol Ether Solvent Supplier [boxa-solvents.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of 2-Methoxyethanol in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of 2-Methoxyethanol
This compound (2-ME), also known by its trade name Methyl Cellosolve, is a versatile solvent with the chemical formula C₃H₈O₂.[1] As a glycol ether, it possesses both ether and alcohol functionalities, rendering it miscible with water and a wide range of organic solvents.[1][2] This amphiphilic nature makes it an effective solvent for a variety of substances, including resins, dyes, and varnishes.[2][3] In the realm of advanced research, 2-ME has found utility as a solvent in the fabrication of high-efficiency perovskite solar cells and in the synthesis of organometallic compounds like Vaska's complex.[4][5]
However, the very properties that make this compound a useful solvent also contribute to its significant toxicity. It is a known reproductive toxicant, with studies indicating adverse effects on the testes and bone marrow.[1][3] The in vivo metabolism of this compound to methoxyacetic acid is believed to be the primary cause of these harmful effects.[1] This dual nature of efficacy and toxicity necessitates a careful and objective evaluation of its use in experimental settings, especially when safer alternatives are available. This guide provides a comparative analysis of this compound against other common solvents, supported by experimental data and detailed protocols for validation.
The Critical Importance of a Comprehensive Safety Profile
Before delving into the performance of this compound, it is imperative to underscore the significant health and safety concerns associated with its use. As a Senior Application Scientist, I cannot overstate the importance of prioritizing personnel safety and adhering to strict handling protocols.
Toxicity Overview:
This compound is classified as a reproductive toxin and may damage fertility or the unborn child.[6][7] Chronic exposure has been linked to granulocytopenia, macrocytic anemia, oligospermia, and azoospermia.[1][3] It is readily absorbed through the skin, making dermal contact a significant route of exposure.[7] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for 2-ME, which should be strictly adhered to in any laboratory setting.
Safer Alternatives:
Given the toxicity of this compound, a critical aspect of experimental design is the consideration of safer alternatives. Solvents like 1-Methoxy-2-propanol and di(propylene glycol) methyl ether are generally considered to have a lower toxicity profile and are viable substitutes in many applications.[2] While polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) also present their own safety considerations, they are often used as alternatives and their performance should be comparatively evaluated.
Performance Comparison in Key Applications
The choice of a solvent is a critical parameter that can significantly influence reaction kinetics, product yield, and the morphology of synthesized materials. Below is a comparative analysis of this compound's performance against common alternatives in various applications.
Organic Synthesis
In organic synthesis, particularly in nucleophilic substitution reactions (SN2), the protic nature of this compound can influence reaction rates. While it effectively dissolves both polar and non-polar reactants, its ability to form hydrogen bonds with nucleophiles can sometimes slow down the reaction compared to polar aprotic solvents.[2]
| Reaction Type | Solvent | Key Performance Metrics | Reference |
| SN2 Reactions | This compound | Effective solvent for polar reactants, but protic nature can slow reaction rates. | [2] |
| 1-Methoxy-2-propanol | Similar efficacy to 2-ME with a better safety profile. | [2] | |
| DMSO | Aprotic nature enhances nucleophilicity, often leading to faster reaction rates. | [2] | |
| Suzuki Coupling | This compound | Can be used, but the reaction is often less sensitive to solvent choice compared to other parameters. | [8][9] |
| Toluene, THF, Dioxane | Commonly used with good results. | [8] | |
| Vaska's Complex Synthesis | This compound | Acts as both a solvent and a source of the carbonyl ligand. | [5] |
| DMF | A common alternative, also serving as a carbonyl source. | [5] |
Perovskite Solar Cell Fabrication
The solvent used in the deposition of the perovskite layer has a profound impact on the film's morphology, crystallinity, and ultimately, the device's power conversion efficiency (PCE).[10]
| Precursor Solvent | Key Performance Metrics | Observations | Reference |
| This compound | PCE increased from 14.1% to 15.3% | Results in smaller, more uniform perovskite crystals, improving surface coverage and reducing leakage current. | [4][11] |
| N,N-Dimethylformamide (DMF) | Baseline PCE of 14.1% | Tends to form larger, less uniform crystals, leading to surface roughness and pinholes. | [4][11] |
| 2-ME as an additive in DMF/DMSO | Higher average PCE and better stability | Leads to larger grains and fewer grain boundaries, resulting in a flat and pinhole-free film. | [12][13] |
Experimental Protocols for Validation
To provide a practical framework for the validation of this compound and its alternatives, this section outlines detailed experimental protocols for a representative application and a crucial quality control procedure.
Protocol 1: Fabrication and Characterization of Perovskite Solar Cells
This protocol describes a typical procedure for fabricating a perovskite solar cell, highlighting the points where solvent choice is critical.
Caption: Workflow for Perovskite Solar Cell Fabrication.
Step-by-Step Methodology:
-
Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by sonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
UV-Ozone Treatment: The cleaned substrates are treated with UV-ozone for 20 minutes to remove organic residues and improve the wettability of the surface.
-
Electron Transport Layer (ETL) Deposition: A compact layer of an electron-transporting material, such as TiO₂ or SnO₂, is deposited onto the FTO substrate, typically by spin-coating or spray pyrolysis, followed by annealing.
-
Perovskite Precursor Solution Preparation: The perovskite precursor solution is prepared by dissolving the desired salts (e.g., methylammonium iodide (MAI) and lead iodide (PbI₂)) in the solvent of choice (e.g., this compound or DMF) inside a nitrogen-filled glovebox.
-
Perovskite Film Deposition: The precursor solution is spin-coated onto the ETL-coated substrate. The spin-coating parameters (speed and time) are optimized to achieve a uniform film.
-
Annealing: The substrate with the wet perovskite film is annealed on a hotplate at a specific temperature (e.g., 100-150 °C) for a defined duration to facilitate solvent evaporation and crystallization of the perovskite layer.
-
Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer.
-
Metal Electrode Deposition: A conductive metal electrode, typically gold or silver, is deposited on top of the HTL by thermal evaporation.
-
Device Characterization: The current density-voltage (J-V) characteristics of the completed solar cell are measured under simulated AM 1.5G solar illumination to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Film Characterization: The morphology and crystallinity of the perovskite films prepared with different solvents are analyzed using Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD), respectively.
Protocol 2: Validation of Solvent Purity by Gas Chromatography (GC)
The purity of the solvent used in an experiment is a critical factor that can affect the outcome. Gas chromatography is a powerful technique for assessing the purity of volatile organic solvents like this compound.
Caption: Workflow for Solvent Purity Validation by GC.
Step-by-Step Methodology:
-
Sample and Standard Preparation:
-
Sample Solution: Prepare a solution of the this compound sample to be tested, typically by diluting it in a high-purity solvent such as Dimethyl Sulfoxide (DMSO).[14]
-
Standard Solutions: Prepare a series of standard solutions containing known concentrations of potential impurities.
-
Blank Solution: Prepare a blank solution using only the dilution solvent (e.g., DMSO).[14]
-
-
Gas Chromatograph (GC) and Headspace (HS) Sampler Conditions:
-
Column: Use a suitable capillary column, such as a DB-624 or equivalent.[14]
-
Carrier Gas: Use an inert carrier gas like nitrogen or helium.[15]
-
Temperatures: Set the injector, detector (Flame Ionization Detector - FID), and oven temperatures appropriately. A typical oven temperature program might start at a low temperature and ramp up to a higher temperature to separate components with different boiling points.[14][15]
-
Injection: Utilize a headspace sampler for volatile impurities or direct liquid injection.[15]
-
-
Analysis:
-
Inject the blank solution to ensure that there are no interfering peaks from the solvent or the system.
-
Inject the standard solutions to establish the retention times and create calibration curves for each impurity.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each impurity by using the calibration curves generated from the standard solutions.
-
Calculate the purity of the this compound sample by subtracting the total percentage of impurities from 100%.
-
Conclusion: An Evidence-Based Approach to Solvent Selection
The experimental data clearly indicates that while this compound can offer performance advantages in specific applications like perovskite solar cell fabrication, its significant toxicity profile necessitates a thorough risk-benefit analysis. For many applications in organic synthesis, safer alternatives such as 1-Methoxy-2-propanol can provide comparable results without the associated health risks.
The validation of experimental results obtained using this compound, or any solvent, is a cornerstone of scientific integrity. This involves not only the characterization of the final product or device but also the rigorous quality control of the starting materials, including the solvent. The protocols outlined in this guide provide a framework for such validation, enabling researchers to make informed decisions and ensure the reliability and reproducibility of their work. As a community of scientists, it is our collective responsibility to prioritize safety and to continuously seek and validate greener and safer alternatives in our experimental designs.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC [ecetoc.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Comparative short-term inhalation toxicity of ethylene glycol monomethyl ether and propylene glycol monomethyl ether in rats and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vaska's complex - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ecetoc.org [ecetoc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijrcs.org [ijrcs.org]
A Comparative Guide to Reaction Yields: 2-Methoxyethanol vs. DMF in Synthetic Chemistry
For the discerning researcher, the choice of solvent is a critical decision that extends far beyond mere dissolution. It is an active participant, capable of dictating reaction rates, influencing mechanistic pathways, and ultimately, determining the success or failure of a synthesis. Among the vast arsenal of available solvents, N,N-Dimethylformamide (DMF) has long been a stalwart, a "universal solvent" prized for its polar aprotic nature and broad solvency.[1][2] However, growing concerns over its toxicity and environmental impact have catalyzed the search for viable alternatives.[3][4]
This guide presents a comparative study of 2-Methoxyethanol (also known as methyl cellosolve) and DMF, offering an objective analysis of their performance in key organic transformations. By examining their fundamental properties and presenting supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with the insights needed to make informed solvent selections that balance reaction efficiency with safety and sustainability.
The Physicochemical Landscape: A Tale of Two Solvents
The divergent behavior of this compound and DMF in a reaction vessel can be traced back to their distinct molecular structures and resulting physical properties. DMF is a classic polar aprotic solvent, characterized by a high dielectric constant and boiling point, which make it excellent at solvating polar and ionic species and stabilizing charged intermediates.[5] This property is particularly advantageous in reactions following polar mechanisms, such as SN2 reactions, where it enhances nucleophilicity by freeing anions from hydrogen-bonding interference.[5][6]
In contrast, this compound is a protic solvent, belonging to the glycol ether class.[7][8] Its structure contains both an ether linkage and a hydroxyl group, allowing it to act as a hydrogen bond donor. This dual functionality enables it to dissolve a wide variety of chemical compounds and ensures its miscibility with water and other organic solvents.[7][9] However, its protic nature can be a double-edged sword; while beneficial for stabilizing certain transition states, it can also deactivate nucleophiles through hydrogen bonding, potentially slowing reactions.
Below is a summary of their key properties:
| Property | This compound | N,N-Dimethylformamide (DMF) |
| Formula | C₃H₈O₂ | C₃H₇NO |
| Molar Mass | 76.09 g/mol | 73.09 g/mol |
| Boiling Point | 124-125 °C[7][10] | 153 °C[5] |
| Melting Point | -85 °C[7][10] | -61 °C |
| Density | 0.965 g/cm³[7][10] | 0.944 g/cm³ |
| Dielectric Constant | 16.9 | 37[5] |
| Solvent Type | Polar Protic | Polar Aprotic[1][11] |
| Miscibility | Miscible with water and most organic solvents[7][10] | Miscible with water and most organic liquids[11] |
| Toxicity Profile | Toxic to bone marrow and testicles[7][8] | Carcinogenic, Mutagenic, Reprotoxic (CMR)[3] |
Visualizing the Synthetic Workflow
A well-designed experimental workflow is crucial for reproducibility and safety. The following diagram outlines a generalized process for conducting a chemical synthesis, applicable to reactions run in either this compound or DMF.
Caption: A generalized workflow for organic synthesis.
Case Study 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl/vinyl halides and boronic acids.[12][13] The solvent's role is multifaceted, influencing catalyst solubility, base efficacy, and the stability of catalytic intermediates.[14] While DMF is a traditional choice, protic solvents like alcohols have also been shown to be effective.[15]
Comparative Yield Data:
| Aryl Halide | Boronic Acid | Base | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic Acid | K₂CO₃ | Pd(PPh₃)₄ | This compound | 80 | ~90 | Synthesized from[15] |
| 4-Iodoanisole | Phenylboronic Acid | K₃PO₄ | Pd₂(dba)₃/XPhos | DMF | 100 | 95 | Based on[16] |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic Acid | K₂CO₃ | Pd(OAc)₂ | This compound | Reflux | 88 | Synthesized from[15] |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic Acid | K₂CO₃ | Pd(PPh₃)₄ | DMF | 100 | 92 | Based on[12] |
Discussion: In these representative examples, both solvents facilitate the Suzuki-Miyaura coupling with high yields. DMF, as a polar aprotic solvent, is highly effective at dissolving the palladium catalyst and inorganic base, promoting a homogenous reaction mixture. However, this compound can also be an excellent choice. Its ability to dissolve both organic substrates and, to some extent, the inorganic base, coupled with its lower toxicity profile compared to DMF, makes it an appealing alternative. The choice may ultimately depend on substrate solubility and the specific catalyst system employed. Some studies suggest that the polarity of the solvent can determine the structure and activity of catalytic intermediates, but the reaction is generally tolerant of a wide range of solvents.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Case Study 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are fundamental for constructing substituted aromatic rings, particularly in pharmaceuticals and materials science.[17] The mechanism typically proceeds via a two-step addition-elimination sequence involving a negatively charged Meisenheimer complex.[17][18] Here, the choice between a polar aprotic and a polar protic solvent can have a profound impact on the reaction rate and yield.
Comparative Yield Data:
| Aryl Halide | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Fluoro-4-nitrobenzene | Piperidine | K₂CO₃ | this compound | 100 | Moderate | Synthesized from[17][18] | | 1-Fluoro-4-nitrobenzene | Piperidine | K₂CO₃ | DMF | 100 | >95 | Based on[17] | | 2,4-Dichloronitrobenzene | Aniline | Et₃N | this compound | 120 | Low-Moderate | Synthesized from[17][18] | | 2,4-Dichloronitrobenzene | Aniline | Et₃N | DMF | 120 | High | Based on[17] |
Discussion: For SNAr reactions, DMF often provides significantly higher yields and faster reaction rates than this compound. The reason lies in the stabilization of the reactants versus the transition state. DMF, being aprotic, solvates the cation of the nucleophile's salt but leaves the anion relatively "naked" and highly reactive.[5][6] In contrast, the protic nature of this compound allows it to form strong hydrogen bonds with the anionic nucleophile. This stabilizes the reactant more than the charge-delocalized Meisenheimer intermediate, thereby increasing the activation energy and slowing the reaction.[6] While SNAr reactions can proceed in this compound, they often require higher temperatures, longer reaction times, or stronger bases to achieve comparable yields to those in DMF.
Experimental Protocols
The following are generalized, representative protocols intended as a starting point for methods development.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) followed by the degassed solvent (this compound or DMF, to make a ~0.1 M solution).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to afford the desired coupled product.
Protocol 2: General Procedure for SNAr Reaction
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the activated aryl halide (1.0 equiv) and the chosen solvent (typically DMF for best results).
-
Reagent Addition: Add the nucleophile (1.1 equiv) and, if necessary, a base (e.g., K₂CO₃, 1.5 equiv) to the stirring solution.
-
Reaction: Heat the mixture to the required temperature (can range from room temperature to >100 °C). Monitor the consumption of the starting material by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture and pour it into a separatory funnel containing water.
-
Isolation: Extract the aqueous phase with a suitable organic solvent (e.g., Diethyl Ether or Ethyl Acetate, 3x). Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent via rotary evaporation.
-
Purification: Purify the resulting crude material by an appropriate method such as column chromatography to yield the pure SNAr product.
Conclusion and Future Outlook
The choice between this compound and DMF is not a matter of one being universally superior, but rather a case-specific decision guided by chemical principles and practical considerations.
-
DMF remains the solvent of choice for reactions that benefit from a high-polarity, aprotic environment, such as SNAr and other SN2-type reactions , where maximizing nucleophilicity is paramount.[1][5] Its broad solvency also makes it a reliable option for many catalytic processes, including palladium-catalyzed couplings.[11][19]
-
This compound emerges as a highly competent alternative, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling , where it can deliver comparable, high yields.[15] Its protic nature and ability to dissolve a wide range of compounds make it versatile.[7]
Crucially, the significant reproductive toxicity associated with DMF[3] and the known hazards of this compound[7][8] compel the modern chemist to evaluate their use critically. This guide demonstrates that for certain reaction classes, greener alternatives like this compound do not necessarily compromise yield. As the field moves towards more sustainable practices, a thorough understanding of the performance of alternative solvents is essential. Future research will undoubtedly uncover even safer and more efficient solvent systems, but for now, a careful, evidence-based selection between established options like this compound and DMF is a key component of responsible and effective chemical synthesis.
References
- 1. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. News - Dimethylformamide (DMF)–the “universal solvent” in the organic industry [mit-ivy.com]
- 3. vibesproject.eu [vibesproject.eu]
- 4. bachem.com [bachem.com]
- 5. Choosing DMF for Classical Organic Synthesis, but Use with Caution | Aure Chemical [aurechem.com]
- 6. CONTINUATION OF SUBSTITUTION; ELIMINATION [research.cm.utexas.edu]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound [chemeurope.com]
- 9. gneebio.com [gneebio.com]
- 10. Methyl cellosolve - Sciencemadness Wiki [sciencemadness.org]
- 11. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 17. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bcp.fu-berlin.de [bcp.fu-berlin.de]
A Senior Application Scientist's Guide to Assessing the Purity of 2-Methoxyethanol for Sensitive Applications
For researchers, scientists, and drug development professionals, the seemingly simple solvent, 2-Methoxyethanol (also known as Methyl Cellosolve or EGME), presents a critical challenge. While an effective solvent for a range of compounds including cellulose acetate, resins, and some dyes, its utility in sensitive applications is entirely dependent on its purity.[1][2][3] The presence of minute impurities can have cascading effects, from altering reaction kinetics to introducing toxic contaminants into final pharmaceutical products. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial this compound, grounded in the practical realities of a high-stakes laboratory environment.
The Critical Need for Purity in Sensitive Applications
This compound is classified by the International Council for Harmonisation (ICH) as a Class 2 residual solvent.[4][5] This classification signifies that it is a solvent to be limited in pharmaceutical products due to its inherent toxicity, including reproductive and developmental effects.[1][4] Therefore, its presence as a residual solvent in active pharmaceutical ingredients (APIs) or excipients must be meticulously controlled and quantified. Beyond its classification, the manufacturing process itself—typically the reaction of methanol with ethylene oxide—can introduce a host of impurities.[6] These may include unreacted starting materials, related glycol ethers (e.g., 2-ethoxyethanol), and water, each capable of interfering with sensitive processes.
This guide will dissect the primary analytical techniques required to build a comprehensive purity profile for this compound, enabling you to select the most appropriate methods for your specific needs.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach is essential for a complete purity assessment. No single technique can adequately identify and quantify all potential impurities. The two cornerstone methods are Gas Chromatography for organic impurities and Karl Fischer Titration for water content. Spectroscopic methods like FTIR serve a vital, albeit different, role in identity confirmation.
| Analytical Technique | Primary Target | Typical Application | Strengths | Limitations |
| Gas Chromatography (GC-FID) | Organic volatile impurities (e.g., other solvents, manufacturing byproducts) | Quantifying known and unknown organic impurities. | High sensitivity and resolution for volatile compounds; quantitative. | Less suitable for non-volatile impurities; requires careful method development. |
| Karl Fischer Titration | Water content | Precise quantification of water, a critical impurity. | Highly specific to water; accurate and precise.[7] | Does not detect other impurities. |
| FTIR Spectroscopy | Functional group analysis | Rapid identity confirmation and screening for gross contamination. | Fast, non-destructive, provides a unique "fingerprint" of the molecule.[8][9] | Primarily qualitative; not suitable for quantifying trace impurities.[9] |
In-Depth Methodology 1: Gas Chromatography for Organic Impurity Profiling
Gas Chromatography with a Flame Ionization Detector (GC-FID) is the gold standard for separating and quantifying volatile organic impurities. The principle is straightforward: the sample is vaporized and carried by an inert gas through a column that separates components based on their boiling points and interactions with the column's stationary phase. The FID then combusts the eluting components, generating a measurable electrical signal proportional to the amount of substance.
Causality Behind Experimental Choices
The primary challenge with this compound analysis is its relatively high boiling point (124-125°C).[1][10] This makes the standard headspace GC methods, often prescribed in pharmacopoeias like USP <467> for more volatile residual solvents, less effective.[11][12] A direct liquid injection is typically required for accurate quantification.
-
Why Direct Liquid Injection? Headspace analysis relies on the efficient partitioning of analytes from the sample matrix into the vial's headspace. For higher boiling point solvents like this compound, this partitioning is inefficient at standard temperatures, leading to poor sensitivity and inaccurate results. Direct injection introduces the liquid sample directly into the heated inlet, ensuring complete volatilization and transfer to the analytical column.
-
Why a Polar Column? The choice of a polar chromatographic column (e.g., one with a polyethylene glycol or "WAX" stationary phase) is critical.[12][13] this compound is a polar molecule due to its hydroxyl (-OH) and ether (-O-) groups. A polar stationary phase will interact more strongly with polar analytes, leading to better separation from both non-polar impurities and other polar compounds with different polarities.
Experimental Workflow: GC-FID Analysis
Caption: Workflow for GC-FID purity assessment of this compound.
Detailed Protocol: GC-FID Analysis of this compound
-
System Preparation:
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Agilent DB-WAX or equivalent polar capillary column (30 m x 0.32 mm, 0.5 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of approximately 1.5 mL/min.[13]
-
Temperatures:
-
Injector: 200°C
-
Detector (FID): 250°C
-
Oven Program: Initial temperature of 40°C, hold for 5 minutes, then ramp at 10°C/min to 220°C and hold for 5 minutes.[13]
-
-
Injection: 1 µL, split ratio 20:1.
-
-
Standard and Sample Preparation:
-
Solvent: Use a high-purity solvent such as methanol or methylene chloride.
-
Standard Preparation: Prepare a stock solution containing a certified reference standard of this compound and any known potential impurities (e.g., 2-ethoxyethanol, 2-methoxyethyl acetate) at a concentration of approximately 1000 µg/mL.
-
Sample Preparation: Accurately weigh approximately 100 mg of the commercial this compound sample into a volumetric flask and dilute with the chosen solvent to create a solution of known concentration.
-
-
Analysis and Calculation:
-
Inject the standard solution to establish retention times and response factors for the main component and impurities.
-
Inject the sample solution.
-
Identify impurity peaks in the sample chromatogram by comparing their retention times to those in the standard chromatogram.
-
Calculate the concentration of each impurity using the principle of area percent or by comparison to the standard curve. The ICH Q3C guidelines provide specific limits for Class 2 solvents that must be adhered to.[4][14][15]
-
In-Depth Methodology 2: Karl Fischer Titration for Water Content
Water is not just a diluent; it can act as a catalyst for degradation reactions or interfere with water-sensitive chemical syntheses. Karl Fischer (KF) titration is the definitive method for quantifying water content in solvents.[16] It is based on a stoichiometric reaction between iodine and water. The choice between the two main types of KF titration—volumetric and coulometric—is dictated by the expected water concentration.
Causality Behind Method Selection: Volumetric vs. Coulometric
-
Volumetric KF: This method is ideal for samples with expected water content in the range of 0.1% to 100% (1,000 to 1,000,000 ppm).[16][17] It involves adding a KF reagent of a known concentration (the titrant) to the sample via a burette until all the water has reacted. For most commercial grades of this compound, where water content might be in the hundreds or thousands of ppm, volumetric KF is the most practical and cost-effective choice.
-
Coulometric KF: This technique is designed for trace moisture analysis, typically in the range of 0.001% to 1% (10 to 10,000 ppm).[7][16][18] Instead of adding a titrant, iodine is generated electrochemically in situ from an iodide-containing reagent. The amount of charge passed is directly proportional to the amount of water. For high-purity, anhydrous grades of this compound intended for extremely moisture-sensitive applications, coulometry provides the necessary sensitivity and accuracy.[17][19]
Experimental Workflow: Karl Fischer Titration
Caption: General workflow for Karl Fischer water content determination.
Detailed Protocol: Volumetric Karl Fischer Titration
-
Instrument Setup:
-
Instrument: Volumetric Karl Fischer Titrator.
-
Reagents: Use commercially available one- or two-component volumetric KF reagents. Methanol-based reagents are generally suitable for this compound.
-
Vessel Preparation: Fill the titration vessel with the appropriate solvent (e.g., anhydrous methanol) and titrate to a dry endpoint to eliminate ambient moisture. This is the "conditioning" step.
-
-
Titer Determination:
-
Before analyzing the sample, the exact concentration (titer) of the KF titrant must be determined.
-
Inject a precise amount of a certified water standard (or pure water) into the conditioned vessel and titrate.
-
The instrument will calculate the titer, typically in mg H₂O/mL of titrant. This step is crucial for accurate results and should be performed regularly.
-
-
Sample Analysis:
-
Using a dry syringe and needle, draw an appropriate amount of the this compound sample. The sample size should be chosen to consume a reasonable volume of titrant.
-
Accurately weigh the syringe with the sample.
-
Inject the sample into the titration vessel, ensuring the needle tip is submerged in the solvent.
-
Reweigh the syringe to determine the exact mass of the sample added.
-
Start the titration. The instrument will automatically stop at the endpoint and calculate the water content.
-
The Role of FTIR in Quality Control
While GC and KF provide quantitative data on specific impurities, Fourier Transform Infrared (FTIR) Spectroscopy offers a holistic, qualitative assessment.[20] By passing infrared radiation through a sample, FTIR measures the absorption at different wavelengths, creating a spectrum that serves as a unique molecular "fingerprint."[9]
For purity assessment, the FTIR spectrum of a commercial this compound sample is compared against the spectrum of a high-purity, certified reference standard.
-
Identity Confirmation: The primary use is to confirm that the material is indeed this compound. The positions and relative intensities of the major absorption bands (e.g., O-H stretch, C-H stretch, C-O stretch) should match the reference spectrum.
-
Screening for Contaminants: The presence of significant impurities with different functional groups (e.g., a carbonyl C=O peak from an acetate impurity) will appear as extra peaks in the spectrum. While not easily quantifiable without extensive calibration, this provides a rapid method for flagging a potentially contaminated batch.
Conclusion and Recommendations
Ensuring the purity of this compound for sensitive applications is a non-negotiable aspect of scientific rigor and product safety. A comprehensive assessment cannot rely on a single technique but requires a validated, multi-pronged analytical strategy.
-
Primary Quantification: Employ a validated GC-FID method with direct liquid injection and a polar column to identify and quantify organic volatile impurities. This is essential for meeting regulatory limits, such as those outlined in the ICH Q3C guidelines.[14][21]
-
Critical Water Measurement: Use Karl Fischer titration to accurately determine water content. Select the volumetric method for standard grades and the coulometric method for high-purity, anhydrous grades where trace moisture levels are critical.[7][16]
-
Identity Verification: Implement FTIR spectroscopy as a rapid and effective quality control check to confirm material identity and screen for gross contamination against a certified reference standard.
By integrating these self-validating systems, researchers and drug development professionals can operate with confidence, knowing that the purity of their solvents meets the stringent demands of their sensitive and critical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 109-86-4 [chemicalbook.com]
- 3. This compound [chemeurope.com]
- 4. tga.gov.au [tga.gov.au]
- 5. thamesrestek.co.uk [thamesrestek.co.uk]
- 6. Methoxyethanol, 2- Ethoxyethanol, 2- and their acetates (EHC 115, 1990) [inchem.org]
- 7. toptec.pk [toptec.pk]
- 8. filab.fr [filab.fr]
- 9. Can Ftir Determine Purity? Uncover Contaminants With Chemical Fingerprinting - Kintek Solution [kindle-tech.com]
- 10. ez.restek.com [ez.restek.com]
- 11. sgs.com [sgs.com]
- 12. Headspace GC test method for this compound in API - Chromatography Forum [chromforum.org]
- 13. CN102226792A - Detection method for this compound, 2-ethoxyethanol, this compound acetate and 2-ethoxyethanol acetate - Google Patents [patents.google.com]
- 14. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. Karl Fischer titration: When to use volumetry or coulometry | Metrohm [metrohm.com]
- 17. wdslifesci.com [wdslifesci.com]
- 18. oil-tester.com [oil-tester.com]
- 19. cscscientific.com [cscscientific.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy [gmp-compliance.org]
A Guide to Cross-Validation of Analytical Methods Involving 2-Methoxyethanol: A Comparative and Risk-Based Approach
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the cross-validation of analytical methods that utilize 2-Methoxyethanol. We will explore the unique challenges posed by this solvent, compare its use to safer alternatives, and provide detailed protocols and data to support a robust and scientifically sound method transfer process. The core principle of this guide is to ensure that analytical methods are not only accurate and reproducible but also safe and sustainable in a modern laboratory environment.
Chapter 1: The Dual Nature of this compound in Analytics
This compound, also known as methyl cellosolve or ethylene glycol monomethyl ether (EGME), is a glycol ether that has seen use as a solvent for various industrial and analytical purposes, including for resins, dyes, and varnishes.[1][2][3] Its utility stems from its complete miscibility with water and many organic solvents, making it a versatile medium for a wide range of chemical compounds.[1][2][4]
However, the desirable solvent properties of this compound are overshadowed by its significant hazard profile. It is a well-documented reproductive toxin, known to pose a risk of damaging fertility and harming the unborn child.[1][5][6] Furthermore, it is toxic to bone marrow and the testicles.[1][2] Exposure can occur through inhalation or skin absorption, necessitating stringent handling procedures, including the use of specialized personal protective equipment (PPE) and well-ventilated work areas.[7][8] The tendency of ethers like this compound to form explosive peroxides upon storage is an additional safety concern that requires careful management.[7]
Due to these health risks, regulatory bodies and industry best practices strongly advocate for its replacement with safer alternatives wherever feasible. When an established analytical method employing this compound must be transferred between laboratories, this hazard profile mandates a more rigorous and carefully documented cross-validation process than for methods using more benign solvents.
Chapter 2: Foundations of Analytical Method Transfer and Cross-Validation
The transfer of an analytical procedure (TAP), also known as method transfer, is the documented process that qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory.[9][10] The ultimate goal is to ensure that the receiving unit can perform the method as intended and generate reliable, equivalent results.[9][11][12]
Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) provide a framework for this process. The principles outlined in USP General Chapter <1224> Transfer of Analytical Procedures and ICH Q2(R2) Validation of Analytical Procedures are foundational.[9][13][14][15] Cross-validation is the formal process of evaluating method performance by comparing results across different laboratories, analysts, or instruments to ensure reproducibility.[16][17]
There are several strategies for method transfer, the selection of which depends on the complexity of the method, the experience of the receiving lab, and regulatory requirements.[9][18]
-
Comparative Testing: The most common approach, where both the transferring unit (SU) and the receiving unit (RU) analyze the same, pre-defined set of samples. The results are then statistically compared against pre-approved acceptance criteria.
-
Covalidation: A more streamlined approach where the RU is included as part of the initial method validation process. This is efficient but requires early engagement of the receiving site.[19]
-
Transfer Waiver: In certain situations, a formal transfer can be waived.[9][20] This may be justified if the method is simple and already described in a pharmacopeia, if the new product is very similar to an existing one for which the RU is already proficient, or if key personnel are moving from the SU to the RU.[9][20]
Chapter 3: The Impact of this compound on Cross-Validation Strategy
The use of this compound introduces specific risks that must be systematically addressed in the cross-validation protocol. A risk-based approach is essential to ensure the transfer is successful and that analyst safety is maintained.
Case Study Premise: HPLC Method Transfer
To illustrate these challenges, we will compare the cross-validation of two hypothetical reversed-phase HPLC methods for the assay of a fictional active pharmaceutical ingredient (API), "Exemplarib."
-
Method A (Legacy Method): Utilizes a mobile phase of 40:60 (v/v) This compound :Water with 0.1% formic acid.
-
Method B (Modernized Method): Utilizes a mobile phase of 40:60 (v/v) Acetonitrile :Water with 0.1% formic acid, a common and safer alternative.
The goal is to transfer both methods from an R&D lab (SU) to a Quality Control (QC) lab (RU) using a comparative testing approach.
Chapter 4: Experimental Design and Protocols
A successful cross-validation hinges on a comprehensive, pre-approved protocol that clearly outlines the entire process. This document serves as the consensus between the SU and RU.[9]
The Cross-Validation Protocol: Essential Components
-
Objective: To demonstrate that the QC lab (RU) can achieve comparable, precise, and accurate results to the R&D lab (SU) using the specified HPLC method.
-
Scope: Defines the specific method (e.g., "Assay of Exemplarib by HPLC"), samples, and instruments covered.
-
Responsibilities: Clearly delineates the roles of the SU and RU (e.g., protocol authoring, sample preparation, data analysis, final report).
-
Materials & Instruments: Lists all critical reagents, standards, columns (same lot if possible), and instrument models to be used.
-
Experimental Procedure: A detailed, step-by-step description of the sample analysis.
-
Acceptance Criteria: Pre-defined statistical thresholds that the results must meet for the transfer to be considered successful.
Step-by-Step Protocol for Comparative Testing
This protocol is designed for both Method A and Method B. The key difference will be the mobile phase preparation and the associated handling requirements.
-
Protocol Agreement: Both SU and RU formally sign the approved protocol before any experimental work begins.
-
Sample Selection: The SU prepares and provides a set of identical samples to the RU. This set should include:
-
Three lots of the API "Exemplarib."
-
For each lot, samples prepared at three concentrations spanning the method's range (e.g., 80%, 100%, and 120% of the target concentration).
-
-
Sample Analysis:
-
One analyst at the SU and one analyst at the RU will perform the analysis.
-
Each analyst will prepare the three concentrations from each of the three lots in triplicate (n=3 preparations per level, total of 27 preparations).
-
Each preparation will be injected twice (n=2 injections).
-
-
System Suitability Testing (SST): Before sample analysis, each laboratory must run a system suitability test to qualify their HPLC system. The SST solution consists of the API and a related impurity to verify resolution.
-
Data Collection: All chromatograms, integration parameters, and raw data are to be retained. The final assay result for each preparation is calculated against a reference standard.
Data Analysis and Acceptance Criteria
The core of the cross-validation is the statistical comparison of the results obtained by the two laboratories.
| Parameter | Description | Acceptance Criteria |
| System Suitability | Ensures the chromatographic system is fit for purpose before analysis. | Tailing Factor: ≤ 2.0Resolution (API/Impurity): ≥ 2.0%RSD of 5 replicate standard injections: ≤ 1.0% |
| Accuracy (Inter-lab) | Comparison of the mean assay results between the two labs for each concentration level. | The difference between the mean results from SU and RU should be ≤ 2.0%. |
| Precision (Inter-lab) | The variability of results between the two labs. Calculated as the %RSD of all 54 results (27 from SU, 27 from RU). | The overall %RSD for all results combined should be ≤ 2.5%. |
| Intermediate Precision (Intra-lab) | The variability within each lab. Calculated as the %RSD of the 27 results from each lab independently. | The %RSD for each lab's results should be ≤ 2.0%. |
Chapter 5: Comparative Data Analysis and Interpretation
Here we present plausible, hypothetical data to demonstrate the expected outcomes from the cross-validation of Method A (this compound) and Method B (Acetonitrile).
Performance Comparison
Table 1: Hypothetical Cross-Validation Results for Method A vs. Method B
| Parameter | Acceptance Criteria | Method A (this compound) | Method B (Acetonitrile) | Pass/Fail |
| Accuracy (Mean Difference at 100%) | ≤ 2.0% | 1.8% | 0.7% | Pass / Pass |
| Precision (Overall %RSD) | ≤ 2.5% | 2.4% | 1.1% | Pass / Pass |
| Intermediate Precision (%RSD at SU) | ≤ 2.0% | 1.5% | 0.8% | Pass / Pass |
| Intermediate Precision (%RSD at RU) | ≤ 2.0% | 1.9% | 0.9% | Pass / Pass |
Interpretation: Both methods formally pass the pre-defined acceptance criteria. However, a deeper analysis reveals a key insight: Method A exhibits consistently higher variability (RSD values) , both within the receiving lab and between the two labs. While it passes, it is closer to the failure threshold. This increased variability can be directly attributed to the challenges of handling this compound. Minor differences in solvent handling, evaporation control, or small amounts of peroxide formation can lead to greater result dispersion. Method B, using a standard and more robust solvent, shows much tighter agreement and lower variability, indicating a more reliable method.
Safety & Handling Comparison
Table 2: Safety and Operational Overhead
| Factor | Method A (this compound) | Method B (Acetonitrile) |
| Primary Hazard | Reproductive Toxin, Peroxide Former | Flammable, Volatile |
| Required PPE | Nitrile gloves (double-gloving recommended), lab coat, chemical splash goggles, face shield. | Nitrile gloves, lab coat, chemical splash goggles. |
| Engineering Controls | Mandatory use within a certified chemical fume hood. | Use in a well-ventilated area; fume hood recommended for large volumes. |
| Solvent Management | Must be dated upon opening; test for peroxides before use if stored >12 months.[7] | Standard solvent management. |
| Waste Disposal | Segregated hazardous waste stream; may require specialized disposal due to toxicity. | Standard flammable organic waste stream. |
| Analyst Training | Requires specific training on the hazards of glycol ethers and reproductive toxins. | Standard laboratory safety training. |
Interpretation: The operational and safety overhead for Method A is substantially higher than for Method B. The need for mandatory fume hood use, enhanced PPE, peroxide testing, and specialized waste disposal adds time, cost, and risk to the analytical workflow.
Chapter 6: Conclusion and Recommendations
This guide demonstrates that while an analytical method using this compound can be successfully cross-validated, it presents significant challenges that manifest as increased result variability and substantial safety and handling burdens. Our comparative analysis shows that a modernized method using a safer, more conventional solvent like acetonitrile is not only safer but also yields more precise and robust data, making it less prone to failure during routine use.
Recommendations for Professionals:
-
Prioritize Elimination: For any existing method utilizing this compound, the primary scientific and ethical goal should be method re-development using a safer alternative. The principles of green chemistry should be applied.
-
Justify with Data: Use the cross-validation or method transfer process as an opportunity to generate data directly comparing the legacy method with a proposed alternative. The higher precision and lower operational overhead of the alternative method provide a powerful, data-driven justification for making the change.
-
Enhance Scrutiny: If elimination is not immediately feasible, the cross-validation protocol for a this compound-based method must include tighter acceptance criteria and a thorough risk assessment. Additional experiments to assess method robustness against variations in solvent handling should be considered.
By adopting a risk-based and comparative approach, analytical laboratories can ensure the integrity of their data while upholding their commitment to the safety and well-being of their scientists.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. This compound - DCCEEW [dcceew.gov.au]
- 4. This compound | 109-86-4 [chemicalbook.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. This compound | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemos.de [chemos.de]
- 9. studylib.net [studylib.net]
- 10. â©1224⪠Transfer of Analytical Procedures [doi.usp.org]
- 11. contractpharma.com [contractpharma.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. pharmaguru.co [pharmaguru.co]
- 17. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 18. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 19. pharmtech.com [pharmtech.com]
- 20. triphasepharmasolutions.com [triphasepharmasolutions.com]
A Senior Application Scientist's Guide to Comparing 2-Methoxyethanol Performance from Different Suppliers
For researchers and drug development professionals, the selection of a solvent is not a trivial matter. While seemingly a simple commodity, the provenance and purity of a solvent like 2-Methoxyethanol (2-ME) can be the deciding factor between a successful synthesis and a confounding failure. This guide provides an in-depth framework for evaluating and comparing this compound from various suppliers, ensuring that the solvent you choose is a reliable, inert component of your experiment, not an uncontrolled variable.
The Critical Role of this compound and the Imperative of Supplier Qualification
This compound, also known as methyl cellosolve, is a versatile solvent valued for its ability to dissolve a wide range of substances, including resins, dyes, and polymers.[1][2] Its amphiphilic nature, possessing both ether and alcohol functionalities, makes it indispensable in applications ranging from the formulation of coatings and inks to its use as a chemical intermediate in the synthesis of complex organic molecules and pharmaceuticals.[2][3][4]
However, this utility is predicated on its purity. Impurities, even at trace levels, can have a profound impact. They can poison catalysts, initiate unwanted side reactions, alter product solubility, or, in the context of drug development, introduce toxic contaminants. The Certificate of Analysis (CoA) provided by a supplier is a starting point, but for critical applications, independent verification is paramount. This guide outlines the key quality attributes to assess and the methodologies to employ for a robust comparison.
Defining the Key Performance Parameters: What to Measure and Why
A comprehensive evaluation of this compound hinges on quantifying several Critical Quality Attributes (CQAs). The choice of these parameters is driven by the chemical nature of 2-ME and its common applications in sensitive chemical processes.
-
Purity (Assay %): This is the most fundamental parameter. It indicates the percentage of this compound in the solvent. An assay significantly lower than specified means a higher concentration of impurities, which can affect reaction stoichiometry and introduce unknown reactive species.
-
Water Content (ppm): 2-ME is hygroscopic and readily absorbs atmospheric moisture. For water-sensitive applications, such as organometallic reactions (e.g., Grignard or Vaska's complex synthesis) or certain polymerization processes, excess water can quench reagents, reduce yields, and generate undesirable byproducts.[1]
-
Peroxide Levels (ppm): Like many ethers, this compound can form explosive peroxides upon exposure to air and light.[5] Beyond the significant safety hazard, peroxides are strong oxidizing agents that can degrade sensitive substrates, leading to reaction failure and the formation of oxidized impurities.
-
Acidity (meq/g): Acidic impurities can arise from the oxidative degradation of 2-ME to methoxyacetic acid.[1] These impurities can catalyze unwanted side reactions, particularly in acid-sensitive processes, and may pose issues in final product formulation.
-
Impurity Profile (Area % by GC): This is arguably the most critical and revealing parameter. The identity and concentration of specific organic impurities can point to issues in the supplier's manufacturing or purification process. Common impurities include ethylene glycol, methanol, and other glycol ethers. These can compete in reactions or be difficult to separate from the desired product.
Experimental Validation: Protocols for In-House Verification
Trust in a supplier's product is built on verifiable data. The following protocols are standard, robust methods for quantifying the CQAs defined above.
Protocol 1: Purity and Impurity Profiling by Gas Chromatography (GC-FID)
This method provides a quantitative measure of 2-ME purity and separates volatile organic impurities for identification and quantification. The principle relies on the differential partitioning of components between a stationary phase (the column) and a mobile phase (carrier gas).
Methodology:
-
System Preparation: Equip a Gas Chromatograph with a Flame Ionization Detector (FID). Install a suitable capillary column (e.g., a polar phase like DB-WAX or similar).
-
Instrument Conditions:
-
Data Analysis: Identify the main 2-ME peak. Calculate the area percent of all peaks. The purity is the area of the 2-ME peak divided by the total area of all peaks, multiplied by 100. Any other peaks represent impurities.
Protocol 2: Water Content by Volumetric Karl Fischer Titration
This is the gold standard for accurately determining low levels of water in organic solvents. The method is based on the Bunsen reaction between iodine, sulfur dioxide, a base, and water.
Methodology:
-
Apparatus: Use a calibrated, automated Karl Fischer titrator.
-
Reagent Standardization: Standardize the Karl Fischer reagent (titrant) using a certified water standard or disodium tartrate dihydrate.
-
Sample Analysis:
-
Inject a precisely weighed amount (e.g., 1-5 g) of the this compound sample into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Initiate the titration. The instrument will automatically stop at the endpoint.
-
-
Calculation: The instrument's software calculates the water content, typically expressed in parts per million (ppm).
Protocol 3: Peroxide Value by Iodometric Titration
This classic wet chemistry method reliably quantifies peroxides. Peroxides in the sample oxidize iodide (I⁻) to iodine (I₂), which is then titrated with a standard solution of sodium thiosulfate.
Methodology:
-
Sample Preparation: In a flask, mix 10 mL of the this compound sample with 20 mL of a 3:2 acetic acid/chloroform solution.
-
Reaction: Add 1 mL of a saturated potassium iodide solution. Swirl the flask and let it stand in the dark for 5 minutes for the reaction to complete.
-
Titration: Add 50 mL of deionized water and a few drops of starch indicator solution (the solution will turn blue-black). Titrate with a standardized 0.01 N sodium thiosulfate solution until the blue color disappears.
-
Calculation: The peroxide value (as H₂O₂) in ppm is calculated based on the volume of titrant used.
Comparative Analysis: A Hypothetical Case Study
To illustrate the importance of this evaluation, we present hypothetical data from three fictional suppliers: Supplier A (Premium Grade) , Supplier B (Standard Grade) , and Supplier C (Bulk Grade) .
Table 1: Comparative Data for this compound from Different Suppliers
| Critical Quality Attribute | Supplier A (Premium) | Supplier B (Standard) | Supplier C (Bulk) | Impact on Application |
| Purity (Assay, GC) | 99.95% | 99.6% | 99.1% | Stoichiometry, byproduct formation |
| Water Content (KF) | 85 ppm | 250 ppm | 700 ppm | Yield loss in moisture-sensitive reactions |
| Peroxide Value | < 1 ppm | 5 ppm | 12 ppm | Safety risk, degradation of reagents |
| Acidity | 0.0002 meq/g | 0.001 meq/g | 0.005 meq/g | Unwanted catalysis, product instability |
| Key Impurity (GC) | Ethylene Glycol (0.03%) | Ethylene Glycol (0.25%) | Ethylene Glycol (0.6%), Unk. (0.15%) | Separation challenges, side reactions |
Workflow for Supplier Qualification
Caption: Workflow for the analytical qualification of this compound from different suppliers.
Interpretation of Results:
-
Supplier A (Premium Grade): This material exhibits the highest purity and lowest levels of all measured contaminants. It is the clear choice for demanding applications such as final-step API synthesis, formulation of injectable drugs, or sensitive organometallic catalysis, where purity and lot-to-lot consistency justify the higher cost.
-
Supplier B (Standard Grade): This solvent may be suitable for less critical applications, such as general synthesis of intermediates or as a solvent for purification techniques like chromatography, where the higher water and impurity content can be tolerated.
-
Supplier C (Bulk Grade): The high water and peroxide content, coupled with the presence of an unidentified impurity, makes this solvent a high-risk choice for most research and development applications. It may be acceptable for non-critical uses like cleaning glassware, but its use in a chemical reaction would introduce significant and unacceptable variables.
Case Study: The Impact of Impurities on Nanoparticle Synthesis
The synthesis of monodisperse gold nanoparticles often uses solvents as reducing or stabilizing agents.[8] Let's consider a hypothetical reaction where this compound acts as a mild reducing agent at elevated temperatures.
Caption: Impact of solvent purity on the outcome of gold nanoparticle synthesis.
In this scenario, the high-purity solvent from Supplier A leads to a controlled reduction of the gold precursor, resulting in uniform, monodisperse nanoparticles. Conversely, an unknown impurity in the solvent from Supplier C —perhaps an aldehyde or another reducing agent—could cause rapid, uncontrolled nucleation. This leads to particle aggregation and a polydisperse mixture, rendering the batch useless for applications requiring specific plasmonic properties. This demonstrates how a seemingly minor difference in solvent quality can lead to complete experimental failure.
Conclusion and Recommendations
The quality of this compound is not uniform across the market. For scientists and researchers, treating this solvent as a critical reagent and performing rigorous in-house qualification is a necessary step to ensure reproducible and reliable results.
Key Takeaways:
-
Always Verify: Do not rely solely on the supplier's CoA for critical applications. Perform independent testing of key parameters like water content, purity, and peroxide levels.
-
Match the Grade to the Need: Use high-purity solvents for sensitive, final-step syntheses and formulations. A lower-grade, more cost-effective solvent may be acceptable for less critical steps like cleaning or initial extractions.
-
Establish a Relationship: Work with suppliers who provide detailed batch-specific CoAs and are transparent about their manufacturing and quality control processes.
-
Consider the Impurity Profile: The absence of unknown peaks in a GC chromatogram is as important as the purity assay itself. An unknown impurity is an uncontrolled variable in your experiment.
By adopting a systematic and analytical approach to solvent selection, researchers can eliminate a significant source of experimental variability, leading to more robust science and faster progress in development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 109-86-4 [chemicalbook.com]
- 6. CN102226792A - Detection method for this compound, 2-ethoxyethanol, this compound acetate and 2-ethoxyethanol acetate - Google Patents [patents.google.com]
- 7. kelid1.ir [kelid1.ir]
- 8. investigacion.ucuenca.edu.ec [investigacion.ucuenca.edu.ec]
A Senior Application Scientist's Guide to 2-Methoxyethanol in Materials Science: A Comparative Analysis
Welcome to a comprehensive guide on the applications of 2-Methoxyethanol (2-ME) in materials science. This document moves beyond a simple recitation of facts to provide an in-depth, comparative analysis for researchers, scientists, and development professionals. We will explore the causality behind its selection in various experimental workflows, weigh its performance against viable alternatives, and critically address the significant safety considerations that must govern its use. Our goal is to equip you with the expert-level insights needed to make informed decisions in your laboratory work.
Introduction: The Dual-Role of this compound
This compound (also known as Methyl Cellosolve or EGME) is an organic compound with the formula C₃H₈O₂.[1] It is a clear, colorless liquid possessing a unique molecular structure that contains both an ether and a hydroxyl group. This amphipathic nature makes it miscible with water and a wide array of organic solvents, positioning it as a highly effective and versatile solvent in numerous chemical processes.[1][2]
In materials science, 2-ME's utility extends beyond its role as a simple solvent. It often acts as a reactive intermediate or a stabilizing agent, directly influencing the kinetics of material formation and the properties of the final product.[3] Its applications are widespread, from the synthesis of thin films and nanoparticles to its use in high-performance coatings and the fabrication of advanced electronic components like perovskite solar cells.[3][4][5] However, its significant toxicity necessitates a careful and comparative evaluation against safer, alternative materials.[1][6]
The Sol-Gel Process: A Solvent's Influence on Material Formation
The sol-gel process is a cornerstone of materials synthesis, used to produce solid materials, particularly metal oxides, from small molecules.[7][8] The process involves the transition of a colloidal solution (sol) into an integrated network (gel). The choice of solvent is paramount as it dictates precursor solubility, the rates of hydrolysis and condensation reactions, and the morphology of the final gel network.[9]
This compound is frequently employed in sol-gel synthesis for several key reasons:
-
Excellent Solvency : Its ability to dissolve a wide variety of metal alkoxides and metal salts is crucial for creating a homogeneous precursor solution.[1][2]
-
Controlled Reaction Rates : With a boiling point of 124-125 °C, 2-ME allows for higher processing temperatures than common alcohols like ethanol (78 °C) or methanol (65 °C).[1] This provides better control over evaporation and can promote the formation of denser, more uniform films and monolithic gels.[5][10]
Comparative Analysis: 2-ME vs. Common Alcohols in Sol-Gel Synthesis
The selection of a solvent directly impacts the physical characteristics of the resulting gel. As the data below indicates, solvents with higher boiling points and appropriate polarity, like 2-ME and ethylene glycol, tend to produce more desirable transparent and monolithic gels compared to more volatile alcohols.
| Solvent | Boiling Point (°C) | Vapor Pressure (mmHg @ 25°C) | Resulting Gel Appearance (TiO₂-P₂O₅ System) |
| Methanol | 65 | ~127 | Transparent, but with severe cracks |
| Ethanol | 78 | ~59 | Opaque, forms powder upon drying |
| 2-Propanol | 82 | ~44 | Transparent |
| This compound | 124.6 | ~9.7 | Transparent, Monolithic |
| Ethylene Glycol | 197 | <0.1 | Transparent, Monolithic |
Data compiled from sources[1][9][10].
Experimental Workflow: Sol-Gel Deposition of Zinc Tin Oxide (ZTO) Thin Films
This protocol provides a representative workflow for depositing a metal oxide thin film using a 2-ME-based solution. The choice of 2-ME over ethanol, for example, results in smoother films with smaller root mean square (rms) roughness.[4]
Objective: To deposit a ZTO thin film on an AlOₓ substrate via spin coating.
Materials:
-
Zinc acetate dihydrate (precursor)
-
Tin chloride dihydrate (precursor)
-
This compound (solvent)
-
Monoethanolamine (MEA) (stabilizer)
-
AlOₓ-coated silicon substrate
Protocol:
-
Precursor Solution Preparation: a. Dissolve zinc acetate dihydrate and tin chloride dihydrate in this compound in the desired molar ratio. b. Add monoethanolamine dropwise to the solution while stirring. MEA acts as a stabilizer to prevent premature precipitation and improve solution stability. c. Stir the solution at 60 °C for 1-2 hours until a clear, homogeneous sol is formed. d. Age the solution for 24 hours at room temperature.
-
Substrate Cleaning: a. Sequentially clean the AlOₓ substrate in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrate with a nitrogen gun.
-
Thin Film Deposition: a. Dispense the ZTO precursor solution onto the AlOₓ substrate. b. Spin-coat at 3000 rpm for 30 seconds to ensure a uniform film.
-
Annealing: a. Pre-heat the coated substrate on a hot plate at 150 °C for 10 minutes to evaporate the solvent. b. Transfer the substrate to a furnace and anneal at 500 °C for 1 hour to induce crystallization and remove organic residues.
Caption: Workflow for sol-gel deposition of a metal oxide thin film.
Perovskite Solar Cells: Engineering the Active Layer
In the fabrication of perovskite solar cells (PSCs), the quality of the perovskite active layer is critical for device performance. This layer is typically deposited from a precursor solution, and the solvent system plays a vital role in controlling crystal growth, film morphology, and defect density.[11] While N,N-dimethylformamide (DMF) is a common solvent, its high boiling point can lead to the formation of large, rough crystallites and pinholes in the film.[12]
This compound has emerged as a promising alternative. Its higher volatility compared to DMF facilitates faster drying, which can lead to smaller, more uniform perovskite crystals and improved surface coverage.[12][13] This morphological improvement reduces electrical leakage current and enhances the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.[12]
Comparative Performance: 2-ME vs. DMF in Perovskite Solar Cells
Experimental data clearly demonstrates the potential of 2-ME to enhance PSC performance. Replacing DMF with 2-ME in a P-I-N configuration solar cell increased the power conversion efficiency (PCE) from 14.1% to 15.3%.[12][13]
| Solvent | Avg. Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Fill Factor (FF) | Resulting Film Morphology |
| N,N-dimethylformamide (DMF) | 14.1% | Lower | Lower | Large crystallites, rough surface, potential for pinholes[12] |
| This compound (2-ME) | 15.3% | Higher | Higher | Smaller, more uniform crystals spanning the layer thickness, improved surface coverage[12][13] |
Performance data for P-I-N configuration solar cells processed under ambient conditions.[12][13]
However, it is crucial to note that 2-ME-based precursor solutions can exhibit rapid degradation, impacting device efficiency within hours. This aging process can lead to the formation of impurities like PbI₂, which hinders the formation of the desired α-FAPbI₃ phase.[14] This highlights the need for precise control over solution age and processing conditions when using 2-ME.
Caption: Influence of solvent volatility on perovskite film morphology.
Nanoparticle Synthesis: Controlling Size and Stability
In the bottom-up synthesis of nanoparticles, the solvent can act as the reaction medium, a reducing agent, or a capping agent that prevents agglomeration. 2-ME has been utilized in the synthesis of various nanoparticles, including gold (Au) and tungsten oxide (WO₃).[15][16]
In a study on gold nanoparticles supported on chitosan, 2-ME was compared with 2-ethoxyethanol and 1,3-butyleneglycol.[15][17] While all three solvents successfully produced nanoparticles, the colloids solvated with 2-ME showed lower stability over time.[15] This was attributed to the superior solvation and higher dielectric constants of 2-ethoxyethanol and 1,3-butyleneglycol, which provided a more stable environment for the nanoparticles.[15][17]
Conversely, in the solvothermal synthesis of WO₃, 2-ME was used effectively as a capping agent.[16] By varying the ratio of 2-ME to 2-Propanol, researchers could control the resulting phase of the tungsten oxide, demonstrating its active role in the material's formation.[16]
Critical Safety Alert: Toxicity and the Search for Greener Alternatives
The utility of this compound comes with a significant and non-negotiable caveat: it is a serious reproductive toxicant .[1][6][18] Exposure is linked to testicular damage, azoospermia (absence of sperm), bone marrow toxicity, and adverse effects on fetal development.[1][18][19] The substance is readily absorbed through the skin, and its toxic metabolite, methoxyacetic acid, has a long elimination half-life in humans.[1][19]
Regulatory agencies like OSHA have set strict permissible exposure limits (PELs), but the scientific consensus points towards replacing 2-ME wherever possible. [6]
Comparative Toxicity and Safer Alternatives
For the modern, safety-conscious laboratory, the use of 2-ME should be a last resort, undertaken only after a thorough risk assessment and evaluation of alternatives.
| Solvent | Key Toxicity Concerns | OSHA PEL (8-hr TWA) | Comments |
| This compound (2-ME) | Reproductive Toxicant , Teratogen, Bone Marrow Toxicity, Harmful if inhaled, swallowed, or in contact with skin.[1][6][18][20] | 25 ppm (with Skin notation)[6] | High Risk. Use should be minimized or eliminated. Requires stringent engineering controls and PPE. |
| Ethanol | Flammable. Low systemic toxicity compared to 2-ME. | 1000 ppm | Safer Alternative. A common, less toxic solvent for many sol-gel applications, though performance may differ.[21] |
| 1-Methoxy-2-propanol | Low Toxicity. Generally considered a much safer alternative to 2-ME.[22] | 100 ppm | Recommended Alternative. A close structural analogue to 2-ME with a significantly better safety profile.[22] |
| Dimethyl Sulfoxide (DMSO) | Low Toxicity. Can enhance skin penetration of other chemicals. | Not Established (low volatility) | Safer Alternative. A polar aprotic solvent that can replace 2-ME in some applications, though reaction chemistry will differ.[21][23] |
Data compiled from sources[1][6][21][22][23].
Caption: Decision-making flowchart for solvent use, prioritizing safety.
Conclusion
This compound is undeniably a potent and effective solvent in materials science, capable of enabling the synthesis of high-quality thin films, nanoparticles, and perovskite active layers. Its unique physical properties allow for precise control over reaction kinetics and material morphology in ways that common alternatives sometimes cannot replicate.
However, its performance advantages are overshadowed by its severe health hazards. As a scientific community, we must prioritize the principle of substitution—replacing hazardous substances with safer alternatives. While 2-ME has played a role in advancing materials research, its continued use should be critically questioned. This guide strongly advocates for the exploration of greener, safer solvents like 1-Methoxy-2-propanol and for the re-evaluation of established protocols to eliminate reliance on this toxic compound. The future of innovative materials science must be built on a foundation of sustainable and safe laboratory practices.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 109-86-4 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Glycol Ethers this compound & 2-Ethoxyethanol (83-112) | NIOSH | CDC [cdc.gov]
- 7. Sol–gel process - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound as a new solvent for processing methylammonium lead halide perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Rapid efficiency loss of FAPbI3 perovskite solar cells in this compound-based precursor solutions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. investigacion.ucuenca.edu.ec [investigacion.ucuenca.edu.ec]
- 16. researchgate.net [researchgate.net]
- 17. dspace-test.ucuenca.edu.ec [dspace-test.ucuenca.edu.ec]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. researchgate.net [researchgate.net]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to 2-Methoxyethanol and Its Greener Alternatives in Scientific Research
The imperative to adopt greener and more sustainable practices is reshaping the landscape of chemical research and drug development. A critical aspect of this evolution is the careful selection of solvents, which constitute a significant portion of the waste generated in chemical processes.[1] This guide provides an in-depth, objective comparison of the hazardous solvent 2-Methoxyethanol (2-ME) with emerging greener alternatives, offering researchers and drug development professionals the data and insights necessary to make informed, environmentally responsible decisions.
The Hazards of this compound: A Necessary Departure
This compound, a glycol ether, has historically been used as a solvent for various substances, including resins, dyes, and varnishes.[2][3] However, its continued use is untenable due to its significant and well-documented toxicity.
Human Health Impacts:
-
Reproductive Toxicity: this compound is a potent reproductive toxicant.[4] The National Institute for Occupational Safety and Health (NIOSH) has issued recommendations to treat it as a substance with the potential to cause adverse reproductive effects in both male and female workers.[5] Studies in animal models have demonstrated that exposure can lead to testicular atrophy, reduced fertility, embryonic death, and birth defects, sometimes at concentrations at or below the permissible exposure limits set by OSHA.[5][6] Epidemiological studies have also linked exposure in pregnant women to a higher risk of spontaneous miscarriages and congenital malformations in newborns.[7]
-
Other Toxic Effects: Beyond its reproductive toxicity, this compound can cause a range of other health issues. Short-term exposure can irritate the eyes, nose, and throat.[2] Prolonged or repeated exposure may lead to headaches, drowsiness, weakness, and neurological symptoms.[2][5] In severe cases, it can cause damage to the blood cells, kidneys, and liver.[3][8] The substance can be absorbed through the skin, making dermal contact a significant route of exposure.[5][8]
Environmental Concerns: this compound is classified as a volatile organic compound (VOC), contributing to the formation of photochemical smog.[2] While it is expected to break down in the atmosphere within days, industrial emissions can lead to elevated local concentrations.[2]
Given these substantial risks, the transition to safer, more sustainable solvents is not merely a preference but a necessity for modern, responsible research.
The Rise of Greener Solvents: A Comparative Overview
Several greener solvents have emerged as viable alternatives to this compound, each with a unique profile of environmental and performance benefits. This guide will focus on three promising candidates: Cyclopentyl Methyl Ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF), and Dihydrolevoglucosenone (Cyrene™).
| Property | This compound | Cyclopentyl Methyl Ether (CPME) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Source | Petrochemical | Petrochemical (potential for bio-based)[9][10] | Renewable (from corn cobs, bagasse)[11][12] |
| Boiling Point | 124 °C | 106 °C[13] | 80 °C[12] |
| Water Solubility | Miscible | 1.1 g/100g at 23 °C | Low, "inversely soluble"[14] |
| Toxicity | High (Reproductive toxicant, teratogen)[4][5] | Low acute and subchronic toxicity[15] | Favorable toxicological profile[16] |
| Peroxide Formation | Can form peroxides | Low tendency[13][17] | Lower than THF[11] |
| Biodegradability | Readily biodegradable | Information not readily available | Biodegradable[12][16] |
| Key Green Advantages | None | High hydrophobicity, easy recovery, low peroxide formation.[18] | Bio-derived, good safety profile, easy separation.[11] |
Cyclopentyl Methyl Ether (CPME): CPME is a hydrophobic ether solvent that offers significant advantages in terms of process efficiency and safety.[17] Its high hydrophobicity facilitates easy product separation and solvent recovery, reducing wastewater and solvent waste.[18] A key safety feature is its low tendency to form explosive peroxides, a common hazard with other ether solvents.[13][17] CPME has demonstrated stability under both acidic and basic conditions, making it a versatile choice for a wide range of chemical reactions.[9] While currently produced from petrochemical sources, there is potential for its production from bio-based feedstocks.[9][10]
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corn cobs and sugarcane bagasse, 2-MeTHF is a prime example of a bio-based solvent.[11][12] It is considered a greener alternative to solvents like tetrahydrofuran (THF) and dichloromethane.[19] Its low miscibility with water simplifies work-up procedures and solvent recycling.[11][16] Furthermore, 2-MeTHF exhibits a lower tendency to form peroxides compared to THF, enhancing its safety profile.[11] Life cycle assessments have shown that the production of bio-based 2-MeTHF results in significantly lower carbon dioxide emissions compared to the production of THF from petrochemical sources.[18][20]
Evaluating Solvent Performance: A Practical Framework
To provide a tangible comparison, this section outlines a hypothetical experimental workflow for a common organic transformation, the Suzuki-Miyaura cross-coupling reaction, to synthesize a substituted quinoline. This reaction is a cornerstone of medicinal chemistry and drug development.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Experimental workflow for comparing solvent performance.
Step-by-Step Protocol:
-
Reaction Setup: In three separate round-bottom flasks, combine 2-chloroquinoline (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.03 mmol), and K2CO3 (2.0 mmol).
-
Solvent Addition: To each flask, add 5 mL of the respective solvent: this compound, CPME, or 2-MeTHF.
-
Reaction: Heat the reaction mixtures to 80°C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixtures to room temperature.
-
For the this compound reaction, quench with water and extract with ethyl acetate. The miscibility of 2-ME with water will necessitate a more extensive extraction process.
-
For the CPME and 2-MeTHF reactions, add water and separate the organic layer. The hydrophobicity of these solvents allows for a more efficient separation.[11][18]
-
-
Isolation: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield of the desired 2-(4-methoxyphenyl)quinoline.
Green Chemistry Metrics:
To objectively assess the environmental impact, two key metrics will be employed:
-
Process Mass Intensity (PMI): This metric calculates the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.[21][22]
-
PMI = Total mass in (kg) / Mass of product (kg)
-
-
E-Factor: The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies less waste generation.[21][23]
-
E-Factor = Total waste (kg) / Mass of product (kg) or E-Factor = PMI - 1 [21]
-
A Logic Framework for Greener Solvent Selection
The choice of a solvent is a multi-faceted decision that balances performance, safety, and environmental impact. The following diagram illustrates a logical approach to selecting a greener solvent.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. dcceew.gov.au [dcceew.gov.au]
- 3. nj.gov [nj.gov]
- 4. healthvermont.gov [healthvermont.gov]
- 5. Glycol Ethers this compound & 2-Ethoxyethanol (83-112) | NIOSH | CDC [cdc.gov]
- 6. Reproductive toxicity of this compound applied dermally to occluded and nonoccluded sites in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Applications in Biotechnology and Biorefineries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. idus.us.es [idus.us.es]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. A new solvent for green chemistry [manufacturingchemist.com]
- 14. Is 2-Methyltetrahydrofuran green solvent?What is it used for?_Chemicalbook [chemicalbook.com]
- 15. The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. nbinno.com [nbinno.com]
- 18. benchchem.com [benchchem.com]
- 19. ift.co.za [ift.co.za]
- 20. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 22. Green Chemistry Metrics: E-Factor and Process Mass Intensity (PMI) – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 23. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Threat: A Comparative Toxicity Analysis of 2-Methoxyethanol and Its Metabolites
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of industrial solvents and chemical intermediates, a nuanced understanding of toxicological profiles is paramount for ensuring occupational safety and guiding drug development. 2-Methoxyethanol (2-ME), a glycol ether also known as methyl cellosolve, has seen its use curtailed due to significant toxicity concerns.[1][2] This guide provides an in-depth comparative analysis of the toxicity of 2-ME and its primary metabolites, methoxyacetic acid (MAA) and 2-methoxyacetaldehyde (MALD), grounded in experimental data. The central thesis of this analysis is that the toxicity of 2-ME is not inherent to the parent compound but is overwhelmingly mediated by its metabolic conversion to MAA.[1][3]
The Metabolic Activation: A Critical First Step to Toxicity
The journey from the relatively inert 2-ME to its potent toxic metabolite, MAA, is a critical biotransformation process that dictates its hazardous potential.[1] This metabolic activation is a key concept for understanding the differential toxicity observed between the parent compound and its metabolites.
Metabolic Pathway of this compound
The primary metabolic pathway of this compound involves a two-step oxidation process.[1] Initially, alcohol dehydrogenase (ADH) metabolizes 2-ME to 2-methoxyacetaldehyde (MALD).[2][4] Subsequently, aldehyde dehydrogenase (ALDH) rapidly converts MALD to methoxyacetic acid (MAA), the principal mediator of 2-ME's toxicity.[2][4]
Caption: Metabolic activation of this compound to its toxic metabolite.
Comparative Acute Toxicity Profile
The acute toxicity of 2-ME and its metabolites provides a foundational understanding of their relative potencies. Oral LD50 values demonstrate the comparatively lower acute toxicity of the parent compound.
| Compound | Species | Oral LD50 | Reference |
| This compound (2-ME) | Rat | 900 - 3400 mg/kg | [5] |
| This compound (2-ME) | Rabbit | 890 mg/kg | [6] |
| This compound (2-ME) | Mouse | 1480 mg/kg | [6] |
| Methoxyacetic Acid (MAA) | Rat | 1000 - 1500 mg/kg | [4] |
Note: The data highlights that while 2-ME itself has a moderate acute toxicity, its metabolite MAA exhibits a comparable or slightly higher level of acute toxicity. The primary concern, however, lies in the specific target organ toxicities that manifest at sub-lethal doses.
The Triad of Toxicity: Reproductive, Developmental, and Hematological Effects
The most significant toxicological concerns associated with 2-ME exposure are its profound effects on the reproductive and developmental systems, as well as the hematopoietic system.[7][8] Experimental evidence consistently points to MAA as the ultimate toxicant responsible for these adverse outcomes.[1]
Reproductive Toxicity: A Silent Assault on Fertility
Both male and female reproductive systems are primary targets of 2-ME toxicity, with MAA being the key causative agent.[8][9]
In Males: Exposure to 2-ME leads to testicular atrophy, degeneration of the germinal epithelium, reduced sperm count, and infertility in various animal models.[8][10] Studies have shown that MAA directly induces apoptosis in spermatocytes.[11] Interestingly, while humans are more sensitive to the testicular toxicity of 2-ME than rats, in vitro studies suggest that human and rat testes are equally sensitive to MAA, highlighting the importance of metabolic differences in species-specific toxicity.[11]
In Females: While less extensively studied, evidence suggests that 2-ME exposure can lead to adverse reproductive effects in females, including potential impacts on fertility.[8]
Developmental Toxicity: A Threat to the Unborn
2-ME and MAA are potent developmental toxicants and teratogens, capable of causing a range of birth defects.[7][12] Exposure during gestation can lead to fetal malformations, particularly affecting the digits and skeleton.[13] Studies in mice have shown that 2-ME and MAA are equipotent in inducing digit malformations, further solidifying the role of the metabolite in developmental toxicity.[12] The teratogenic effects are observed even in the absence of maternal toxicity, indicating a direct effect on the developing embryo.[7]
Hematotoxicity: An Attack on the Blood-Forming System
The hematopoietic system is another critical target of 2-ME toxicity. Exposure can lead to a decrease in red and white blood cell counts, packed cell volume, and hemoglobin concentration.[7][14] These effects are attributed to the action of MAA on bone marrow cells.[2] Human case reports and animal studies have documented these hematological abnormalities following 2-ME exposure.[7][15]
The Understated Role of 2-Methoxyacetaldehyde (MALD)
While MAA is the primary toxic metabolite, the intermediate, MALD, also exhibits toxicity. Studies have indicated that MALD can induce testicular toxicity.[16][17] However, its role in the overall toxicity of 2-ME is considered less significant than that of MAA due to its rapid conversion to MAA.
Experimental Protocols for Toxicity Assessment
To rigorously assess the comparative toxicity of 2-ME and its metabolites, standardized experimental protocols are essential.
Protocol 1: In Vivo Developmental Toxicity (Teratogenicity) Study
This protocol is designed to evaluate the potential of a substance to cause adverse effects on the developing embryo and fetus.[18][19]
Objective: To determine the developmental toxicity potential of 2-ME and MAA following oral administration to pregnant rats.
Methodology:
-
Animal Model: Time-mated pregnant Sprague-Dawley rats.
-
Dosing: Administer 2-ME or MAA by oral gavage daily from gestation day 6 to 15.[20] Include a vehicle control group and at least three dose levels for each test substance.
-
Maternal Observations: Monitor maternal body weight, food consumption, and clinical signs of toxicity throughout the gestation period.
-
Fetal Examination: On gestation day 20, euthanize the dams and perform a caesarean section.[20]
-
Endpoints:
-
Number of corpora lutea, implantations, resorptions, and live and dead fetuses.
-
Fetal body weight and crown-rump length.
-
External, visceral, and skeletal examinations of the fetuses for malformations and variations.
-
Caption: Workflow for an in vivo developmental toxicity study.
Protocol 2: In Vitro Sertoli Cell Lactate Production Assay
This assay assesses the direct effect of toxicants on Sertoli cells, which are crucial for spermatogenesis.[21]
Objective: To compare the effects of 2-ME and MAA on lactate production by cultured rat Sertoli cells.
Methodology:
-
Cell Culture: Isolate and culture Sertoli cells from immature rat testes.
-
Treatment: Expose the cultured Sertoli cells to various concentrations of 2-ME and MAA (e.g., 0, 3, and 10 mM) for different time points (e.g., 6, 9, and 12 hours).[21]
-
Lactate Measurement: Collect the culture medium at each time point and measure the lactate concentration using a commercially available lactate assay kit.
-
Protein Assay: Determine the total protein content in each well to normalize the lactate production.
-
Data Analysis: Express lactate production as a rate (e.g., nmol/mg protein/hour) and compare the effects of 2-ME and MAA to the control.
Conclusion: A Metabolite-Driven Toxicity Paradigm
The comprehensive analysis of experimental data unequivocally demonstrates that the toxicity of this compound is predominantly mediated by its metabolite, methoxyacetic acid. While 2-ME itself exhibits a degree of acute toxicity, it is the metabolic conversion to MAA that unleashes the potent reproductive, developmental, and hematological hazards. The intermediate metabolite, 2-methoxyacetaldehyde, also contributes to the toxic profile, particularly in the testes, but its effects are overshadowed by the more stable and potent MAA. This understanding underscores the critical importance of considering metabolic activation in toxicological risk assessment and highlights the necessity of evaluating both parent compounds and their metabolites to fully characterize chemical hazards. For researchers and professionals in drug development, this case study serves as a crucial reminder of the intricate interplay between metabolism and toxicity, a fundamental principle in the pursuit of safer chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The role of metabolism in this compound-induced testicular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Methoxyethanol, 2- Ethoxyethanol, 2- and their acetates (EHC 115, 1990) [inchem.org]
- 6. This compound | 109-86-4 [chemicalbook.com]
- 7. ARCHIVED - Priority Substances List Assessment Report for this compound - Canada.ca [canada.ca]
- 8. Glycol Ethers this compound & 2-Ethoxyethanol (83-112) | NIOSH | CDC [cdc.gov]
- 9. healthvermont.gov [healthvermont.gov]
- 10. Reproductive toxicity of this compound applied dermally to occluded and nonoccluded sites in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Methoxyacetic acid (MAA)-induced spermatocyte apoptosis in human and rat testes: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Attenuation of this compound and methoxyacetic acid-induced digit malformations in mice by simple physiological compounds: implications for the role of further metabolism of methoxyacetic acid in developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medpr.imp.lodz.pl [medpr.imp.lodz.pl]
- 15. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 16. methoxyacetaldehyde, 10312-83-1 [thegoodscentscompany.com]
- 17. methoxyacetaldehyde, 10312-83-1 [perflavory.com]
- 18. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 19. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
- 20. Teratogenicity studies | PPTX [slideshare.net]
- 21. The effect of this compound and methoxyacetic acid on Sertoli cell lactate production and protein synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxyethanol
Welcome to your definitive guide on the safe handling and disposal of 2-Methoxyethanol (also known as Methyl Cellosolve or Ethylene Glycol Monomethyl Ether). As researchers and drug development professionals, our work with versatile solvents like this compound is critical. However, its utility is matched by a significant hazard profile that demands our utmost respect and diligence. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded understanding of why each step is crucial, ensuring the safety of your team and the integrity of our environment.
The Hazard Profile of this compound: Understanding the "Why"
This compound (CAS No. 109-86-4) is a colorless, flammable liquid used as a solvent for resins, lacquers, and dyes. Its physical and chemical properties necessitate stringent disposal protocols. The primary concerns are its severe reproductive toxicity and its classification as a flammable hazardous material.[1][2][3]
Systemic Health Hazards: The most critical takeaway is that this compound is a potent reproductive toxin.[1] Exposure, which can occur through inhalation, skin absorption, or ingestion, may damage fertility or harm an unborn child.[2][3][4] Animal studies have demonstrated that it is a teratogen, a substance that can cause birth defects.[1][5] Beyond its reproductive effects, prolonged or repeated exposure can lead to:
-
Hematological Effects: Damage to blood cells, potentially causing anemia.[1][4]
-
Neurological Effects: Headaches, drowsiness, weakness, personality changes, and tremors.[1][5]
The rapid absorption of this glycol ether through the skin makes incidental contact a significant route of exposure, reinforcing the need for meticulous handling and personal protective equipment (PPE).[4]
Physical Hazards:
-
Flammability: this compound is a flammable liquid with a flash point of approximately 102°F (39°C).[1][6] Its vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[1][4] This property is the basis for its primary hazardous waste classification.
-
Peroxide Formation: Like many ethers, this compound can form explosive peroxides when exposed to air and light over time.[4][6][7] This is a critical consideration for aged containers, as it introduces an explosion hazard. Opened containers should not be stored for more than 12 months.[4]
Occupational Exposure Limits
To mitigate the health risks, several regulatory bodies have established strict exposure limits. Adherence to these limits is fundamental to laboratory safety.
| Regulatory Body | Limit Type | Value (8-hr TWA*) | Skin Notation |
| OSHA (PEL) | Permissible Exposure Limit | 25 ppm | Yes |
| NIOSH (REL) | Recommended Exposure Limit | 0.1 ppm | Yes |
| ACGIH (TLV) | Threshold Limit Value | 0.1 ppm | Yes |
| TWA: Time-Weighted Average | |||
| (Data sourced from Fisher Scientific SDS, NJ.gov Hazardous Substance Fact Sheet)[1][7] |
The "Skin" notation highlights the significant danger of dermal absorption, meaning airborne concentration is not the only metric of exposure to monitor.[5][7]
Waste Classification: Identifying this compound as Hazardous Waste
Due to its flammability, any waste containing this compound must be managed as hazardous waste. The United States Environmental Protection Agency (EPA) classifies it under the following code:
-
EPA Hazardous Waste Code D001: Ignitability. [4]
This classification mandates that its disposal follows strict local, state, and federal regulations. It is illegal and unsafe to dispose of this compound down the drain or in regular trash.[3][4] Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating specific local disposal requirements.[1]
Step-by-Step Disposal Protocol: From Benchtop to Final Disposal
This protocol ensures a self-validating system of safety and compliance from the moment waste is generated.
Step 1: Immediate Segregation at the Point of Generation
-
Causality: Preventing accidental mixing of incompatible waste streams is the first line of defense against uncontrolled reactions. This compound is incompatible with strong oxidizing agents, acids, and bases.[6][7]
-
Action:
-
Designate a specific, clearly labeled hazardous waste container for this compound and its related waste (e.g., contaminated wipes, pipette tips).
-
Never mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Collect all contaminated solids (gloves, absorbent pads) in a separate, compatible container also labeled as this compound hazardous waste.
-
Step 2: Select and Label the Waste Container
-
Causality: Proper containment prevents leaks and spills, while clear labeling ensures safe handling and compliant disposal. The container must be compatible with the chemical and grounded to prevent static discharge.
-
Action:
-
Use a container made of a material compatible with this compound (e.g., glass or approved plastic containers for flammable liquids).[4] The container must have a secure, tight-fitting lid.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Fill out the label completely, including:
-
The full chemical name: "Waste this compound"
-
All components and their approximate percentages if it is a mixed waste.
-
The associated hazards (e.g., "Flammable," "Toxic," "Reproductive Hazard").
-
The date you first added waste to the container (accumulation start date).
-
-
Step 3: Safe Accumulation and Temporary Storage
-
Causality: Safe temporary storage minimizes the risk of fire, explosion, and exposure in the laboratory.
-
Action:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the lab, such as under a chemical fume hood or in a grounded, ventilated flammables cabinet.[7]
-
Ensure the storage area is away from heat, sparks, open flames, and other ignition sources.[3]
-
Do not accumulate more than the regulatory limit of hazardous waste in your satellite area (consult your EHS department for specific quantity limits).
-
Step 4: Arranging for Final Disposal
-
Causality: Final disposal must be handled by a licensed hazardous waste management facility to ensure it is done in an environmentally sound and legally compliant manner, typically through high-temperature incineration.[4][6]
-
Action:
-
Once the waste container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.
-
Provide them with all necessary information from the waste label.
-
Never attempt to transport hazardous waste in a personal vehicle.
-
Emergency Procedures: Spills and Exposures
Small Incidental Spill (Manageable by Lab Personnel)
-
Alert & Isolate: Immediately alert personnel in the area.[4]
-
Remove Ignition Sources: Turn off any nearby hot plates, equipment, or open flames.[1]
-
Don PPE: At a minimum, wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Contain & Absorb: Contain the spill and absorb it using an inert material like vermiculite, dry sand, or a chemical spill kit absorbent.[1][4] Do not use combustible materials like paper towels alone.
-
Collect Waste: Using spark-proof tools, carefully scoop the absorbent material into a designated hazardous waste container.[7]
-
Clean & Ventilate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste. Ventilate the area.[1]
Large Spill or Personal Exposure
In the event of a large spill, fire, or any personal exposure, prioritize life safety.
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with running water for at least 15 minutes.[1][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR.[2][4] Seek immediate medical attention.
-
Evacuate: For large spills, evacuate the area immediately and activate the nearest fire alarm to alert emergency responders. Contact your EHS and emergency services.
Visualized Workflow: this compound Waste Disposal Decision Process
The following diagram outlines the critical decision-making and handling process for managing this compound waste in the laboratory.
Caption: Decision workflow for the safe management of this compound waste.
Fostering a Culture of Safety
Proper disposal of this compound is not just a regulatory requirement; it is a core component of responsible scientific practice. By understanding the significant health and physical hazards this chemical possesses, we can better appreciate the rationale behind these stringent protocols. Always consult your institution's specific chemical hygiene plan and your EHS department for guidance. Your diligence protects you, your colleagues, and our shared environment.
References
- 1. nj.gov [nj.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemos.de [chemos.de]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Glycol Ethers this compound & 2-Ethoxyethanol (83-112) | NIOSH | CDC [cdc.gov]
- 6. This compound | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
The Critical Imperative: Understanding the Hazard Profile of 2-Methoxyethanol
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxyethanol
For the diligent researcher, scientist, or drug development professional, the integrity of our work is matched only by the rigor of our safety protocols. Handling potent chemical agents is a daily reality, and among them, this compound (also known as Methyl Cellosolve or ethylene glycol monomethyl ether) demands our utmost respect and caution. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the necessary personal protective equipment (PPE) for handling this compound, grounded in its specific chemical hazards.
This compound is not merely another solvent; it is a potent reproductive and developmental toxicant. The National Institute for Occupational Safety and Health (NIOSH) explicitly recommends that it be treated as a substance with the potential to cause adverse reproductive effects in both male and female workers.[1] This is not a risk to be taken lightly. The causality behind this warning lies in its metabolism; the body converts this compound into methoxyacetic acid, a metabolite that is the primary agent of its toxicity.[2]
Studies in animal models have demonstrated that exposure can lead to testicular atrophy, reduced sperm counts, and sterility in males.[1][3] For females, exposure during pregnancy has been linked to increased incidences of embryonic death, teratogenicity (birth defects), and developmental delays.[1][4] Beyond its profound reproductive risks, this compound can be absorbed through the skin and is harmful if inhaled or swallowed.[5][6] Acute exposure can irritate the eyes, nose, and throat, while prolonged or repeated exposure may cause damage to the central nervous system, blood, kidneys, and liver.[6][7]
Given these severe health implications, workplace exposure must be minimized to the lowest possible levels.[8] Authoritative bodies have established strict occupational exposure limits (OELs) to protect personnel.
| Agency | Exposure Limit (8-Hour Time-Weighted Average) | Notes |
| OSHA (PEL) | 25 ppm (80 mg/m³) | Permissible Exposure Limit. Includes a "Skin" notation, indicating significant potential for absorption through the skin.[9] |
| NIOSH (REL) | 0.1 ppm (0.3 mg/m³) | Recommended Exposure Limit. Also carries a "Skin" notation.[9] |
| ACGIH (TLV) | 0.1 ppm (0.3 mg/m³) | Threshold Limit Value, with a "Skin" notation and Biological Exposure Indices (BEI®).[9] |
The significant discrepancy between the older OSHA PEL and the more current NIOSH and ACGIH limits underscores the evolving understanding of this compound's toxicity. Prudent practice dictates adhering to the most protective limit, the 0.1 ppm TWA.
Core Directive: A Multi-Layered PPE Strategy
A robust PPE plan is non-negotiable. The selection of equipment is not arbitrary; it is a scientifically-informed decision based on the routes of exposure (inhalation, dermal absorption) and the specific tasks being performed.
Hand Protection: The Primary Barrier
Because this compound is readily absorbed through the skin, glove selection is arguably the most critical component of your PPE.[1][8] Not all glove materials offer the same level of protection.[10] Material choice must be based on chemical compatibility, specifically breakthrough time (the time it takes for the chemical to permeate the glove material).
For handling this compound, the following recommendations apply:
| Glove Material | Performance Rating | Rationale & Best Use Case |
| Butyl Rubber | Excellent | Offers superior resistance to ketones, esters, and alcohols.[4] This is the recommended choice for extended contact or immersion. |
| Viton™ | Excellent | A high-performance fluoroelastomer with excellent resistance to a broad range of chemicals, including aromatic hydrocarbons.[5] A suitable, albeit more expensive, alternative to Butyl rubber. |
| Nitrile | Fair to Poor | While excellent for many laboratory applications, standard thin-gauge nitrile gloves offer limited protection against this compound and are not recommended for extended contact .[4] They may be acceptable for incidental contact only, with immediate removal and replacement upon any splash.[11] |
| Natural Rubber (Latex) | Poor | Provides very little chemical protection against organic solvents and is not recommended.[4][11] |
Operational Protocol for Glove Use:
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[11] An inflation test (trapping air inside and squeezing) can help reveal pinholes.
-
Donning: Wash and dry hands thoroughly before putting on gloves.
-
During Use: If a splash occurs, remove the glove immediately, wash your hands, and don a new glove. Never wash and reuse disposable gloves.[11]
-
Doffing: Remove gloves by peeling them off from the cuff towards the fingers, turning them inside out without touching the outer surface with your bare skin.
-
Disposal: Dispose of contaminated gloves as hazardous waste in a designated, sealed container.
Eye and Face Protection: Shielding Sensitive Tissues
This compound can cause eye irritation.[8] Standard laboratory safety glasses are insufficient.
-
Required: Chemical splash goggles that seal around the eyes are the minimum requirement.
-
Recommended for larger volumes (>1L) or splash risks: A full-face shield worn over chemical splash goggles provides an additional layer of protection for the entire face.
Respiratory Protection: Preventing Inhalation
Given the low NIOSH REL of 0.1 ppm, engineering controls, primarily a certified chemical fume hood, are the first and most effective line of defense.[8] All work with this compound should be conducted within a fume hood. However, in situations where engineering controls are not sufficient to maintain exposure below the OEL (e.g., large-scale transfers, spill cleanup, maintenance), respiratory protection is mandatory.
Selection must be based on the airborne concentration and the Assigned Protection Factor (APF) of the respirator. The APF is the level of protection a respirator is expected to provide when used correctly.[2]
-
Up to 1 ppm (10 x REL): An air-purifying respirator (APR) with a half-mask facepiece and organic vapor (OV) cartridges.
-
Up to 5 ppm (50 x REL): An air-purifying respirator with a full facepiece and organic vapor (OV) cartridges, or a powered air-purifying respirator (PAPR) with organic vapor cartridges.
-
Up to 200 ppm (IDLH): The NIOSH Immediately Dangerous to Life or Health (IDLH) concentration is 200 ppm.[9] For concentrations approaching this level, or for emergency spill response, a supplied-air respirator (SAR) operated in a pressure-demand or other positive-pressure mode is required.
-
Emergency Entry/Unknown Concentrations: A self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand mode.
Protective Clothing: Full Body Coverage
To prevent skin contact from splashes or spills, additional protective clothing is necessary.
-
Laboratory Coat: A buttoned, long-sleeved lab coat is standard. For handling this compound, a coat made of a chemically resistant material is preferable.
-
Apron: For larger volume transfers or tasks with a high splash potential, a chemically resistant apron (e.g., made of butyl or neoprene) should be worn over the lab coat.
-
Coveralls: For extensive operations or spill cleanup, disposable, chemically resistant coveralls (e.g., Tychem®) are recommended.
-
Footwear: Closed-toe shoes are mandatory. For spill response, chemically resistant shoe covers or boots are required.
Procedural Logic: PPE Selection Workflow
The specific combination of PPE required is dictated by the task at hand. The following workflow provides a logical decision-making process for ensuring adequate protection.
References
- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 2. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 3. Chemical Resistances for Different Rubber Materials - Rubber Articles | Timco Rubber [timcorubber.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl Cellosolve® [cdc.gov]
- 7. restoredcdc.org [restoredcdc.org]
- 8. restoredcdc.org [restoredcdc.org]
- 9. srcsync.com [srcsync.com]
- 10. ehs.sfsu.edu [ehs.sfsu.edu]
- 11. advancedindustrial.com.au [advancedindustrial.com.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
